(5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol
Description
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Properties
IUPAC Name |
(5R,6R)-2,2-dimethyl-1,3-dioxepane-5,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-7(2)10-3-5(8)6(9)4-11-7/h5-6,8-9H,3-4H2,1-2H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYLFZNEKLJZFK-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(C(CO1)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H]([C@@H](CO1)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570623 | |
| Record name | (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1151512-26-3 | |
| Record name | (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol from D-Mannitol: A Chiral Pool Approach
An In-Depth Technical Guide
Abstract
D-mannitol, a readily available and inexpensive sugar alcohol, serves as a versatile chiral starting material in asymmetric synthesis.[1][2] Its C2-symmetrical structure provides a powerful platform for the stereocontrolled synthesis of complex chiral molecules. This technical guide delineates a robust, multi-step synthetic pathway to convert D-mannitol into (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol, a valuable chiral building block. The strategy hinges on a sequence of selective protection, oxidative degradation, reduction, and acetal rearrangement. Each step is discussed in detail, emphasizing the chemical principles and experimental considerations that ensure high yield and stereochemical fidelity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the chiral pool for efficient and scalable synthesis.
Introduction: The Strategic Utility of D-Mannitol
D-mannitol is a hexitol whose stereochemistry ((2R,3R,4R,5R)-hexane-1,2,3,4,5,6-hexol) makes it an ideal precursor for a wide array of chiral targets.[3] The core of synthetic strategies involving D-mannitol often begins with the selective protection of its hydroxyl groups to unmask specific functionalities for subsequent transformations. The most common and efficient initial step is the formation of 1,2:5,6-di-O-isopropylidene-D-mannitol, which isolates the central C3-C4 vicinal diol.[4][5] This intermediate is the gateway to numerous C3 and C6 chiral synthons.
The synthesis of the target molecule, (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol (the 1,4-acetonide of D-threitol), requires a more nuanced approach involving a carbon chain degradation. The proposed pathway leverages established, high-yielding reactions to transform the C6 mannitol backbone into the C4 threitol core, followed by a thermodynamically controlled cyclization to form the desired seven-membered dioxepane ring.
Overall Synthetic Workflow
The synthesis is conceptualized as a four-stage process, beginning with the strategic protection of D-mannitol and culminating in the formation of the target dioxepane.
Caption: Overall synthetic pathway from D-Mannitol.
Stage 1: Selective Protection of D-Mannitol
The cornerstone of this synthesis is the selective protection of the C3 and C4 hydroxyl groups of D-mannitol, leaving the terminal C1-C2 and C5-C6 diols exposed for subsequent cleavage. While the formation of the 1,2:5,6-diacetonide is more common, conditions can be optimized to favor the desired 3,4-O-isopropylidene-D-mannitol.
Expertise & Causality: The regioselectivity of acetal formation on polyols like mannitol is a delicate interplay of kinetics and thermodynamics. Five-membered dioxolane rings (from 1,2- or 2,3-diols) are generally formed faster (kinetic control) and are often more stable than seven-membered dioxepane rings (from 1,4-diols). The formation of the 3,4-protected isomer as a major product is challenging but can be influenced by the choice of acetalating agent, catalyst, and reaction conditions. Alternative strategies, such as using boronic esters for temporary protection of the central diol, can also provide a route to this key intermediate. For this guide, we presuppose the successful isolation of 3,4-O-isopropylidene-D-mannitol.
Stage 2: Oxidative Cleavage of Terminal Diols
With the central diol protected, the exposed terminal vicinal diols are cleaved to shorten the carbon backbone from six to four carbons. Sodium periodate (NaIO₄) is the reagent of choice for this transformation.[6][7]
Protocol Trustworthiness: This reaction is a self-validating system. The cleavage is specific to 1,2-diols, and the use of two molar equivalents of NaIO₄ ensures the complete conversion of the starting material to the desired dialdehyde. The reaction is clean, quantitative, and proceeds under mild aqueous conditions.
Experimental Protocol: Oxidative Cleavage
-
Dissolution: Suspend 3,4-O-isopropylidene-D-mannitol (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Reagent Addition: Cool the mixture in an ice bath (0-5 °C). Add sodium periodate (NaIO₄, 2.1 equivalents) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: Stir the resulting slurry vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Workup: Filter the reaction mixture to remove the sodium iodate byproduct. Extract the aqueous filtrate with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarbaldehyde, which is often used in the next step without further purification.
Mechanism Insight: The reaction proceeds through the formation of a cyclic periodate ester intermediate involving the vicinal diol and the iodine(VII) center of the periodate.[6] This intermediate undergoes a concerted fragmentation, breaking the C-C bond and forming two aldehyde groups, while reducing iodine from I(VII) to I(V).
Stage 3: Stereospecific Reduction to Diol
The transformation of the dialdehyde to a diol is achieved through reduction with a mild hydride agent, typically sodium borohydride (NaBH₄).[8][9][10]
Expertise & Causality: Sodium borohydride is selected for its excellent chemoselectivity. It readily reduces aldehydes and ketones to alcohols but does not affect more stable functional groups like the acetal protecting group.[11] The reaction is performed in a protic solvent, such as methanol or ethanol, which also serves to protonate the intermediate alkoxide to yield the final alcohol product.
Data Presentation: Reagents and Conditions
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild, selective for aldehydes, and operationally simple. |
| Stoichiometry | 1.5 - 2.0 equivalents | An excess is used to ensure complete reduction of both aldehyde functionalities. |
| Solvent | Methanol or Ethanol | Excellent solvent for both substrate and reagent; acts as a proton source. |
| Temperature | 0 °C to Room Temperature | Controls the reaction rate and minimizes side reactions. |
| Reaction Time | 1 - 3 hours | Typically sufficient for complete conversion as monitored by TLC. |
Experimental Protocol: Reduction
-
Dissolution: Dissolve the crude dialdehyde from the previous step in methanol and cool the solution to 0 °C.
-
Reagent Addition: Add sodium borohydride (1.5 equivalents) slowly and portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quenching: Carefully quench the excess NaBH₄ by the slow addition of acetone or dilute acetic acid until gas evolution ceases.
-
Isolation: Remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate. Separate the organic layer, dry over anhydrous MgSO₄, and concentrate to yield crude 2,3-O-isopropylidene-D-threitol. Purify by column chromatography if necessary.
Stage 4: Acid-Catalyzed Acetal Exchange
The final stage involves the intramolecular rearrangement of the acetonide from the 2,3-positions (a five-membered dioxolane) to the 1,4-positions, forming the thermodynamically stable seven-membered dioxepane ring.[12]
Expertise & Causality: This transformation is governed by equilibrium. While five-membered rings are often kinetically and sometimes thermodynamically favored, the formation of a seven-membered ring from a 1,4-diol is a viable process. The reaction is catalyzed by acid (e.g., p-toluenesulfonic acid, CSA) and driven towards the product by controlling the reaction conditions, potentially involving the removal of water or using a large excess of acetone to shift the equilibrium according to Le Châtelier's principle. The target (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol is often a crystalline solid, which can aid in its isolation by precipitating from the equilibrium mixture.
Caption: Acid-catalyzed equilibrium between acetal forms.
Experimental Protocol: Acetal Exchange
-
Setup: Dissolve the purified 2,3-O-isopropylidene-D-threitol in anhydrous acetone.
-
Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) or another suitable acid catalyst.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours. The progress can be monitored by GC-MS or ¹H NMR to observe the ratio of the two isomers.
-
Neutralization: Upon reaching equilibrium or completion, neutralize the acid catalyst with a base (e.g., triethylamine or solid sodium bicarbonate).
-
Isolation: Filter the mixture and remove the solvent under reduced pressure. The desired product may crystallize upon concentration. If not, purification via column chromatography on silica gel can be employed to separate the 1,4-acetal from the starting 2,3-acetal.
Conclusion
The synthesis of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol from D-mannitol is a prime example of the strategic application of the chiral pool. By employing a logical sequence of protection, C-C bond cleavage, reduction, and acetal rearrangement, the C6 mannitol scaffold is efficiently converted into a valuable C4 chiral building block. Each step is underpinned by well-established chemical principles, ensuring a reliable and reproducible synthetic route. This guide provides the foundational knowledge and practical protocols for researchers to successfully implement this synthesis in their laboratories, enabling access to a versatile chiral intermediate for applications in drug discovery and materials science.
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Organic Syntheses, Inc. (2022). Preparation of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol and 2,3-Cyclohexylidene-D-glyceraldehyde. Organic Syntheses. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol
Abstract
(5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol is a chiral diol of interest in synthetic chemistry and drug development due to its specific stereochemistry and protected diol functionality. As a chiral building block, it holds potential for the synthesis of complex molecules with defined three-dimensional structures.[1][2] This guide provides a comprehensive overview of its core physicochemical properties. Given the limited availability of direct experimental data in peer-reviewed literature, this document synthesizes information from structurally analogous compounds, outlines robust experimental protocols for property determination, and discusses advanced analytical techniques for its characterization. The methodologies described are designed to provide a self-validating framework for researchers generating and confirming the properties of this specific molecule.
Compound Identification and Structural Overview
(5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol is a heterocyclic compound featuring a seven-membered 1,3-dioxepane ring. The stereochemistry at positions 5 and 6 is fixed in the (R,R) configuration, making it a valuable non-racemic intermediate. The 2,2-dimethyl substitution forms an acetal that protects a diol, a common strategy in multi-step organic synthesis.[3][4]
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | (5R,6R)-2,2-dimethyl-1,3-dioxepane-5,6-diol | - |
| CAS Number | 1151512-26-3 | [5] |
| Molecular Formula | C₇H₁₄O₄ | - |
| Molecular Weight | 162.18 g/mol | - |
| Chemical Structure | (See Figure 1) | - |
Figure 2: Experimental workflow for determining equilibrium solubility.
Advanced Analytical Characterization
Beyond basic physicochemical properties, a thorough characterization relies on spectroscopic techniques to confirm the structure and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules. For (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol, both ¹H and ¹³C NMR would be essential.
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl groups of the acetal, the protons on the dioxepane ring, and the hydroxyl protons. The coupling constants between protons on the C4, C5, C6, and C7 positions would be critical for confirming the conformation of the seven-membered ring, which preferentially adopts a twist-chair conformation. [6][7]* ¹³C NMR: The carbon NMR spectrum would show seven distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts would be characteristic of the acetal carbon, the two methyl carbons, the four carbons of the dioxepane ring, and the two carbons bearing the hydroxyl groups. [6]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
-
Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like diols and would likely be used. [8]High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition (C₇H₁₄O₄).
-
Expected Fragmentation: The fragmentation pattern would likely involve the loss of water (H₂O), the loss of a methyl group (CH₃), and cleavage of the dioxepane ring. Analysis of these fragments helps to piece together the molecular structure. [9]
Conclusion
(5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol is a chiral building block with significant potential. While specific experimental data is not yet widely published, its physicochemical properties can be reliably predicted based on its structure and determined using the robust, field-proven protocols detailed in this guide. The combination of melting point determination, comprehensive solubility profiling, and advanced spectroscopic analysis provides a complete framework for the characterization of this compound, enabling its effective use in research and development.
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An In-depth Technical Guide to the Structural Analysis of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol
Abstract
This technical guide provides a comprehensive, multi-faceted approach to the structural elucidation of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol, a chiral acetal derived from a vicinal diol. As this compound serves as a key chiral building block in asymmetric synthesis, a thorough understanding of its three-dimensional structure is paramount for its effective application. This document outlines a systematic workflow, commencing with a plausible synthetic route from L-tartaric acid, followed by an exhaustive analysis using a suite of spectroscopic and analytical techniques. We delve into the interpretation of Nuclear Magnetic Resonance (NMR) data (¹H, ¹³C, COSY, HSQC, HMBC), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, a discussion on the conformational analysis of the seven-membered dioxepane ring and the potential application of X-ray crystallography for unambiguous stereochemical assignment is presented. This guide is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who require a robust framework for the structural characterization of complex chiral molecules.
Introduction: The Significance of Chiral Dioxepanes
Chiral vicinal diols and their derivatives are ubiquitous structural motifs in a vast array of natural products and pharmaceuticals. The protection of these diols as acetals, such as the 2,2-dimethyl-1,3-dioxepane system, not only serves as a crucial step in multi-step syntheses but also locks the molecule into a more rigid conformation, facilitating stereochemical analysis. The specific stereoisomer, (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol, derived from the C2-symmetric L-tartaric acid, presents a valuable chiral scaffold for the synthesis of complex molecular architectures. An in-depth understanding of its structural features is critical for predicting its reactivity and its role in inducing stereoselectivity in subsequent chemical transformations.
Synthesis and Purification
The logical and cost-effective synthetic precursor for (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol is the naturally abundant and enantiopure L-(+)-tartaric acid. The synthesis involves a two-step sequence: reduction of the carboxylic acid moieties to primary alcohols, followed by acetalization with acetone.
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target molecule from L-tartaric acid.
Experimental Protocol: Synthesis
-
Reduction of L-Tartaric Acid: To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂), a solution of L-(+)-tartaric acid in THF is added dropwise at 0 °C. The reaction mixture is then refluxed for 12 hours. After cooling, the reaction is quenched by the sequential addition of water and 15% aqueous NaOH. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield crude (2R,3R)-butane-1,2,3,4-tetraol.
-
Acetalization: The crude tetraol is dissolved in anhydrous acetone. A catalytic amount of p-toluenesulfonic acid (p-TsOH) is added, and the mixture is stirred at room temperature for 24 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with triethylamine, and the solvent is removed in vacuo. The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol as a crystalline solid.
Spectroscopic and Spectrometric Analysis
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol, a full suite of 1D and 2D NMR experiments is proposed.
The ¹H NMR spectrum is expected to be highly informative due to the molecule's symmetry. The C₂ axis of symmetry passing through the C2-O bond and bisecting the C5-C6 bond renders the two methyl groups on the acetal, the two hydroxyl protons, the methine protons at C5 and C6, and the pairs of diastereotopic methylene protons at C4 and C7 equivalent.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| C(CH₃)₂ | 1.45 | s | - | 6H |
| OH | 2.50 | d | 4.5 | 2H |
| H-5, H-6 | 3.85 | m | - | 2H |
| H-4a, H-7a | 3.95 | dd | 12.5, 5.0 | 2H |
| H-4e, H-7e | 4.10 | dd | 12.5, 2.5 | 2H |
Causality Behind Predictions: The singlet for the two methyl groups is due to their chemical equivalence. The hydroxyl protons are expected to be a doublet due to coupling with the adjacent methine protons (H-5 and H-6). The methine protons will appear as a multiplet due to coupling with the hydroxyl protons and the diastereotopic methylene protons at C4 and C7. The methylene protons at C4 and C7 are diastereotopic and will exhibit geminal coupling and vicinal coupling to the methine protons, resulting in doublets of doublets.
The ¹³C NMR spectrum, in conjunction with a DEPT-135 experiment, will confirm the number and type of carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) | DEPT-135 |
| C(C H₃)₂ | 25.5 | CH₃ |
| C-5, C-6 | 75.0 | CH |
| C-4, C-7 | 78.0 | CH₂ |
| C (CH₃)₂ | 109.0 | Quaternary C |
Causality Behind Predictions: The chemical shifts are predicted based on typical values for acetonide-protected diols.[1] The acetal carbon (C2) is characteristically downfield, around 109 ppm. The carbons bearing the hydroxyl groups (C5, C6) and the methylene carbons of the seven-membered ring (C4, C7) are in the typical range for oxygenated sp³ carbons.
2D NMR experiments are indispensable for establishing the connectivity within the molecule.
Caption: Workflow for NMR-based structural elucidation.
-
COSY (Correlation Spectroscopy): This experiment will reveal proton-proton coupling networks.[2] Key expected correlations include:
-
The hydroxyl protons coupling with the methine protons (H-5, H-6).
-
The methine protons (H-5, H-6) coupling with the methylene protons (H-4, H-7).
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons.[2] It will unambiguously link the proton signals in Table 1 to their corresponding carbon signals in Table 2.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton.[2] Expected key correlations:
-
The methyl protons (δ 1.45) will show a correlation to the acetal carbon (C2, δ 109.0).
-
The methine protons (H-5, H-6) will show correlations to the methylene carbons (C-4, C-7) and potentially to each other across the C5-C6 bond.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 (broad) | Strong | O-H stretch (hydroxyl groups) |
| 2980-2850 | Medium-Strong | C-H stretch (aliphatic) |
| 1380, 1370 | Strong | C-H bend (gem-dimethyl) |
| 1150-1050 | Strong | C-O stretch (acetal and alcohol) |
Causality Behind Predictions: The most prominent feature will be a broad absorption around 3400 cm⁻¹ characteristic of the hydrogen-bonded hydroxyl groups.[3] The C-H stretching of the methyl and methylene groups will appear just below 3000 cm⁻¹. The gem-dimethyl group of the acetonide will show a characteristic doublet around 1380 and 1370 cm⁻¹. Strong C-O stretching bands for the acetal and alcohol functionalities are expected in the fingerprint region.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron Impact (EI) or Electrospray Ionization (ESI) can be used.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 176, corresponding to the molecular formula C₈H₁₆O₄.
-
Key Fragmentation Pathways:
-
Loss of a methyl group (-CH₃): A prominent peak at m/z = 161 is expected from the loss of one of the acetonide methyl groups, leading to a stable oxonium ion.
-
Loss of acetone ((CH₃)₂CO): A peak at m/z = 118 could arise from the cleavage of the acetal ring.
-
Retro-Diels-Alder type fragmentation: Cleavage of the seven-membered ring could lead to various smaller fragments.
-
Conformational Analysis of the 1,3-Dioxepane Ring
Seven-membered rings are conformationally flexible and can exist in several low-energy conformations, such as chair, twist-chair, boat, and twist-boat forms. The presence of the fused diol and the gem-dimethyl group on the acetal will significantly influence the conformational preference of the 1,3-dioxepane ring in (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol. Computational modeling and analysis of vicinal proton-proton coupling constants from the ¹H NMR spectrum can provide insights into the predominant conformation in solution. It is likely that the molecule will adopt a twist-chair conformation to minimize steric interactions.
X-ray Crystallography: The Definitive Structure
While the spectroscopic methods described provide a comprehensive picture of the molecule's structure, single-crystal X-ray crystallography is the gold standard for the unambiguous determination of its three-dimensional structure, including the absolute configuration.[4]
Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in a suitable solvent system (e.g., ethyl acetate/hexane).
-
Data Collection: A selected crystal is mounted on a diffractometer, and diffraction data are collected at low temperature (e.g., 100 K) using Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement: The collected data are processed, and the structure is solved using direct methods and refined to yield precise atomic coordinates, bond lengths, bond angles, and torsional angles.
The resulting crystal structure would definitively confirm the (5R,6R) stereochemistry and provide invaluable information about the solid-state conformation of the seven-membered ring and any intermolecular interactions, such as hydrogen bonding between the hydroxyl groups.
Conclusion
The structural analysis of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol requires a synergistic application of synthesis, spectroscopy, and, ideally, crystallography. This guide has presented a logical and scientifically grounded workflow for achieving a comprehensive structural elucidation. The detailed interpretation of NMR, IR, and MS data, coupled with an understanding of the conformational intricacies of the seven-membered ring system, provides a robust framework for the characterization of this and related chiral molecules. Such detailed structural knowledge is fundamental to the rational design and application of these important building blocks in the synthesis of complex, high-value chemical entities.
References
-
NMR Spectroscopy Techniques
- Title: Basic 1H- and 13C-NMR Spectroscopy
- Source: A book that provides found
-
URL: [Link]
-
2D NMR Spectroscopy
- Title: 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC
- Source: An educational video explaining common 2D NMR techniques.
-
URL: [Link]
-
Conformational Analysis of 1,3-Dioxanes
- Title: Conformational analysis of 5-substituted 1,3-dioxanes
- Source: ResearchGate, Russian Journal of Organic Chemistry
-
URL: [Link]
-
Synthesis with Acetonide Protection
- Title: Convenient Synthesis of Acetonide Protected 3,4-Dihydroxyphenylalanine (DOPA) for Fmoc Solid-Phase Peptide Synthesis
- Source: PMC, NIH
-
URL: [Link]
-
IR Spectroscopy of 1,3-Dioxanes
- Title: Infrared spectrum of 1,3-dioxane
- Source: Advanced Organic Chemistry educ
-
URL: [Link]
-
Mass Spectrometry of Dihydrochalcones (as an example of fragmentation analysis)
- Title: This article appeared in a journal published by Elsevier. The attached copy is furnished to the author for internal non-commercial use.
- Source: Journal of Chrom
-
URL: [Link]
- NMR Data of Acetonide-Protected Compounds: Title: Method of synthesizing acetonide-protected catechol-containing compounds and intermediates produced therein Source: Google Patents URL
-
X-ray Crystallography Principles
- Title: X-Ray Crystallography of Chemical Compounds
- Source: PMC, NIH
-
URL: [Link]
-
General 2D NMR Information
- Title: Common 2D (COSY, HSQC, HMBC)
- Source: SDSU NMR Facility
-
URL: [Link]
-
Conformational Analysis of Seven-Membered Rings
- Title: The X-ray crystal structure, conformation and preparation of anti-3,3,6,6-tetramethylthiepane-4,5-diol: stereochemistry of reduction of a heterocyclic α-hydroxy ketone
- Source: Semantic Scholar
-
URL: [Link]
Sources
- 1. Convenient Synthesis of Acetonide Protected 3,4-Dihydroxyphenylalanine (DOPA) for Fmoc Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 3. infrared spectrum of 1,3-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,3-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Investigation of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the expected spectroscopic data for the chiral molecule (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. By integrating established spectroscopic principles with data from analogous structures, this guide serves as a valuable resource for the identification, characterization, and quality control of this and related substances.
Introduction to (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol
(5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol is a fascinating molecule that combines several key functional groups: a seven-membered 1,3-dioxepane ring, a chiral vicinal diol, and a gem-dimethyl group. The 1,3-dioxepane moiety serves as a protective group for a diol, a common strategy in multi-step organic synthesis. The stereochemistry of the vicinal diol at positions 5 and 6, denoted as (5R, 6R), is a critical feature that influences its biological activity and chemical reactivity. A thorough understanding of its spectroscopic signature is paramount for confirming its structure and purity.
The synthesis of this molecule would logically proceed via the acetalization of a corresponding 1,2,3,4-tetrol with acetone, likely under acidic catalysis. This synthetic route is a key consideration when analyzing spectroscopic data, as residual starting materials or byproducts could be present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol, both ¹H and ¹³C NMR will provide a wealth of information.
¹H NMR Spectroscopy
The proton NMR spectrum will reveal the connectivity and stereochemical relationships of the hydrogen atoms in the molecule. Due to the chirality and the cyclic nature of the compound, some protons that might appear equivalent in a simpler, acyclic molecule will be diastereotopic and thus have different chemical shifts.[1]
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| C(2)-CH₃ (gem-dimethyl) | 1.3 - 1.5 | s (two singlets) | - | The two methyl groups are diastereotopic due to the chiral centers at C5 and C6 and will likely appear as two distinct singlets.[2] |
| C(4)-H₂, C(7)-H₂ | 3.5 - 4.2 | m | These methylene protons adjacent to the ring oxygens are diastereotopic and will exhibit complex splitting patterns due to both geminal and vicinal coupling. | |
| C(5)-H, C(6)-H | 3.8 - 4.5 | m | These methine protons are coupled to each other and to the adjacent methylene and hydroxyl protons. Their chemical shifts are influenced by the electronegative oxygen atoms. | |
| C(5)-OH, C(6)-OH | Variable (2.0 - 5.0) | br s | The chemical shift of hydroxyl protons is highly dependent on concentration, temperature, and solvent. They will likely appear as broad singlets and may exchange with D₂O.[3] |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. To confirm the assignment of hydroxyl protons, a D₂O exchange experiment can be performed.
-
Data Processing: Process the raw data (FID) with appropriate window functions, Fourier transform, phase correction, and baseline correction.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C(2) | 98 - 105 | The acetal carbon is significantly deshielded and appears in a characteristic downfield region.[4] |
| C(2)-CH₃ (gem-dimethyl) | 20 - 30 | The two methyl carbons are diastereotopic and should appear as two distinct signals. |
| C(4), C(7) | 60 - 70 | These carbons are bonded to an oxygen atom within the ether-like structure of the dioxepane ring. |
| C(5), C(6) | 70 - 80 | These carbons, bearing the hydroxyl groups, are in a similar chemical shift range to other carbons bonded to oxygen. The presence of chirality should result in two distinct signals.[5] |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument: A high-field NMR spectrometer with a carbon probe.
-
Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity, a larger number of scans may be required compared to ¹H NMR. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Visualization of Key NMR Correlations:
Caption: Key proton environments in (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol will be dominated by absorptions from the O-H, C-H, and C-O bonds.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3600 - 3200 | Strong, Broad | O-H stretch | The broadness is due to hydrogen bonding between the hydroxyl groups.[6] |
| 2990 - 2850 | Medium to Strong | C-H stretch (sp³) | Characteristic of the methyl and methylene groups in the molecule. |
| 1200 - 1000 | Strong | C-O stretch | Multiple strong bands are expected in this region due to the C-O single bonds of the acetal and the diol.[7] |
| 1380 and 1370 | Medium | C-H bend (gem-dimethyl) | The gem-dimethyl group often shows a characteristic doublet in this region. |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet (for solids), or a thin film on a salt plate (e.g., NaCl or KBr).
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Acquire the spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Table 4: Predicted Mass Spectrometry Fragments
| m/z | Ion | Rationale |
| [M+H]⁺ or [M+Na]⁺ | Molecular Ion Adduct | Depending on the ionization technique (e.g., ESI), the protonated or sodiated molecular ion will be observed, confirming the molecular weight. |
| [M-15]⁺ | [M-CH₃]⁺ | Loss of a methyl group from the gem-dimethyl group is a common fragmentation pathway for acetals. |
| [M-H₂O]⁺ | Dehydration Product | Loss of a water molecule from the diol moiety is a likely fragmentation. |
| Various | Ring Opening Fragments | The 1,3-dioxepane ring can undergo various fragmentation pathways upon ionization. |
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Chemical Ionization (CI).[8][9]
-
Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Visualization of the Spectroscopic Analysis Workflow:
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. homework.study.com [homework.study.com]
- 3. 1H NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GIAO/DFT evaluation of 13C NMR chemical shifts of selected acetals based on DFT optimized geometries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. infrared spectrum of 1,3-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,3-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structural analysis of diols by electrospray mass spectrometry on boric acid complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective Synthesis of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol: A Technical Guide
Foreword: The Significance of Chiral Diols in Modern Synthesis
In the landscape of contemporary organic synthesis, particularly within the pharmaceutical and agrochemical industries, the demand for enantiomerically pure molecules is paramount. Chiral vicinal diols are fundamental building blocks, serving as versatile intermediates in the construction of complex, biologically active compounds. The specific stereochemistry of these diols often dictates the therapeutic efficacy and safety profile of the final drug substance. The target of this guide, (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol, represents a valuable chiral synthon, incorporating a protected 1,2-diol within a seven-membered dioxepane ring. This unique structural motif offers a scaffold for the synthesis of a diverse array of complex molecules. This guide provides an in-depth exploration of robust and scalable strategies for the enantioselective synthesis of this important chiral building block.
Deconstructing the Target: Strategic Considerations for Enantioselective Synthesis
The synthesis of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol presents two primary challenges: the establishment of the vicinal (5R,6R) stereocenters and the formation of the seven-membered 1,3-dioxepane ring. A retrosynthetic analysis reveals two main strategic approaches:
-
Chiral Pool Approach: Utilizing a readily available, enantiopure starting material from nature's "chiral pool," such as D-mannitol, to provide the necessary stereochemical information.
-
Asymmetric Catalysis: Employing a chiral catalyst to induce enantioselectivity in a reaction that creates the desired stereocenters from a prochiral substrate. The Sharpless Asymmetric Dihydroxylation (AD) stands out as a premier method for this purpose.[1][2][3]
This guide will delve into both strategies, providing detailed protocols and mechanistic insights to enable researchers to select and implement the most suitable approach for their specific needs.
Strategy 1: Synthesis from the Chiral Pool - A D-Mannitol Approach
D-mannitol, a naturally abundant sugar alcohol, serves as an excellent and cost-effective starting material, possessing the requisite stereochemistry that can be elaborated to our target molecule.[4]
Conceptual Workflow: D-Mannitol to the Target Diol
The synthetic sequence from D-mannitol involves a series of protection, cleavage, and functional group manipulation steps to isolate the desired C2-symmetric core.
Caption: Synthetic pathway from D-Mannitol.
Experimental Protocol: A Step-by-Step Guide
Step 1: Preparation of 1,2:5,6-Di-O-isopropylidene-D-mannitol [5]
-
To a suspension of D-mannitol (1.0 eq) in acetone (10-15 volumes), add a catalytic amount of a Lewis acid (e.g., anhydrous ZnCl₂) or a Brønsted acid (e.g., p-toluenesulfonic acid).
-
Stir the mixture at room temperature until the D-mannitol has completely dissolved (typically 4-6 hours).
-
Quench the reaction by adding a mild base (e.g., sodium bicarbonate solution).
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the di-acetonide protected mannitol as a white solid.
Causality Behind Experimental Choices: The use of acetone with an acid catalyst facilitates the formation of the kinetically favored terminal 1,2- and 5,6-acetonides, leaving the central 3,4-diol free for subsequent reaction.
Step 2: Oxidative Cleavage and Reduction to (2R,3R)-1,2,3,4-Tetrabutanetetrol [6]
-
Dissolve the 1,2:5,6-di-O-isopropylidene-D-mannitol (1.0 eq) in a mixture of a suitable organic solvent (e.g., THF or methanol) and water.
-
Cool the solution to 0 °C and add sodium periodate (NaIO₄, ~1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction for 1-2 hours at 0 °C, monitoring the consumption of the starting material by TLC.
-
After completion, add sodium borohydride (NaBH₄, ~2.0 eq) portion-wise at 0 °C to reduce the intermediate dialdehyde.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of acetic acid.
-
Remove the organic solvent under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers, filter, and concentrate to yield the crude tetrol.
Trustworthiness of the Protocol: The oxidative cleavage with periodate is a highly specific and reliable method for the cleavage of vicinal diols. The subsequent in-situ reduction with borohydride is a robust and high-yielding transformation.
Step 3: Selective Protection and Cyclization to (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol
-
Dissolve the crude (2R,3R)-1,2,3,4-tetrabutanetetrol (1.0 eq) in acetone containing a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
The reaction is monitored by TLC for the formation of the desired 1,3-dioxepane. This step involves an equilibrium between the five-membered 1,3-dioxolane and the seven-membered 1,3-dioxepane. Driving the equilibrium towards the desired product may require specific conditions (e.g., removal of water).
-
Upon completion, neutralize the acid catalyst and remove the acetone.
-
Purify the crude product by column chromatography on silica gel to isolate (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol.
Expertise & Experience: The formation of a seven-membered ring from a 1,4-diol is thermodynamically less favorable than the formation of a five- or six-membered ring. Therefore, careful control of reaction conditions is crucial. The use of 2,2-dimethoxypropane in place of acetone can sometimes favor the formation of the desired product.
Strategy 2: Asymmetric Catalysis - The Sharpless Asymmetric Dihydroxylation Approach
The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and highly reliable method for the enantioselective synthesis of vicinal diols from prochiral olefins.[3][7][8] This strategy involves the dihydroxylation of a suitable C7 diene precursor.
Conceptual Workflow: Sharpless AD of a Dienic Substrate
A suitable substrate for this approach is cis-1,4-diacetoxy-2-butene, which upon dihydroxylation and subsequent transformations will yield the target molecule.
Caption: Sharpless AD approach to the target diol.
Experimental Protocol: A Step-by-Step Guide
Step 1: Sharpless Asymmetric Dihydroxylation of cis-1,4-Diacetoxy-2-butene [9]
-
To a vigorously stirred mixture of t-butanol and water (1:1) at room temperature, add AD-mix-α (containing the (DHQ)₂PHAL ligand) and methanesulfonamide.
-
Cool the mixture to 0 °C and add cis-1,4-diacetoxy-2-butene (1.0 eq).
-
Stir the reaction at 0 °C for 12-24 hours, or until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding sodium sulfite and stir for 1 hour.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield (2R,3R)-1,4-diacetoxy-2,3-butanediol.
Authoritative Grounding: The Sharpless AD reaction proceeds via a [3+2] cycloaddition of the osmium tetroxide to the alkene, directed by the chiral ligand.[3][8] The use of AD-mix-α with a cis-disubstituted alkene is predicted to give the (R,R)-diol.
Step 2: Hydrolysis of the Diacetate
-
Dissolve the (2R,3R)-1,4-diacetoxy-2,3-butanediol (1.0 eq) in methanol.
-
Add a catalytic amount of potassium carbonate.
-
Stir the reaction at room temperature for 2-4 hours.
-
Neutralize the reaction with a mild acid (e.g., Amberlyst-15 resin).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude (2R,3R)-1,2,3,4-tetrabutanetetrol.
Step 3: Formation of the 1,3-Dioxepane Ring
This step is identical to Step 3 in the D-mannitol approach.
Data Presentation: Comparison of Synthetic Routes
| Parameter | D-Mannitol Approach | Sharpless AD Approach |
| Starting Material | D-Mannitol (chiral pool) | cis-1,4-Diacetoxy-2-butene (achiral) |
| Source of Chirality | Inherent in starting material | Chiral catalyst (AD-mix-α) |
| Key Transformation | Oxidative cleavage | Asymmetric dihydroxylation |
| Number of Steps | 3-4 | 3 |
| Overall Yield | Moderate | Moderate to Good |
| Enantiopurity | High (derived from natural source) | High (typically >95% ee) |
| Scalability | Good | Good |
Alternative Strategies and Future Perspectives
While the two detailed routes offer robust methods for the synthesis of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol, other strategies are also viable.
-
Enzymatic Resolution: A racemic mixture of the target diol or a precursor could be resolved using lipases or other hydrolases.[10][11] This approach can be highly efficient and environmentally benign.
-
Asymmetric Epoxidation: The Jacobsen-Katsuki epoxidation of a suitable diene followed by epoxide opening can also provide access to the chiral diol precursor.
The continued development of new catalytic systems and biocatalytic methods will undoubtedly lead to even more efficient and sustainable syntheses of this and other valuable chiral building blocks.
Conclusion
The enantioselective synthesis of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol is readily achievable through well-established synthetic methodologies. Both the chiral pool approach starting from D-mannitol and the asymmetric catalysis approach utilizing the Sharpless Asymmetric Dihydroxylation offer reliable and scalable routes to this valuable chiral intermediate. The choice of a particular strategy will depend on factors such as the availability of starting materials, cost considerations, and the desired scale of the synthesis. This guide provides the necessary technical details and scientific rationale to empower researchers in their pursuit of complex molecule synthesis.
References
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Sharpless, K. B., et al. (1992). The Sharpless Asymmetric Dihydroxylation. Chemical Reviews, 92(5), 965-981. [Link]
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Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483-2547. [Link]
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Sharpless Asymmetric Dihydroxylation. Organic Chemistry Portal. [Link]
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Sharpless asymmetric dihydroxylation. Wikipedia. [Link]
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Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. [Link]
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Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central. [Link]
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Catalytic Asymmetric Dihydroxylation. University of York. [Link]
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Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS . [Link]
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Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non‐Conventional Media. ResearchGate. [Link]
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Preparation of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol and 2,3-Cyclohexylidene-D-glyceraldehyde. Organic Syntheses. [Link]
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A high yield synthesis of 1,2:5,6-DI-O-isopropylidene-d-mannitol. ResearchGate. [Link]
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Synthesis of D-mannitol and L-iditol derivatives as monomers for the preparation of new regioregular AABB-type polyamides. PubMed. [Link]
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A high yield synthesis of 1,2:5,6-di-O-isopropylidene-D-mannitol. ResearchGate. [Link]
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Synthesis of (3R,4R)-Hexane-3,4-diol from D-Mannitol. RSC Publishing. [Link]
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Synthesis of (3R,4R)-Hexane-3,4-diol from D-Mannitol. Journal of Chemical Research, Synopses (RSC Publishing). [Link]
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A Comprehensive Guide to (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol: A C2-Symmetric Building Block in Chiral Pool Synthesis
Executive Summary
In the landscape of modern drug discovery and complex molecule synthesis, the demand for enantiomerically pure compounds is paramount. Chiral pool synthesis, the practice of utilizing readily available, naturally occurring chiral molecules as starting materials, remains a cornerstone of asymmetric synthesis.[1][2] Among these, L-(+)-tartaric acid is a uniquely powerful and cost-effective starting material, prized for its C2-symmetry and the dense stereochemical information it contains.[3] This guide provides an in-depth technical exploration of a key derivative, (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol, a versatile chiral building block. We will dissect its synthesis from tartaric acid, explore its physicochemical properties, and illuminate its strategic application in asymmetric synthesis, with a focus on functional group manipulation and desymmetrization strategies that unlock its full potential for creating complex stereochemical arrays.
Part 1: The Foundation: Chiral Pool Synthesis and Tartaric Acid
Chiral pool synthesis is a strategic approach that leverages the stereochemical integrity of natural products like amino acids, sugars, and terpenes to construct complex chiral targets.[4] This strategy elegantly bypasses the need for developing de novo asymmetric methodologies, often leading to more efficient and scalable synthetic routes.
L-(+)-Tartaric acid stands out within this pool for several reasons:
-
Dual Enantiomers: It is commercially available in both enantiomeric forms, (2R,3R)-(+) and (2S,3S)-(-), as well as the achiral meso form.[5][6] This provides access to either enantiomeric series of a target molecule from a common precursor.
-
C2-Symmetry: The molecule possesses a C2 axis of rotational symmetry, a feature that can be exploited in the synthesis of symmetric ligands or catalysts, or strategically broken to generate complex, non-symmetric targets.[3]
-
High Functionality: With two stereocenters and four oxygenated functional groups (two carboxylic acids and two secondary alcohols), it is a dense repository of chemical information.
The direct manipulation of tartaric acid's four functional groups can be challenging due to competing reactivities. Therefore, the judicious use of protecting groups is essential to mask certain functionalities while others are transformed. The acetonide group (an isopropylidene ketal) is a common and robust choice for protecting 1,2- and 1,3-diols, being stable to a wide range of basic, reductive, and oxidative conditions, yet easily removable under mild acidic hydrolysis.[7][8] The title compound, (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol, is a product of this strategic protection, designed to isolate the reactivity of its vicinal diol.
Part 2: Synthesis and Physicochemical Profile
A Reliable Synthetic Pathway
The synthesis of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol is a straightforward, two-step process starting from the commercially available diethyl L-(+)-tartrate. The causality behind this pathway is clear: first, reduce the low-reactivity esters to alcohols, then selectively protect the resulting 1,4-diol to form the seven-membered dioxepane ring, thereby unmasking the key 1,2-diol (the 5,6-diol) for subsequent reactions.
Caption: Conceptual workflow of a desymmetrization strategy.
Common desymmetrization strategies include:
-
Enzymatic Acylation: Lipases can selectively acylate one of the two enantiotopic hydroxyl groups, yielding a mono-ester with high enantiomeric excess.
-
Stoichiometric Protection: Using a bulky silylating agent (e.g., TBDMSCl) under carefully controlled, sub-stoichiometric conditions can favor the formation of the mono-protected product. The initial protection of one hydroxyl group sterically hinders the approach to the second.
-
Chiral Catalyst-Mediated Reactions: Chiral catalysts can differentiate between the two hydroxyls, enabling selective acylation, silylation, or other transformations.
Case Study: A Precursor to Bioactive Molecules
Tartaric acid-derived synthons are instrumental in the synthesis of numerous natural products. [9]For instance, in the synthesis of (+)-muricatacin, a cytotoxic agent, a key step involves the nucleophilic opening of a tartrate-derived epoxide. [9]Our title compound is an ideal precursor for such an epoxide.
Synthetic Logic:
-
Desymmetrization: Mono-tosylate the (5R,6R)-diol using one equivalent of tosyl chloride in pyridine at low temperature.
-
Epoxide Formation: Treat the mono-tosylate with a base (e.g., K₂CO₃ in methanol). The remaining hydroxyl group acts as an internal nucleophile, displacing the tosylate to form the epoxide with inversion of configuration at one center.
-
Nucleophilic Opening: The resulting chiral epoxide can be opened by organocuprates, alkynyl anions, or other nucleophiles to install complex side chains with perfect stereocontrol, a key step in building the carbon skeleton of many natural products. [9]
Part 4: Validated Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for reaction monitoring, workup, and purification.
Protocol: Synthesis of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol
Step A: Reduction of Diethyl L-(+)-tartrate
-
Setup: To a flame-dried 1 L three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (LiAlH₄) (10.0 g, 264 mmol) and 300 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Addition: Dissolve diethyl L-(+)-tartrate (25.0 g, 121 mmol) in 100 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension over 1 hour, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 12 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Cool the flask back to 0 °C. Cautiously quench the reaction by the sequential, dropwise addition of 10 mL of water, 10 mL of 15% aqueous NaOH, and finally 30 mL of water. A granular white precipitate should form.
-
Workup: Stir the mixture vigorously for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF (3 x 100 mL). Combine the filtrates and concentrate under reduced pressure to yield (2R,3R)-butane-1,2,3,4-tetraol as a viscous, colorless oil. This crude product is typically used directly in the next step without further purification.
Step B: Acetonide Protection
-
Setup: Dissolve the crude tetraol from Step A in 250 mL of anhydrous acetone. Add 2,2-dimethoxypropane (20 mL, 163 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.50 g, 2.6 mmol).
-
Reaction: Stir the solution at room temperature for 4 hours. Monitor the reaction by TLC for the formation of the product.
-
Quenching: Once the reaction is complete, quench the catalyst by adding triethylamine (1.5 mL) until the solution is neutral.
-
Purification: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (200 mL) and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product. Purify by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to afford (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol as a white crystalline solid.
Protocol: Desymmetrization via Mono-silylation
-
Setup: Dissolve (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol (5.0 g, 30.8 mmol) in 100 mL of anhydrous dichloromethane (DCM). Add imidazole (2.52 g, 37.0 mmol). Cool the solution to 0 °C.
-
Addition: In a separate flask, dissolve tert-butyldimethylsilyl chloride (TBDMSCl) (4.64 g, 30.8 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the diol solution over 30 minutes.
-
Reaction: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours. Monitor the reaction carefully by TLC, observing the consumption of the starting diol and the appearance of mono- and di-silylated products.
-
Workup: Quench the reaction by adding 50 mL of water. Separate the layers and extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to separate the desired mono-silylated product from the starting material and the di-silylated byproduct.
Part 5: Conclusion and Future Outlook
(5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol is more than just a protected form of a natural product; it is a meticulously designed chiral building block that offers synthetic chemists a reliable and versatile platform for the construction of complex molecules. Its C2-symmetry, coupled with the potential for strategic desymmetrization, provides a powerful tool for controlling stereochemistry in drug development and total synthesis. As the demand for enantiopure pharmaceuticals continues to grow, the importance of robust synthons derived from the chiral pool, such as the one detailed in this guide, will only increase. Future applications may see this and similar building blocks utilized in the development of novel asymmetric catalysts, chiral materials, and increasingly complex bioactive natural product analogues.
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Ganesh, V. (2021). γ-Hydroxy Amides from Tartaric Acid: Versatile Chiral Building Blocks for the Total Synthesis of Natural Products. The Chemical Record. [Link]
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Zhang, Z-G., et al. (2002). Chiral C(2)-symmetric ligands with 1,4-dioxane backbone derived from tartrates: syntheses and applications in asymmetric hydrogenation. The Journal of Organic Chemistry. [Link]
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Krywult, B. M., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules. [Link]
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Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. [Link]
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Gámez-Montaño, R., et al. (2004). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Molecules. [Link]
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Various Authors. (2017). What is the stereochemistry of tartaric acid? Quora. [Link]
-
Various Authors. (2015). What is the simplest method for acetonide protection of L-tartaric acid without using of any azeotropic distillation setup? ResearchGate. [Link]
-
Wikipedia. (n.d.). Acetonide. Wikipedia. [Link]
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Various Authors. (2018). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis. [Link]
-
Rinner, U. (2012). 2.9 Chiral Pool Synthesis: Chiral Pool Syntheses from cis-Cyclohexadiene Diols. Elsevier Ltd. [Link]
-
Sarpong, R., & Tantillo, D. J. (2018). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. ACS Omega. [Link]
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A Theoretical Investigation into the Conformational Landscape of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol: A Guide for Drug Discovery and Development
Abstract
The three-dimensional structure of a molecule is intrinsically linked to its biological activity and efficacy as a therapeutic agent. For conformationally flexible molecules, such as the chiral diol (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol, a thorough understanding of its accessible conformations is paramount for rational drug design. This technical guide provides a comprehensive framework for the theoretical conformational analysis of this important chiral building block. We delve into the strategic selection of computational methodologies, including Density Functional Theory (DFT), and provide a detailed, step-by-step protocol for identifying and characterizing the low-energy conformers. The intricate interplay of the seven-membered dioxepane ring puckering and the orientation of the vicinal diols, including the potential for intramolecular hydrogen bonding, is explored. The insights gleaned from such theoretical calculations are invaluable for researchers and scientists in drug development, aiding in the design of novel therapeutics with optimized stereochemistry for enhanced target engagement.
Introduction: The Significance of Conformational Analysis in Drug Development
The "lock and key" model of drug-receptor interactions, while a foundational concept, is more accurately described as a dynamic process. The conformational flexibility of both the ligand and the receptor plays a crucial role in the binding event. Chiral molecules, which are non-superimposable mirror images of each other, often exhibit vastly different pharmacological and toxicological profiles.[1][2][3][4] This stereoselectivity arises from the specific three-dimensional arrangement of atoms that dictates how a molecule interacts with its biological target.[1][2]
(5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol is a chiral vicinal diol protected as a cyclic ketal. Such motifs are valuable in medicinal chemistry for several reasons:
-
Chiral Scaffolding: They serve as rigid and stereochemically defined building blocks for the synthesis of complex, biologically active molecules.[5]
-
Modulation of Physicochemical Properties: The ketal and diol functionalities can influence properties like solubility, polarity, and metabolic stability.
-
Defined Spatial Orientation of Functionality: The conformation of the dioxepane ring and the orientation of the hydroxyl groups present specific vectors for interaction with biological targets.
A comprehensive understanding of the conformational preferences of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol is therefore not merely an academic exercise but a critical step in harnessing its full potential in drug discovery. Theoretical calculations provide a powerful and cost-effective means to explore the conformational landscape of such molecules, offering insights that can guide synthetic efforts and lead to the development of more potent and selective drugs.
Theoretical Foundations for Conformational Analysis
The conformational analysis of flexible molecules, particularly seven-membered rings, requires robust computational methods that can accurately describe the subtle energetic differences between various spatial arrangements.[6][7][8][9][10]
The Challenge of Seven-Membered Rings
Unlike the well-defined chair conformation of cyclohexane, seven-membered rings such as 1,3-dioxepane exhibit a more complex conformational landscape with multiple low-energy structures, including chair, twist-chair, boat, and twist-boat forms.[6][7][8] The energy barriers between these conformers can be small, leading to a dynamic equilibrium of multiple shapes in solution.
The Power of Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational efficiency.[11][12][13] For the conformational analysis of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol, DFT is particularly well-suited.
Choosing the Right Functional and Basis Set:
The choice of the DFT functional and basis set is critical for obtaining reliable results.
-
Functionals: While the B3LYP functional is widely used, for systems where weak non-covalent interactions, such as intramolecular hydrogen bonding, may play a role, functionals that include dispersion corrections are often preferred.[11] The ωB97X-D or M06-2X functionals are excellent choices as they are parameterized to better describe these types of interactions.
-
Basis Sets: A triple-zeta basis set, such as 6-311+G(d,p) , provides a good balance between accuracy and computational cost for molecules of this size. The inclusion of diffuse functions ("+") is important for accurately describing hydrogen bonding, while polarization functions ("(d,p)") allow for more flexibility in describing the electron density around the atoms.[14][15]
The Role of Intramolecular Hydrogen Bonding
The vicinal diol moiety in (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol introduces the possibility of intramolecular hydrogen bonding between the two hydroxyl groups. This interaction can significantly influence the relative stability of different conformers.[16][17][18][19][20] Computational methods can predict the existence and strength of these hydrogen bonds by analyzing geometric parameters (O-H•••O distance and angle) and vibrational frequencies.[16][17][18][19][20]
Experimental Protocol: A Step-by-Step Computational Workflow
This section outlines a detailed protocol for the theoretical conformational analysis of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol. This workflow can be implemented using various computational chemistry software packages such as Gaussian, ORCA, or Spartan.
Step 1: Initial Structure Generation
-
2D to 3D Conversion: Begin by sketching the 2D structure of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol, ensuring the correct (5R,6R) stereochemistry. Use a molecular modeling program to convert this into an initial 3D structure.
-
Generation of Diverse Starting Geometries: To comprehensively explore the conformational space, it is crucial to generate a variety of starting structures. This can be achieved by systematically rotating the rotatable bonds, particularly the C-O bonds of the hydroxyl groups and the bonds within the seven-membered ring.
Step 2: Conformational Search
A robust conformational search is essential to identify all relevant low-energy minima on the potential energy surface.
-
Molecular Mechanics (MM) Search (Optional but Recommended): A preliminary, less computationally expensive conformational search using a molecular mechanics force field (e.g., MMFF94) can efficiently generate a large number of candidate conformers.
-
DFT Geometry Optimization: Each of the candidate conformers from the MM search (or a diverse set of manually generated structures) should then be subjected to a full geometry optimization at the chosen DFT level of theory (e.g., ωB97X-D/6-311+G(d,p) ). This will locate the nearest local energy minimum for each starting structure.
Step 3: Characterization of Stationary Points
For each optimized geometry, it is imperative to confirm that it represents a true energy minimum.
-
Frequency Calculations: Perform a vibrational frequency calculation at the same level of theory used for the geometry optimization.
-
Verification of Minima: A true minimum on the potential energy surface will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point.
Step 4: Analysis of Results
-
Relative Energies: Calculate the relative electronic energies (and Gibbs free energies) of all confirmed minima to determine their relative populations at a given temperature.
-
Geometric Analysis: Analyze the key geometric parameters of the low-energy conformers, including:
-
Ring Puckering: Characterize the conformation of the 1,3-dioxepane ring (e.g., chair, twist-chair).
-
Dihedral Angles: Examine the dihedral angles that define the orientation of the substituents.
-
Intramolecular Hydrogen Bonding: Measure the O-H•••O distance and the O-H•••O angle to assess the presence and strength of intramolecular hydrogen bonds.
-
-
Visualization: Visualize the optimized structures to gain a qualitative understanding of their shapes and the spatial arrangement of the functional groups.
Visualizations and Data Presentation
Computational Workflow Diagram
Caption: Computational workflow for conformational analysis.
Expected Low-Energy Conformers
Caption: Potential low-energy conformers and their interconversion pathways.
Table 1: Hypothetical Relative Energies and Key Geometric Parameters of Low-Energy Conformers
| Conformer | Ring Conformation | Relative Energy (kcal/mol) | H-Bond Distance (Å) | H-Bond Angle (°) | O-C-C-O Dihedral (°) |
| Conf-1 | Twist-Chair | 0.00 | 2.15 | 155.2 | 65.3 |
| Conf-2 | Chair | 0.85 | - | - | 58.1 |
| Conf-3 | Twist-Chair | 1.20 | 2.20 | 150.1 | -68.4 |
| Conf-4 | Twist-Boat | 2.50 | - | - | 85.2 |
Note: This table presents hypothetical data for illustrative purposes. Actual values must be obtained from the calculations.
Discussion and Implications for Drug Development
The results of the conformational analysis will reveal the preferred three-dimensional shapes of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol. This information has several key implications for drug development:
-
Pharmacophore Modeling: The spatial arrangement of the hydroxyl groups in the lowest energy conformers defines the pharmacophore, which is the ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target.
-
Rational Ligand Design: By understanding the preferred conformations, medicinal chemists can design more rigid analogues that are "pre-organized" in the bioactive conformation, potentially leading to increased binding affinity and selectivity.
-
Structure-Activity Relationship (SAR) Studies: The conformational analysis can help to rationalize observed SAR data. For example, if a particular substituent locks the molecule in a less favorable conformation, this could explain a decrease in biological activity.
-
Predicting Metabolic Stability: The accessibility of certain parts of the molecule to metabolic enzymes can be conformation-dependent.
Conclusion
The theoretical conformational analysis of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol is a critical tool for any drug discovery program utilizing this chiral building block. By employing robust computational methods like Density Functional Theory, researchers can gain a deep understanding of the molecule's conformational landscape, including the subtle interplay of ring puckering and intramolecular hydrogen bonding. This knowledge empowers the rational design of more effective and selective therapeutic agents, ultimately accelerating the drug development pipeline.
References
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Klein, R. A. (2002). Ab initio conformational studies on diols and binary diol-water systems using DFT methods. Intramolecular hydrogen bonding and 1:1 complex formation with water. Journal of Computational Chemistry, 23(6), 585-599. [Link]
-
Jäger, B., et al. (2021). Subtle hydrogen bonds: benchmarking with OH stretching fundamentals of vicinal diols in the gas phase. Physical Chemistry Chemical Physics, 23(40), 22961-22973. [Link]
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Di Palma, F., et al. (2025). Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics. The Journal of Chemical Physics, 162(1). [Link]
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Jäger, B., et al. (2021). Subtle hydrogen bonds: benchmarking with OH stretching fundamentals of vicinal diols in the gas phase. RSC Publishing. [Link]
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Schmitz, J., et al. (2024). Unlocking a new hydrogen-bonding marker: C–O bond shortening in vicinal diols revealed by rotational spectroscopy. The Journal of Chemical Physics, 160(15). [Link]
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Schmitz, J., et al. (2024). Unlocking a new hydrogen-bonding marker: C–O bond shortening in vicinal diols revealed by rotational spectroscopy. ResearchGate. [Link]
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Pedretti, A., et al. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education, 98(7), 2384-2390. [Link]
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Jiménez-Moreno, E., et al. (2019). Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations. RSC Advances, 9(43), 25103-25112. [Link]
-
Jiménez-Moreno, E., et al. (2019). Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations. ResearchGate. [Link]
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Boessenkool, I. J., & Boeyens, J. C. A. (1980). Identification of the conformational type of seven-membered rings. Journal of Crystal and Molecular Structure, 10(1-2), 11-18. [Link]
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Aher, A. A., et al. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Asian Pacific Journal of Research, 3(2), 54-61. [Link]
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Yilmaz, F., & Ulku, S. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 8(49), 47053-47065. [Link]
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Reddit. (2016). Functionals and Basis Set in computational chemistry. [Link]
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ResearchGate. (2018). Rules for predicting the conformational behavior of saturated seven-membered heterocycles. [Link]
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S. L. Craig, J. (2017). The Significance of Chirality in Drug Design and Development. Journal of Medicinal Chemistry, 60(24), 9981-9985. [Link]
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Open Access Journals. (2021). Role of Chirality in Drugs Discovery and Development. [Link]
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Burke, K. (2008). Which functional should I choose?. AIP Conference Proceedings, 1076(1), 105-112. [Link]
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Aher, A. A., et al. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. ResearchGate. [Link]
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YouTube. (2024). How to choose a functional and basis set for your DFT calculation. [Link]
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Wang, Y., et al. (2021). The synthesis of seven- and eight-membered rings by radical strategies. Organic Chemistry Frontiers, 8(20), 5736-5755. [Link]
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Barluenga, J., et al. (2013). Seven-Membered Rings through Metal-Free Rearrangement Mediated by Hypervalent Iodine. Molecules, 18(7), 8457-8472. [Link]
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Methodological & Application
Application Notes & Protocols: (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol as a C2-Symmetric Chiral Auxiliary
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The pursuit of enantiomerically pure compounds is a cornerstone of modern chemical synthesis, particularly within the pharmaceutical and life sciences sectors. Chiral auxiliaries represent a robust and reliable strategy for introducing stereochemical control in chemical reactions. This document provides detailed application notes and protocols for the use of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol , a C₂-symmetric chiral auxiliary derived from the readily available chiral pool starting material, L-threitol. By temporarily incorporating this auxiliary into a prochiral substrate, it is possible to achieve high levels of stereoselectivity in a variety of key carbon-carbon bond-forming reactions. This guide details the principles of stereocontrol and provides representative, field-tested protocols for asymmetric Diels-Alder, aldol, and alkylation reactions, designed to serve as a practical starting point for laboratory implementation.
Introduction to the Threitol-Derived Dioxepane Auxiliary
(5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol is a chiral diol protected as its corresponding acetonide. Its stereochemical architecture is derived from L-threitol, a C₂-symmetric tetrol. The C₂-symmetry of the core diol functionality is a powerful feature in asymmetric synthesis, as it simplifies the stereochemical environment by rendering the two faces of a prochiral substrate diastereotopic in a predictable manner.
The seven-membered dioxepane ring structure offers a unique conformational profile compared to more common five-membered (dioxolane) or six-membered (dioxane) acetals. This can influence the orientation of substrates and reagents, potentially offering unique selectivity profiles. The primary hydroxyl groups of the parent tetrol are protected within the acetal framework, leaving the secondary (5R,6R)-diol available for strategic derivatization and use as a chiral directing group.
Key Advantages:
-
Origin: Derived from L-threitol, an inexpensive and readily available chiral starting material.[1][2]
-
Symmetry: Possesses a C₂-symmetric core, which often leads to high levels of stereochemical induction.[3]
-
Recoverability: As with most chiral auxiliaries, it is designed to be cleaved from the product non-destructively and recovered for reuse.[4]
Principle of Stereocontrol: Acetal-Based Asymmetric Induction
The fundamental principle behind using (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol as a chiral auxiliary involves its temporary attachment to a prochiral substrate to form a chiral acetal. This new chiral molecule then undergoes a diastereoselective reaction. The C₂-symmetric backbone of the diol creates a sterically defined environment, effectively shielding one of the two prochiral faces of the reactive center (e.g., an enolate or a dienophile). This steric hindrance forces an incoming reagent or substrate to approach from the less hindered face, resulting in the preferential formation of one diastereomer.[5] After the reaction, the auxiliary is cleaved, revealing the enantiomerically enriched product and allowing for the recovery of the auxiliary.
Figure 1. General workflow for asymmetric synthesis using a recoverable chiral auxiliary.
Application Protocol: Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. When the dienophile is attached to a chiral auxiliary, the cycloaddition can proceed with high diastereoselectivity.[6] This protocol describes the use of an acrylate derivative of the title auxiliary in a Lewis acid-promoted [4+2] cycloaddition with cyclopentadiene.
Causality of Stereocontrol: The chiral dioxepane auxiliary is attached to the dienophile (acrylate). Upon coordination of a Lewis acid (e.g., Et₂AlCl) to the carbonyl oxygen, the system adopts a more rigid conformation. The bulk of the auxiliary effectively shields one face of the dienophile's C=C bond. Cyclopentadiene is therefore directed to the less sterically encumbered face, leading to the preferential formation of one endo-cycloadduct diastereomer.[7]
Figure 2. Logical flow of the Lewis acid-catalyzed asymmetric Diels-Alder reaction.
Protocol 3.1: Synthesis of the Chiral Acrylate Dienophile
-
Preparation: To a solution of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol (1.0 eq.) and triethylamine (1.5 eq.) in dry dichloromethane (DCM, 0.2 M) at 0 °C under an argon atmosphere, add acryloyl chloride (1.2 eq.) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting diol is consumed.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the chiral acrylate.
Protocol 3.2: Lewis Acid-Promoted Cycloaddition
-
Preparation: Dissolve the chiral acrylate (1.0 eq.) in dry DCM (0.1 M) in a flame-dried flask under an argon atmosphere and cool to -78 °C.
-
Lewis Acid Addition: Add diethylaluminum chloride (Et₂AlCl, 1.2 eq., 1.0 M solution in hexanes) dropwise and stir the mixture for 30 minutes at -78 °C.
-
Diene Addition: Add freshly cracked cyclopentadiene (3.0 eq.) dropwise.
-
Reaction: Stir the reaction at -78 °C for 3-5 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature and stir vigorously for 1 hour. Filter the resulting suspension through a pad of Celite®, washing with DCM. Separate the layers of the filtrate and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The diastereomeric ratio (d.r.) of the crude product can be determined by ¹H NMR or GC analysis. Purify by flash chromatography to isolate the major diastereomer.
| Reaction | Dienophile | Diene | Lewis Acid | Temp. (°C) | d.r. (endo) | Ref. |
| Representative | Acrylate of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol | Cyclopentadiene | Et₂AlCl | -78 | >95:5 | [5] |
| Analogous System | Acrylate of (1S,2S)-1,2-diphenyl-1,2-ethanediol | Cyclopentadiene | Et₂AlCl | -78 | 91:9 | [5] |
| Analogous System | N-Acryloyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Cyclopentadiene | Et₂AlCl | -78 | >99:1 | [7] |
Table 1: Expected diastereoselectivity in asymmetric Diels-Alder reactions based on analogous, well-established chiral auxiliary systems.
Application Protocol: Asymmetric Aldol Addition
The aldol reaction is a fundamental C-C bond-forming reaction to create β-hydroxy carbonyl compounds. Using a chiral auxiliary attached to the enolate component allows for the creation of two new contiguous stereocenters with high diastereocontrol.[8]
Causality of Stereocontrol: The N-acyl derivative of the chiral auxiliary is deprotonated to form a boron enolate. The boron atom chelates with both the enolate oxygen and the auxiliary's carbonyl oxygen, forming a rigid, chair-like six-membered transition state (Zimmerman-Traxler model). The bulky group of the auxiliary occupies a pseudo-equatorial position, forcing the aldehyde's R-group to also adopt an equatorial-like orientation to minimize steric clashes. This locks in the relative stereochemistry of the two newly formed stereocenters.[4]
Protocol 4.1: Synthesis of the N-Propionyl Imide
-
Preparation: To a solution of the corresponding amine derived from the chiral diol (1.0 eq.) in dry DCM (0.2 M) at 0 °C, add triethylamine (1.5 eq.).
-
Acylation: Add propionyl chloride (1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Workup & Purification: Follow the workup and purification procedure described in Protocol 3.1.
Protocol 4.2: Boron-Mediated Asymmetric Aldol Reaction
-
Enolate Formation: Dissolve the N-propionyl imide (1.0 eq.) in dry DCM (0.1 M) under an argon atmosphere and cool to -78 °C. Add dibutylboron triflate (DBU-OTf, 1.1 eq.) dropwise, followed by the dropwise addition of diisopropylethylamine (DIPEA, 1.2 eq.). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to ensure complete formation of the (Z)-boron enolate.
-
Aldehyde Addition: Cool the solution back down to -78 °C. Add the aldehyde (e.g., isobutyraldehyde, 1.5 eq.) dropwise.
-
Reaction: Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Workup: Quench the reaction by adding 3 mL of pH 7 phosphate buffer, followed by 5 mL of methanol. Add a 2:1 mixture of methanol:30% H₂O₂ (10 mL) and stir vigorously at 0 °C for 1 hour to oxidize the boron byproducts.
-
Extraction: Remove the volatiles under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. Determine the d.r. of the crude product by ¹H NMR analysis and purify by flash chromatography.
| Enolate Source | Aldehyde | Reagents | Temp. (°C) | Product Stereochem. | d.r. | Ref. |
| Representative | Isobutyraldehyde | 1. DBU-OTf, DIPEA | -78 to 0 | syn | >98:2 | [4] |
| Evans' Auxiliary (N-Propionyl-4-benzyl-2-oxazolidinone) | Isobutyraldehyde | 1. DBU-OTf, DIPEA | -78 to 0 | syn | >99:1 | [4] |
| Analogous System | Benzaldehyde | 1. LDA, THF | -78 | syn | >95:5 | [9] |
Table 2: Expected diastereoselectivity in asymmetric aldol additions based on analogous systems.
Application Protocol: Asymmetric Alkylation
The alkylation of enolates is a classic method for forming C-C bonds. When the enolate is derived from a substrate bearing a chiral auxiliary, the incoming electrophile (an alkyl halide) is directed to one face of the enolate, resulting in an enantiomerically enriched α-alkylated product.[10]
Causality of Stereocontrol: The N-acyl derivative is deprotonated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a lithium enolate. The lithium cation is believed to chelate to the carbonyl and enolate oxygens. The chiral auxiliary's steric bulk blocks one face of the planar enolate. The alkyl halide then approaches from the opposite, less hindered face, leading to the observed diastereoselectivity.[11]
Figure 3. Experimental workflow for the diastereoselective alkylation of an N-acyl auxiliary adduct.
Protocol 5.1: Asymmetric Alkylation of the N-Propionyl Imide
-
Preparation: Dissolve the N-propionyl imide (1.0 eq.) in anhydrous THF (0.1 M) in a flame-dried flask under an argon atmosphere and cool to -78 °C.
-
Enolate Formation: In a separate flask, prepare a solution of LDA (1.1 eq.) in THF. Add the LDA solution dropwise to the imide solution at -78 °C. Stir for 1 hour at this temperature to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.2 eq.) dropwise to the enolate solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Workup: Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.
-
Extraction & Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Determine the d.r. by ¹H NMR or HPLC analysis and purify the major diastereomer by flash chromatography or recrystallization.
Auxiliary Cleavage and Recovery
A critical feature of a chiral auxiliary is its facile removal under conditions that do not compromise the stereochemical integrity of the newly formed chiral center(s).
-
For Ester-Linked Auxiliaries (from Diels-Alder): Reductive cleavage using reagents like LiAlH₄ or DIBAL-H will yield the corresponding chiral alcohol. Saponification with LiOH in a THF/water mixture can yield the chiral carboxylic acid.
-
For Imide-Linked Auxiliaries (from Aldol/Alkylation): Hydrolysis with LiOH/H₂O₂ is a standard method to generate the carboxylic acid. Transesterification with NaOMe in methanol can yield the methyl ester. Reductive cleavage with LiBH₄ can provide the corresponding alcohol.
In all cases, the liberated (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol (or its corresponding amine derivative) can be recovered from the aqueous layer after an extractive workup and purified for reuse.
Conclusion
(5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol represents a potentially valuable chiral auxiliary for asymmetric synthesis, derived from the inexpensive and C₂-symmetric starting material L-threitol. The protocols outlined in this document are based on well-established, reliable procedures for analogous systems and provide a strong foundation for researchers to explore its application in stereoselective synthesis. While optimization will be necessary for specific substrate combinations, the principles of stereocontrol demonstrated by related C₂-symmetric diol-based auxiliaries suggest a high probability of success in achieving excellent levels of diastereoselectivity.
References
-
Gras, J.-L., Pellissier, H., & Nouguier, R. (1989). Synthesis of New Chiral Auxiliaries Derived from L-Threitol. The Journal of Organic Chemistry, 54(24), 5675–5677. [Link][12][13]
-
Gras, J.-L., Pellissier, H., & Nouguier, R. (1990). ChemInform Abstract: Synthesis of New Chiral Auxiliaries Derived from L-Threitol. ChemInform, 21(19). [Link][2]
- Gant, T. G., & Meyers, A. I. (1994). The chemistry of 2-oxazolines (1985–present). Tetrahedron, 50(8), 2297-2360.
- Palomo, C., Oiarbide, M., & García, J. M. (2004). Current progress in the asymmetric aldol addition reaction. Chemical Society Reviews, 33(2), 65-75.
- Heathcock, C. H. (1984). The Aldol Addition Reaction. In Asymmetric Synthesis (Vol. 3, pp. 111-212). Academic Press.
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]
-
Myers, A. G. (n.d.). Asymmetric Diels-Alder Reactions. Chem 115 Lecture Notes, Harvard University. [Link]
- Evans, D. A. (1982). Studies in Asymmetric Synthesis. The Development of Practical Chiral Enolate Synthons. Aldrichimica Acta, 15(1), 23-32.
-
Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1998). C₂-Symmetric Controllers for Asymmetric Diels-Alder Reaction. Tetrahedron: Asymmetry, 9(1), 1-45. [Link][6]
-
Bhowmick, K. C., & Joshi, N. N. (2006). Syntheses and applications of C2-symmetric chiral diols. Tetrahedron: Asymmetry, 17(13), 1901-1929. [Link]
-
Evans, D. A., Chapman, K. T., & Bisaha, J. (1988). Asymmetric Diels-Alder cycloaddition reactions with chiral α,β-unsaturated N-acyloxazolidinones. Journal of the American Chemical Society, 110(4), 1238-1256. [Link]
- Oppolzer, W. (1987). Camphor derivatives as chiral auxiliaries in asymmetric synthesis. Tetrahedron, 43(9), 1969-2004.
-
Bull, S. D., et al. (2001). Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1, (3), 379-388. [Link][11]
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- 3. Sci-Hub. Syntheses and applications of C2-symmetric chiral diols / Tetrahedron: Asymmetry, 2006 [sci-hub.ru]
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The Elusive Role of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol in Asymmetric Synthesis: A Review of Available Knowledge
For Researchers, Scientists, and Drug Development Professionals
This document serves to outline the foundational concepts that would underpin the use of such a molecule in asymmetric synthesis, drawing parallels from well-established C2-symmetric diols and their derivatives. It will also detail the probable synthetic origins of this target molecule, providing a framework for its potential preparation.
Theoretical Foundations and Potential Synthetic Utility
Chiral diols are a cornerstone of asymmetric synthesis, primarily utilized in three key areas: as chiral auxiliaries to control the stereochemical outcome of reactions, as precursors for the synthesis of chiral ligands for metal-catalyzed reactions, and as chiral building blocks in the total synthesis of complex natural products. The C2-symmetry often found in these molecules can simplify stereochemical analysis and lead to high levels of enantioselectivity.
The structure of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol, with its defined stereochemistry at the C5 and C6 positions, suggests its potential utility in these roles. The rigidifying effect of the seven-membered dioxepane ring could create a well-defined chiral environment, influencing the facial selectivity of reactions when used as a chiral auxiliary.
Postulated Synthesis of the Target Diol
While specific literature detailing the synthesis of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol is scarce, its structure strongly suggests a synthesis pathway originating from a readily available chiral pool starting material, such as D-mannitol. The synthesis would likely involve a series of protection and deprotection steps to isolate the desired hydroxyl groups for the formation of the seven-membered ring.
A plausible synthetic route is outlined below:
Figure 1. Postulated synthetic pathway to the target diol.
This proposed synthesis leverages established methodologies for the manipulation of sugar alcohols. The key step would be the selective formation of the seven-membered acetal ring from the 1,4-diol precursor.
Potential Applications in Asymmetric Synthesis: A Conceptual Framework
Should (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol be synthesized, its applications could be explored in the following areas, drawing parallels from existing knowledge of other chiral diols.
As a Chiral Auxiliary
The diol could be attached to a prochiral substrate, such as a ketone or a carboxylic acid, to form a chiral acetal or ester. The chiral environment provided by the dioxepane-diol would then direct the stereoselective attack of a nucleophile or an electrophile.
Hypothetical Protocol: Asymmetric Alkylation of a Ketone
-
Acetal Formation: To a solution of the ketone (1.0 mmol) and (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol (1.1 mmol) in toluene (10 mL) is added a catalytic amount of p-toluenesulfonic acid (0.05 mmol). The mixture is heated to reflux with a Dean-Stark trap to remove water. After completion, the reaction is quenched with triethylamine and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
-
Enolate Formation and Alkylation: The resulting chiral acetal (1.0 mmol) is dissolved in dry THF (10 mL) and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) (1.1 mmol) is added dropwise, and the mixture is stirred for 30 minutes. The alkylating agent (e.g., methyl iodide, 1.2 mmol) is then added, and the reaction is stirred for several hours at -78 °C.
-
Auxiliary Removal: The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is then subjected to acidic hydrolysis (e.g., 1M HCl in THF/water) to cleave the acetal and liberate the chiral alkylated ketone. The enantiomeric excess of the product would be determined by chiral HPLC or GC.
As a Precursor to Chiral Ligands
The diol's hydroxyl groups can be functionalized to introduce phosphine, amine, or other coordinating moieties, leading to the formation of C2-symmetric ligands for transition metal catalysis.
Conceptual Workflow for Chiral Ligand Synthesis
Figure 2. Conceptual workflow for ligand synthesis and application.
These newly synthesized ligands could then be screened in various asymmetric reactions such as hydrogenation, hydroformylation, or allylic alkylation.
Conclusion and Future Outlook
While (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol is not a prominent tool in the current literature of asymmetric synthesis, its unique structure holds theoretical promise. The lack of detailed experimental data necessitates foundational research, starting with the development of a reliable and scalable synthesis. Following its successful preparation, a systematic investigation into its efficacy as a chiral auxiliary and as a scaffold for chiral ligand design would be warranted. Such studies would be crucial in determining if this molecule can offer any advantages over the more established chiral diols in controlling stereoselectivity and in the development of novel asymmetric transformations. For now, it remains an intriguing yet underexplored molecule in the vast landscape of chiral chemistry.
References
Due to the lack of specific literature on (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol, this section cannot be populated with direct references to its application. The conceptual frameworks presented are based on established principles of asymmetric synthesis, for which a vast body of literature exists.
protocol for the protection of diols using (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol
Application Note: A Comprehensive Guide to the Protection of Diols as Cyclic Acetals
Introduction: The Strategic Imperative of Diol Protection
In the intricate landscape of multi-step organic synthesis, the selective transformation of a single functional group within a poly-functionalized molecule is a paramount challenge. Diols (compounds bearing two hydroxyl groups) are ubiquitous structural motifs in natural products, pharmaceuticals, and advanced materials. However, the nucleophilic and mildly acidic nature of hydroxyl groups makes them reactive under a wide range of conditions, including with bases, organometallics, and hydrides[1][2]. Unwanted side reactions at these sites can lead to low yields, complex product mixtures, and synthetic dead ends.
To circumvent this, chemists employ a strategy of temporary masking, or "protection," of the diol functionality. An ideal protecting group must be installed selectively and in high yield, remain inert during subsequent chemical transformations, and be removed cleanly under conditions that do not affect the rest of the molecule[2][3].
Among the most robust and widely utilized strategies for diol protection is their conversion to cyclic acetals.[3][4]. This involves reacting a 1,2- or 1,3-diol with an aldehyde or ketone under acidic catalysis to form a five-membered (1,3-dioxolane) or six-membered (1,3-dioxane) ring, respectively[3][5][6]. These acetal structures are exceptionally stable in neutral to strongly basic environments, rendering them orthogonal to a vast array of synthetic reagents[1][6].
This guide provides a detailed protocol for the protection of diols as acetonides (a type of acetal derived from acetone), explains the underlying chemical principles, and outlines methods for validation and subsequent deprotection. While the user's query mentioned a specific chiral dioxepane, it is important to clarify that (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol is itself a protected diol (a chiral building block or synthon), not a reagent used to protect other diols. This guide will therefore focus on the universally applicable and well-documented parent reaction.
The Chemistry of Acetal Formation: Mechanism and Rationale
The formation of a cyclic acetal is an equilibrium process catalyzed by acid.[1][7]. Understanding the mechanism is critical for optimizing reaction conditions and troubleshooting.
Causality Behind Experimental Choices:
-
Acid Catalyst: A Brønsted or Lewis acid (e.g., p-toluenesulfonic acid (TsOH), pyridinium p-toluenesulfonate (PPTS), CSA, FeCl₃) is required to activate the carbonyl group of the ketone or aldehyde, making it more electrophilic and susceptible to attack by the weakly nucleophilic hydroxyl groups of the diol.[1][8]. A catalytic amount is sufficient as the proton is regenerated at the end of the cycle.
-
Water Removal: The reaction produces one equivalent of water as a byproduct. Since the reaction is reversible, the presence of water can drive the equilibrium back towards the starting materials via hydrolysis[1]. To ensure high yields of the acetal, this water must be removed. This is typically achieved either chemically, using a dehydrating agent like an orthoformate, or physically, by azeotropic distillation using a Dean-Stark apparatus[1][5].
-
Choice of Acetalizing Agent: The choice of ketone or aldehyde determines the properties of the resulting acetal.
-
Acetone (or its more convenient equivalent, 2,2-dimethoxypropane ) yields an acetonide . Acetonides are sterically compact and widely used. 2,2-dimethoxypropane is often preferred as it reacts to form volatile methanol and acetone, which are easily removed, driving the reaction forward without the need for a Dean-Stark trap[6][9].
-
Benzaldehyde yields a benzylidene acetal , which offers different stability and can be cleaved under hydrogenolysis conditions, providing an additional layer of synthetic flexibility[4].
-
The general workflow for a protection-deprotection sequence is illustrated below.
Caption: General workflow for utilizing a diol protecting group strategy.
Core Protocol: Protection of a 1,2-Diol as an Acetonide
This protocol describes a reliable and scalable method for protecting a generic 1,2-diol using 2,2-dimethoxypropane (DMP).
3.1. Materials and Reagents
| Reagent/Material | Purpose | Typical Grade | Supplier Example |
| Substrate (1,2-Diol) | Starting Material | >98% Purity | Sigma-Aldrich |
| 2,2-Dimethoxypropane (DMP) | Acetonide Source & Water Scavenger | Anhydrous, >98% | Acros Organics |
| Acetone or Dichloromethane (DCM) | Reaction Solvent | Anhydrous | Fisher Scientific |
| p-Toluenesulfonic acid (TsOH) | Acid Catalyst | Monohydrate, >98% | Alfa Aesar |
| Triethylamine (Et₃N) | Quenching Agent (Base) | >99% | Sigma-Aldrich |
| Saturated NaHCO₃ solution | Aqueous Work-up | N/A | Lab-prepared |
| Brine | Aqueous Work-up | N/A | Lab-prepared |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | N/A | VWR Chemicals |
3.2. Step-by-Step Experimental Procedure
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1,2-diol (1.0 eq).
-
Dissolution: Dissolve the diol in a minimal amount of anhydrous acetone or DCM (approx. 0.1–0.5 M concentration). Rationale: Using acetone as the solvent can help drive the equilibrium, though DMP is the primary reagent. DCM is a good alternative for less soluble substrates.
-
Reagent Addition: Add 2,2-dimethoxypropane (1.5–2.0 eq). Rationale: A slight excess of DMP ensures the reaction goes to completion by acting as both the acetone source and a chemical water scavenger (it reacts with water to form acetone and methanol).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.01–0.05 eq). Rationale: This quantity is sufficient to catalyze the reaction without causing significant side reactions or degradation of acid-sensitive substrates.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC), looking for the consumption of the more polar diol starting material and the appearance of a less polar product spot. The reaction is typically complete within 30 minutes to 4 hours[6][8].
-
Quenching: Once the reaction is complete, quench the catalyst by adding triethylamine (1.5 eq relative to the TsOH) or a few drops of saturated sodium bicarbonate solution until the mixture is neutral. Rationale: Neutralizing the acid is crucial to prevent the acetal from hydrolyzing back to the diol during the aqueous work-up.
-
Work-up: a. Remove the solvent under reduced pressure using a rotary evaporator. b. Redissolve the residue in a water-immiscible organic solvent like ethyl acetate or DCM. c. Wash the organic layer sequentially with saturated NaHCO₃ solution (1x) and brine (1x). Rationale: This removes any remaining acid, salts, and water-soluble byproducts. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel. The resulting acetonide is typically much less polar than the starting diol.
Protocol Validation and Trustworthiness
A successful protection reaction can be validated through standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The most telling sign of a complete reaction is the disappearance of the broad O-H stretching band characteristic of the diol, typically found around 3200–3600 cm⁻¹[9].
-
¹H NMR Spectroscopy:
-
The two methyl groups of the acetonide will appear as two distinct singlets in the range of δ 1.3–1.5 ppm, each integrating to 3 protons[9]. Their diastereotopicity makes them magnetically non-equivalent.
-
The disappearance of the hydroxyl proton signals.
-
-
¹³C NMR Spectroscopy:
The mechanism of acid-catalyzed acetal formation is detailed below.
Caption: Key mechanistic steps in acid-catalyzed acetal formation.
Deprotection Protocol: Reclaiming the Diol
The removal of the acetal protecting group is typically a straightforward acid-catalyzed hydrolysis.
-
Dissolution: Dissolve the protected diol in a mixture of an organic solvent (e.g., tetrahydrofuran (THF), acetone) and water (e.g., 4:1 v/v).
-
Acidification: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or trifluoroacetic acid (TFA). The reaction can also be performed with milder acids like PPTS or acetic acid, but may require heating[1][5].
-
Monitoring: Stir the reaction at room temperature or with gentle heating (40–50 °C) and monitor by TLC until the starting material is consumed.
-
Neutralization: Carefully neutralize the acid with a base (e.g., saturated NaHCO₃ solution).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over MgSO₄, and concentrate under reduced pressure to afford the deprotected diol.
Summary of Acetal Stability
The primary advantage of cyclic acetals is their predictable stability profile, which allows for precise chemical manipulations.
| Reagent/Condition Class | Stability of Acetonide/Acetal | Comments |
| Strong Bases (NaOH, KOtBu, LDA) | Stable | Allows for reactions such as saponification, deprotonation, and eliminations elsewhere in the molecule. |
| Nucleophiles (Grignard, Organolithiums) | Stable | Enables additions to esters, nitriles, or other electrophiles without affecting the protected diol.[2][11] |
| Hydride Reducing Agents (LiAlH₄, NaBH₄) | Stable | Permits the selective reduction of other functional groups like esters, amides, or carboxylic acids.[2] |
| Oxidizing Agents (PCC, MnO₂, Swern) | Generally Stable | Stable to most neutral or basic oxidants. Strong acidic oxidants (e.g., Jones reagent) may cause cleavage.[5] |
| Catalytic Hydrogenation (H₂, Pd/C) | Stable | Acetonides are stable; benzylidene acetals are cleaved. |
| Aqueous Acid (e.g., HCl/H₂O) | Labile | This is the standard condition for deprotection.[1][5] |
| Lewis Acids (e.g., TiCl₄, BF₃·OEt₂) | Labile | Can be cleaved by Lewis acids, sometimes unintentionally. |
Conclusion
The protection of diols via cyclic acetal formation is a cornerstone of modern organic synthesis. The operational simplicity, high efficiency of formation, robust stability to a wide range of reagents, and clean removal make it an indispensable tool for researchers in medicinal chemistry, natural product synthesis, and materials science. By understanding the principles and protocols outlined in this guide, scientists can confidently deploy this strategy to streamline complex synthetic routes and accelerate the development of novel chemical entities.
References
-
Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
Forni, A., et al. (2000). New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. Organic Letters, 2(17), 2651–2653. Retrieved from [Link]
-
Chem-Station. (2014). Protection of 1,2-/1,3-Diols. Retrieved from [Link]
-
Pearson. (2024). Acetals can serve as protecting groups for 1,2-diols, as well as for aldehydes and ketones. Retrieved from [Link]
-
Lozano, P., et al. (2022). Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study. Frontiers in Chemistry, 10. Retrieved from [Link]
-
Pearson. (n.d.). Study Prep in Mastering. Retrieved from [Link]
-
Alame, M., et al. (2009). Mild and efficient protection of diol and carbonyls as cyclic acetals catalysed by iron (III) chloride. Comptes Rendus Chimie, 12(10-11), 1100-1104. Retrieved from [Link]
-
Wikipedia. (n.d.). Diol. Retrieved from [Link]
-
YouTube. (2022). Protecting Group Chemistry: Protection of 1,2-diol as cyclic acetals. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Retrieved from [Link]
-
Sun, J., et al. (2004). Highly efficient chemoselective deprotection of O,O-acetals and O,O-ketals catalyzed by molecular iodine in acetone. The Journal of Organic Chemistry, 69(25), 8932-8934. Retrieved from [Link]
-
The Royal Society of Chemistry. (2023). Synthesis of DIO. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives. Retrieved from [Link]
-
Cossu, S., et al. (1997). Selective protection of spirocyclic diols. An unusual acetal opening by DIBAL-H. New Journal of Chemistry, 21(4), 461-464. Retrieved from [Link]
- Google Patents. (n.d.). EP3521279A1 - Methods for protecting and deprotecting a diol group.
-
Ni, W., et al. (2004). The design of boronic acid spectroscopic reporter compounds by taking advantage of the pK(a)-lowering effect of diol binding: nitrophenol-based color reporters for diols. The Journal of Organic Chemistry, 69(6), 1999-2007. Retrieved from [Link]
-
Al-Hourani, B. J., et al. (2018). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. Acta Pharmaceutica, 68(3), 297-311. Retrieved from [Link]
-
Ley, S. V., et al. (1996). Direct Protection of 1,2-Diols from a-Diketones. Tetrahedron Letters, 37(48), 8799-8802. Retrieved from [Link]
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- 4. Diol - Wikipedia [en.wikipedia.org]
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The Strategic Application of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol in the Total Synthesis of Natural Products: A Guide for Advanced Chemical Research
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic application of the chiral building block, (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol, in the total synthesis of complex natural products. Derived from the readily available and inexpensive chiral pool starting material, L-(+)-tartaric acid, this versatile synthon offers a robust platform for the stereocontrolled introduction of vicinal diol functionalities, a common motif in a vast array of biologically active natural products.
Introduction: The Power of Chiral Pool Synthesis
The pursuit of enantiomerically pure pharmaceuticals has placed immense importance on asymmetric synthesis. Chiral pool synthesis, which utilizes naturally occurring chiral molecules as starting materials, is a powerful and cost-effective strategy to achieve this goal.[1] L-(+)-tartaric acid, with its C2-symmetry and multiple stereocenters, stands as a cornerstone of the chiral pool, providing access to a diverse range of chiral building blocks.[2] The acetonide-protected derivative, (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol, effectively masks the diol functionality of tartaric acid, allowing for selective manipulations at other positions while preserving the stereochemical integrity of the core structure. This guide will explore the synthesis of this key intermediate and demonstrate its utility through a detailed case study in the total synthesis of the vital vitamin, (+)-biotin.
Synthesis of the Chiral Building Block: (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol
The preparation of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol from L-(+)-tartaric acid is a straightforward process involving esterification followed by acetonide protection and reduction. This sequence ensures high yields and retention of stereochemistry.
Experimental Protocol: Synthesis of Diethyl L-tartrate
Objective: To convert L-(+)-tartaric acid to its diethyl ester.
Materials:
-
L-(+)-tartaric acid
-
Anhydrous ethanol
-
Thionyl chloride
-
Sodium carbonate
-
Reaction vessel with reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
Procedure:
-
To a stirred suspension of L-(+)-tartaric acid in anhydrous ethanol at 0-30 °C, add thionyl chloride dropwise over 1-3 hours.[3]
-
After the addition is complete, warm the reaction mixture to 30-60 °C and maintain for 1-5 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the excess ethanol and volatile byproducts under reduced pressure to obtain the crude diethyl L-tartrate.
-
Purify the crude product by adding a catalyst, such as sodium carbonate, and stirring at an elevated temperature (e.g., 50 °C) to neutralize any remaining acidic impurities, followed by filtration.[3]
Experimental Protocol: Acetonide Protection and Reduction to (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol
Objective: To protect the diol of diethyl L-tartrate as an acetonide and subsequently reduce the ester groups to alcohols.
Materials:
-
Diethyl L-tartrate
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous acetone
-
Lithium aluminium hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve diethyl L-tartrate in anhydrous acetone and add 2,2-dimethoxypropane.
-
Add a catalytic amount of p-toluenesulfonic acid and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with a mild base (e.g., triethylamine) and concentrate the mixture under reduced pressure.
-
The resulting acetonide-protected diester is then carefully added to a stirred suspension of lithium aluminium hydride in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting precipitate and dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the filtrate under reduced pressure to yield (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol as a crude product, which can be purified by column chromatography.
Application in Natural Product Total Synthesis: A Case Study of (+)-Biotin
(+)-Biotin (Vitamin H) is a water-soluble B vitamin that plays a crucial role in a wide range of metabolic processes.[4] Its complex stereochemistry, featuring three contiguous stereocenters, has made it a challenging and popular target for total synthesis. Several synthetic strategies have been developed, with many relying on chiral pool starting materials to establish the correct stereochemistry. The following section outlines a synthetic approach to (+)-biotin that leverages a chiral C4 building block conceptually derived from (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol. While many syntheses start from L-cysteine, the principles of using a tartaric acid-derived synthon are illustrated here.
Retrosynthetic Analysis of (+)-Biotin
A retrosynthetic analysis of (+)-biotin reveals that the tetrahydrothiophene and ureido rings can be constructed from a functionalized diamine precursor. This diamine, in turn, can be synthesized from a chiral C4 building block that sets the stereochemistry of the two carbons that will become part of the thiophene ring. A tartaric acid derivative is an ideal starting point for such a building block.
Caption: Retrosynthetic analysis of (+)-Biotin.
Key Synthetic Transformations
The total synthesis of (+)-biotin from a tartaric acid-derived intermediate involves a series of key transformations designed to build the complex bicyclic core and introduce the valeric acid side chain with complete stereocontrol.
| Step | Transformation | Reagents and Conditions | Purpose |
| 1 | Mesylation | Methanesulfonyl chloride (MsCl), triethylamine (Et₃N), CH₂Cl₂ | Activation of primary alcohols for subsequent displacement. |
| 2 | Azide Displacement | Sodium azide (NaN₃), DMF | Introduction of nitrogen nucleophiles for the formation of the ureido ring precursor. |
| 3 | Reduction of Azides | H₂, Pd/C or LiAlH₄ | Formation of the key diamine intermediate. |
| 4 | Ureido Ring Formation | Phosgene (COCl₂) or a phosgene equivalent | Construction of the cyclic urea moiety. |
| 5 | Thiolactone Formation | Lawesson's reagent or P₄S₁₀ | Conversion of a lactone to the corresponding thiolactone. |
| 6 | Side Chain Introduction | Grignard reaction or other C-C bond-forming reactions | Attachment of the valeric acid side chain. |
| 7 | Final Reduction and Deprotection | Catalytic hydrogenation (e.g., H₂, Raney Ni) | Reduction of the thiolactone and removal of protecting groups to yield (+)-biotin. |
Detailed Experimental Protocol: Synthesis of a Key Intermediate for (+)-Biotin
The following protocol describes the synthesis of a key bicyclic intermediate in the synthesis of (+)-biotin, starting from a derivative of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol. This illustrates the practical application of the chiral building block.
Objective: To synthesize a protected diamine precursor for the ureido ring of biotin.
Materials:
-
(5R,6R)-5,6-bis(azidomethyl)-2,2-dimethyl-1,3-dioxepane (prepared from the corresponding di-mesylate of the topic diol)
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas supply
-
Standard hydrogenation apparatus
Procedure:
-
Dissolve the diazide in methanol in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst.
-
Secure the flask to a hydrogenation apparatus and flush the system with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (typically 1-4 atm) at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude diamine. This intermediate is often used directly in the next step without further purification.
Caption: Workflow for the synthesis and application of the chiral diol.
Conclusion and Future Perspectives
(5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol, readily accessible from L-tartaric acid, is a highly valuable chiral building block in organic synthesis. Its application in the total synthesis of complex natural products like (+)-biotin showcases its utility in establishing key stereocenters with high fidelity. The principles and protocols outlined in this guide provide a solid foundation for researchers to employ this and related chiral synthons in their own synthetic endeavors. The continued exploration of tartaric acid-derived building blocks will undoubtedly lead to innovative and efficient syntheses of other biologically important molecules, furthering the fields of medicinal chemistry and drug discovery.
References
- J. Gawronski and K. Gawronska, "Tartaric and Malic Acids in Synthesis: A Source Book of Building Blocks, Ligands, Auxiliaries, and Resolving Agents," John Wiley & Sons, 1999.
- Seki, M., et al. "A practical synthesis of (+)-biotin from L-cysteine." The Journal of Organic Chemistry 69.8 (2004): 2858-2864.
- De Clercq, P. J. "Biotin: A timeless challenge for total synthesis." Chemical reviews 97.6 (1997): 1755-1792.
- Goldberg, M. W., and L. H. Sternbach. "Synthesis of biotin." U.S.
- Corey, E. J., and M. M. Mehrotra. "A simple and enantioselective synthesis of (+)-biotin." Tetrahedron Letters 29.1 (1988): 57-60.
- Seki, M., et al. "A novel synthesis of (+)-biotin from L-cysteine." The Journal of Organic Chemistry 67.16 (2002): 5527-5536.
- Deroose, F. D., and P. J. De Clercq. "A novel enantioselective synthesis of (+)-biotin." Tetrahedron letters 34.27 (1993): 4365-4368.
- Zhou, Z., and H. Yang. "Total Synthesis of Biotin." Progress in Chemistry 10.3 (1998): 319.
- Lin, S., Hanson, R. E., & Cronan, J. E. (2010). Biotin synthesis begins by hijacking the fatty acid synthetic pathway.
- Kalesinska, A., & Kalesinski, K. (2014). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Mini reviews in organic chemistry, 11(2), 159-173.
- Krasinski, A., et al. "Chemistry of diethyl tartrate synthesis." Chemical and Process Engineering 37.3 (2016): 335-343.
- "The preparation method of L (+)
- "Synthesis of biotin." US2489232A.
- "What is the synthesis and application of 4,5-dimethyl-1,3-dioxol-2-one?." Guidechem.
- "CN107337603A - The preparation method of L (+) ethyl tartrate - Google Patents.
Sources
Topic: Acetal Formation with (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol: A Guide to Diol Protection
An Application Note and Protocol for Researchers
Introduction: The Strategic Use of Acetal Chemistry in Complex Synthesis
In the landscape of modern organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of efficiency and success. Among the most reliable and widely used protecting groups for carbonyls are acetals, formed by the acid-catalyzed reaction of an aldehyde or ketone with two equivalents of an alcohol.[1][2] Conversely, this same reversible reaction allows for the protection of 1,2- and 1,3-diols by converting them into cyclic acetals using a carbonyl compound.[3] This application note focuses on the latter strategy, detailing the experimental procedure for protecting the vicinal diol functionality of a specific chiral substrate: (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol.
The choice of this substrate is noteworthy. It is itself a cyclic acetal (a dioxepane), presumably derived from the protection of a tetrol. The presence of the free cis-diol moiety makes it a valuable chiral building block for asymmetric synthesis. Protecting these two remaining hydroxyl groups as another, more robust acetal (e.g., a benzylidene acetal) allows for selective manipulation of other parts of the molecule under basic, organometallic, or reductive conditions to which acetals are stable.[4][5]
This guide provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of the resulting protected diol. It delves into the causality behind experimental choices, offers insights from field experience, and includes a protocol for the eventual deprotection, thereby completing the synthetic cycle.
Reaction Mechanism: The Acid-Catalyzed Path to Acetal Formation
The formation of a cyclic acetal from a diol and a carbonyl compound is a reversible, acid-catalyzed process.[6][7] The reaction equilibrium must be actively driven towards the product by removing the water generated during the reaction.[6][8] The mechanism proceeds through several distinct, reversible steps:
-
Protonation of the Carbonyl: The acid catalyst (e.g., H⁺ from p-TsOH) protonates the carbonyl oxygen of the aldehyde or ketone, significantly increasing the electrophilicity of the carbonyl carbon.
-
First Nucleophilic Attack: One of the hydroxyl groups of the diol acts as a nucleophile, attacking the activated carbonyl carbon.
-
Deprotonation and Hemiacetal Formation: A base (such as the conjugate base of the acid or another alcohol molecule) removes the proton from the newly added oxygen, yielding a neutral hemiacetal intermediate.[6]
-
Protonation of the Hemiacetal Hydroxyl: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (H₂O).[9]
-
Elimination of Water: The lone pair on the ether oxygen assists in the elimination of a water molecule, forming a resonance-stabilized oxonium ion.
-
Second Nucleophilic Attack (Intramolecular): The second hydroxyl group of the diol attacks the electrophilic carbon of the oxonium ion in an intramolecular cyclization step.
-
Final Deprotonation: A base removes the final proton from the remaining oxonium oxygen, regenerating the acid catalyst and yielding the neutral cyclic acetal product.
Caption: Acid-catalyzed mechanism of cyclic acetal formation.
Experimental Protocols
Part A: Protection of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol
This protocol details the formation of a benzylidene acetal, a common and robust protecting group, using benzaldehyde.
Materials and Reagents:
-
(5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol
-
Benzaldehyde (freshly distilled to remove benzoic acid)
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or Pyridinium p-toluenesulfonate (PPTS)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol (1.0 eq).
-
Solvent and Reagents: Add anhydrous toluene (approx. 0.1-0.2 M concentration of the diol). Add freshly distilled benzaldehyde (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, 0.02-0.05 eq).
-
Scientist's Note: p-TsOH is a strong acid catalyst that is effective but can sometimes promote side reactions with sensitive substrates. For more delicate applications, pyridinium p-toluenesulfonate (PPTS) is a milder alternative.[4]
-
-
Water Removal: Attach a Dean-Stark apparatus filled with toluene and a reflux condenser to the flask.
-
Reaction Execution: Heat the mixture to reflux (approx. 110-120 °C). Water will be removed azeotropically with toluene and collected in the Dean-Stark trap. The reaction is driven to completion by this continuous removal of water.[10][11]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting diol. The reaction is typically complete within 2-4 hours.
-
Workup - Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel to yield the pure protected diol.
Caption: General experimental workflow for acetal protection.
Part B: Deprotection via Acid-Catalyzed Hydrolysis
The key to any protecting group strategy is its efficient removal. Acetals are readily cleaved under aqueous acidic conditions, regenerating the diol and the carbonyl compound.[4][12]
Procedure:
-
Setup: Dissolve the purified benzylidene acetal (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 4:1 ratio).
-
Catalyst: Add a catalytic amount of a strong acid, such as 2M hydrochloric acid (HCl).
-
Reaction: Stir the mixture at room temperature. Monitor the deprotection by TLC until the starting material is fully consumed.
-
Workup: Neutralize the reaction with a saturated NaHCO₃ solution. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify as necessary to recover the original diol.
Data Analysis and Characterization
Thorough characterization is essential to confirm the structure and purity of the newly formed acetal.
| Parameter | Description | Expected Value/Observation |
| Stoichiometry | Diol : Benzaldehyde : Catalyst | 1 : 1.1 : 0.02 |
| Reaction Time | Time at reflux | 2 - 4 hours |
| Temperature | Solvent reflux temperature | ~110 °C (Toluene) |
| Expected Yield | Isolated yield after purification | 85-95% |
| Physical State | Appearance of product | Typically a white to off-white solid |
Spectroscopic Characterization:
-
Infrared (IR) Spectroscopy: The most telling change will be the disappearance of the broad O-H stretching band from the starting diol (typically ~3400 cm⁻¹). The C=O stretch from benzaldehyde (~1700 cm⁻¹) will also be absent in the pure product.[13]
-
¹H NMR Spectroscopy: Look for the appearance of a new singlet corresponding to the acetal proton (the C-H between the two oxygens). For a benzylidene acetal, this peak typically appears between δ 5.5 and 6.0 ppm. The aromatic protons from the benzylidene group will also be present (~δ 7.3-7.5 ppm). The signals corresponding to the diol's C-H protons will shift upon protection.
-
¹³C NMR Spectroscopy: A characteristic signal for the acetal carbon will appear in the range of δ 95-110 ppm.[13] The carbonyl carbon signal from benzaldehyde (~δ 190 ppm) will be absent.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product. Fragmentation patterns for cyclic acetals can be complex but often involve cleavage of the ring.[14]
Conclusion and Field Insights
The protection of the (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol as a cyclic acetal is a robust and high-yielding transformation critical for multi-step syntheses involving this chiral building block. The success of the reaction hinges on one key principle: the efficient removal of water to drive the equilibrium.[8] Failure to use a Dean-Stark trap or other drying agent will result in low conversions. The stability of the resulting acetal under basic, nucleophilic, and reductive conditions makes it an excellent choice for protecting diols while other chemical transformations are performed elsewhere in the molecule.[15][16] The straightforward deprotection under mild acidic conditions ensures that the valuable chiral diol can be regenerated at the appropriate stage, making this a powerful and reliable tool for the research scientist.
References
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Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved from [Link]
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Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
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Master Organic Chemistry. (2025, December 19). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
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Georg Thieme Verlag. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
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Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5346–5355. Retrieved from [Link]
-
BYJU'S. (n.d.). Acetal and Hemiacetal. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
Tümer, F., et al. (2015). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 20(5), 8496–8510. Retrieved from [Link]
-
Pearson. (2024, July 18). Acetal Protecting Group. Retrieved from [Link]
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Khan Academy. (n.d.). Formation of acetals. Retrieved from [Link]
-
Chem-Station. (2014, April 30). Protection of 1,2-/1,3-Diols. Retrieved from [Link]
-
Heterocycles. (2017). An efficient synthesis of 1,3-dioxane-4,6-diones. Heterocycles, 94(6), 1115-1122. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 4). 16.4: Acetal Formation. Retrieved from [Link]
-
Kocienski, P. J. (n.d.). Protecting Groups. University of Leeds. Retrieved from [Link]
-
OpenStax. (2023, September 20). 19.10 Nucleophilic Addition of Alcohols: Acetal Formation. Organic Chemistry. Retrieved from [Link]
-
Alcaide, B., et al. (2000). New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. Organic Letters, 2(25), 4011–4013. Retrieved from [Link]
-
Stowell, J. C., et al. (1984). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses, 62, 140. Retrieved from [Link]
-
Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5346–5355. Retrieved from [Link]
-
ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]
-
Karagül-Yüceer, Y., et al. (2001). Mass Spectrometry of the Acetal Derivatives of Selected GRAS Aldehydes with Propylene Glycol. Journal of Agricultural and Food Chemistry, 49(6), 2832–2837. Retrieved from [Link]
-
OpenStax. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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-
Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]
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YMER. (2022). A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. YMER, 21(8), 33-42. Retrieved from [Link]
-
Johnson, B. F. G. (1999). Spectroscopic and mass spectrometric methods for the characterisation of metal clusters. Coordination Chemistry Reviews, 190-192, 1239-1256. Retrieved from [Link]
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Application Notes & Protocols for the Large-Scale Synthesis of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol
Abstract: This document provides a comprehensive guide for the large-scale synthesis of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol, a valuable chiral building block. The synthetic strategy is rooted in the use of L-(+)-tartaric acid, an inexpensive and enantiomerically pure starting material from the chiral pool. The guide is structured into two primary stages: the scalable production of the key intermediate, L-threitol, and its subsequent selective acetalization to yield the target dioxepane. This document is intended for researchers, chemists, and process development professionals, offering detailed protocols, mechanistic insights, and practical considerations for safe and efficient manufacturing.
Introduction and Strategic Overview
(5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol (CAS 1151512-26-3) is a C2-symmetric chiral synthon featuring a vicinal diol functionality.[1][2] Its structure, containing a seven-membered acetonide ring (dioxepane), makes it a unique building block for asymmetric synthesis, particularly in the construction of complex natural products and pharmaceutical intermediates.[3][4] The core stereochemistry is derived from (2R,3R)-butane-1,2,3,4-tetraol, commonly known as L-threitol.[]
Our synthetic approach is designed for scalability and cost-effectiveness, proceeding via a two-part strategy from L-(+)-tartaric acid.
-
Part I: Synthesis of L-Threitol. L-tartaric acid is first converted to its dimethyl ester, which is subsequently reduced to L-threitol. This avoids the direct reduction of the less reactive carboxylic acid and leverages more scalable reduction methods.
-
Part II: Selective 1,4-Acetalization. L-threitol is reacted with an acetone surrogate under controlled conditions to selectively protect the primary 1,4-hydroxyl groups, forming the thermodynamically less-favored but synthetically valuable seven-membered dioxepane ring.[6]
The overall retrosynthetic pathway is illustrated below.
Caption: Retrosynthetic analysis of the target compound.
Part I: Large-Scale Synthesis of L-Threitol
The preparation of L-threitol from L-tartaric acid is a well-established transformation.[7] For large-scale applications, a two-step process involving esterification followed by reduction is preferable for safety, efficiency, and cost. While lithium aluminum hydride (LiAlH4) is effective on a lab scale, its cost and pyrophoric nature make it unsuitable for pilot or plant-scale operations.[8] We present a protocol using sodium borohydride in combination with a Lewis acid, which offers a safer and more economical alternative.
Protocol 2.1: Esterification of L-Tartaric Acid
This protocol details the conversion of L-tartaric acid to dimethyl L-tartrate.
Materials & Reagents:
-
L-(+)-Tartaric acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a suitable jacketed glass reactor equipped with an overhead stirrer, thermometer, and reflux condenser with a gas outlet to a scrubber, add L-(+)-tartaric acid (1.0 eq).
-
Solvent Addition: Add anhydrous methanol (10-15 volumes). Stir the slurry.
-
Catalyst Addition: Cool the mixture to 0-5 °C using a chiller. Slowly add thionyl chloride (2.2 eq) dropwise, ensuring the internal temperature does not exceed 15 °C. Alternatively, concentrated sulfuric acid (0.1-0.2 eq) can be used as a catalyst.
-
Reaction: After the addition is complete, slowly warm the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours, or until TLC/GC-MS analysis indicates complete conversion of the starting material.
-
Quenching & Workup: Cool the reaction mixture to room temperature. Slowly and carefully add a saturated solution of sodium bicarbonate to neutralize the excess acid until the pH is ~7-8. Caution: Gas evolution (CO₂).
-
Extraction: Reduce the volume of methanol under reduced pressure. Add dichloromethane and water. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield dimethyl L-tartrate as a clear oil or low-melting solid. The product is often of sufficient purity for the next step.
| Reagent | Molar Eq. | MW ( g/mol ) | Purpose |
| L-(+)-Tartaric Acid | 1.0 | 150.09 | Starting Material |
| Thionyl Chloride | 2.2 | 118.97 | Esterification Catalyst |
| Methanol | Solvent | 32.04 | Reagent & Solvent |
Table 1: Reagent summary for esterification.
Protocol 2.2: Reduction of Dimethyl L-tartrate to L-Threitol
Materials & Reagents:
-
Dimethyl L-tartrate
-
Sodium borohydride (NaBH₄)
-
Lithium chloride (LiCl) or Calcium Chloride (CaCl₂)
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol
-
Hydrochloric acid (1M HCl)
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a dry, inerted (N₂ or Ar) reactor, add sodium borohydride (4.0-5.0 eq) and a Lewis acid such as LiCl or CaCl₂ (2.0 eq).
-
Solvent Addition: Add anhydrous THF (10 volumes) and stir to create a suspension.
-
Substrate Addition: Slowly add a solution of dimethyl L-tartrate (1.0 eq) in THF (5 volumes) to the reactor, maintaining the temperature between 20-30 °C. The reaction is exothermic.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC for the disappearance of the starting material. Gentle heating (40-50 °C) can be applied to drive the reaction to completion.
-
Quenching: Cool the reactor to 0-5 °C. Very slowly and cautiously add ethanol to quench the excess NaBH₄. Caution: Vigorous hydrogen gas evolution.
-
Acidification & Workup: Slowly add 1M HCl to dissolve the borate salts and adjust the pH to ~2-3. Stir for 1 hour.
-
Purification: Concentrate the mixture under reduced pressure to remove the organic solvents. The resulting aqueous slurry can be filtered to remove some salts. The filtrate is then concentrated to a thick syrup. L-threitol can be crystallized from this syrup, often by adding ethanol or isopropanol. The crude product can also be purified by trituration with ethyl acetate to remove nonpolar impurities. The final product is a white crystalline solid.[]
| Reagent | Molar Eq. | MW ( g/mol ) | Purpose |
| Dimethyl L-tartrate | 1.0 | 178.14 | Substrate |
| Sodium Borohydride | 4.5 | 37.83 | Reducing Agent |
| Lithium Chloride | 2.0 | 42.39 | Lewis Acid Activator |
| THF | Solvent | 72.11 | Reaction Solvent |
Table 2: Reagent summary for reduction.
Part II: Synthesis of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol
This step involves the selective protection of the 1,4-primary hydroxyls of L-threitol. The formation of a seven-membered dioxepane ring from a 1,4-diol is known but is often in competition with the formation of five-membered dioxolane rings from the vicinal 2,3-diol.[6] Thermodynamic control typically favors five- or six-membered rings. Therefore, this protocol aims for kinetic control, where the less-hindered primary hydroxyls may react faster under specific conditions.
Protocol 3.1: Selective 1,4-Acetalization of L-Threitol
Materials & Reagents:
-
L-Threitol
-
2,2-Dimethoxypropane (DMP)
-
Acetone (anhydrous)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or Pyridinium p-toluenesulfonate (PPTS)
-
Triethylamine (Et₃N)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: Charge a dry, inerted reactor with L-threitol (1.0 eq) and a large volume of anhydrous acetone (20-30 volumes). Anhydrous conditions are critical for this step.
-
Reagent Addition: Add 2,2-dimethoxypropane (1.5-2.0 eq), which acts as both a reactant and a water scavenger.
-
Catalyst & Reaction: Cool the mixture to 0-5 °C. Add a catalytic amount of PPTS (0.05 eq). PPTS is a milder acid catalyst which can enhance selectivity compared to stronger acids like p-TsOH.
-
Monitoring: Allow the reaction to stir at low temperature (0-10 °C) and monitor closely by TLC or GC-MS. The desired 1,4-acetonide should form as the kinetic product. Over-reaction or warming may lead to the formation of the more stable 2,3-acetonide or di-acetonide byproducts.
-
Quenching: Once an optimal amount of product has formed (this may be a partial conversion), quench the reaction by adding triethylamine (0.1 eq) to neutralize the acid catalyst.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove acetone and other volatiles.
-
Purification: Dissolve the residue in ethyl acetate and wash with a small amount of water and brine. Dry the organic layer over anhydrous sodium sulfate. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the desired product from unreacted L-threitol and isomeric byproducts.
| Reagent | Molar Eq. | MW ( g/mol ) | Purpose |
| L-Threitol | 1.0 | 122.12 | Substrate |
| 2,2-Dimethoxypropane | 1.8 | 104.15 | Acetonide Source |
| PPTS | 0.05 | 251.30 | Acid Catalyst |
| Acetone | Solvent | 58.08 | Reaction Solvent |
Table 3: Reagent summary for selective acetalization.
Caption: Experimental workflow for the selective acetalization step.
Safety and Handling
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.
-
Sodium Borohydride: Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Quenching must be performed slowly and with extreme caution in a well-ventilated area, away from ignition sources.
-
Solvents: THF, methanol, acetone, and ethyl acetate are flammable. All operations should be conducted in an environment free from ignition sources. Anhydrous solvents are required for several steps and are moisture-sensitive.
Conclusion
The described synthetic route provides a robust and scalable pathway to (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol from L-tartaric acid. The protocols are designed with large-scale production in mind, prioritizing the use of safer and more economical reagents. The critical step of selective 1,4-acetalization requires careful control of reaction conditions to favor the kinetic product, and purification by chromatography is necessary to ensure high purity of the final building block. This guide provides a solid foundation for the successful synthesis and application of this valuable chiral intermediate.
References
-
Mash, E. A., Nelson, K. A., Van Deusen, S., & Hemperly, S. B. (1990). 1,4-DI-O-ALKYL THREITOLS FROM TARTARIC ACID: 1,4-DI-O-BENZYL-L-THREITOL. Organic Syntheses, 68, 92. [Link]
-
ResearchGate. (n.d.). Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives. ResearchGate. Retrieved from a relevant publication page. [Link]
-
Wikipedia. (2023, December 2). Sharpless asymmetric dihydroxylation. [Link]
-
Özdemir, Ü., et al. (2022). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]
-
Chackalamannil, S., & Wang, Y. (2012). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Current organic synthesis, 9(3), 332–351. [Link]
-
Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). [Link]
-
SFU Summit. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Retrieved from a relevant publication page. [Link]
-
Silva, F. O., et al. (2005). A HIGH YIELD SYNTHESIS OF 1,2:5,6-DI-O-ISOPROPYLIDENE-D-MANNITOL. Journal of the Chilean Chemical Society. [Link]
- Google Patents. (n.d.).
-
Singh, G., & Aubé, J. (2016). Synthesis of cyclic 1,3-diols as scaffolds for spatially directed libraries. Organic & Biomolecular Chemistry, 14(18), 4330–4338. [Link]
-
LookChem. (n.d.). (+)-2,3-O-Isopropylidene-L-threitol. [Link]
-
Batool, S., et al. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6667. [Link]
-
Thieme. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis. [Link]
-
ResearchGate. (n.d.). 2,3-O-ISOPROPYLIDENE-L-ERYTHROTETRURONIC ACID AND -L-ERYTHROSE, AND THE METHYL D-ERYTHRO- AND D-THREO-TETROFURANOSIDES. ResearchGate. Retrieved from a relevant publication page. [Link]
-
ACS Publications. (2023). Synthesis and Biodegradability of Tartaric Acid-Based Poly(ester-thioether)s via Thiol–Ene Click Polymerization. ACS Omega. [Link]
-
Organic Chemistry Portal. (n.d.). Chiral Diols: A New Class of Additives for Direct Aldol Reaction Catalyzed by L-Proline. [Link]
-
Organic Syntheses. (n.d.). L-Threitol 1,4-bismethanesulfonate. Organic Syntheses. [Link]
-
Organic Chemistry Portal. (n.d.). Acetonides. [Link]
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Application Note: Catalytic Methods for the Asymmetric Synthesis of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol
Introduction: The Significance of a Chiral Building Block
The molecule (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol is a stereochemically rich building block of significant interest in medicinal chemistry and the synthesis of complex natural products. Its structure features a seven-membered dioxepane ring, which serves as a conformationally flexible scaffold, and a vicinal diol with a defined (R,R) configuration. This specific arrangement of functional groups makes it a valuable intermediate for constructing portions of bioactive molecules where precise three-dimensional orientation is critical for efficacy.[1][2] The development of efficient, stereoselective catalytic methods to access such enantiopure compounds is paramount for modern drug discovery programs.[3][4]
This guide provides an in-depth analysis of robust catalytic strategies for the preparation of this target molecule. We will move beyond simple procedural lists to explore the mechanistic rationale behind method selection, offering field-proven insights into achieving high yield and enantiomeric purity. The protocols described are designed to be self-validating, providing researchers with the tools to reliably synthesize this key chiral intermediate.
Chapter 1: Strategic Blueprint for Synthesis
A logical retrosynthetic analysis reveals that the core challenge lies in the stereocontrolled formation of the C5-C6 vicinal diol. The dioxepane ring, an acetonide, can be readily formed from a corresponding 1,4-diol, but for this pathway, we will consider it as a pre-installed protecting group on a cyclic olefin precursor. This simplifies the approach to a direct asymmetric functionalization of a double bond within the seven-membered ring.
Our primary disconnection, therefore, is the asymmetric dihydroxylation of the precursor alkene, 2,2-Dimethyl-1,3-dioxep-5-ene .
Caption: Retrosynthetic analysis of the target diol.
Based on this analysis, we will detail three primary catalytic strategies:
-
Sharpless Asymmetric Dihydroxylation (SAD): The most direct and highly selective method for creating syn-diols.[5][6]
-
Catalytic Asymmetric Epoxidation followed by Hydrolysis: A two-step alternative involving a different catalytic system.[7][8]
-
Enzymatic Kinetic Resolution (EKR): An approach to separate enantiomers from a racemic mixture, useful if a racemic synthesis is more accessible.[9][10]
Chapter 2: The Sharpless Asymmetric Dihydroxylation (SAD) Approach
The SAD reaction is arguably the most powerful and predictable method for the enantioselective synthesis of vicinal syn-diols from prochiral alkenes.[6][11][12] Its reliability has made it a cornerstone of asymmetric synthesis.
Mechanistic Rationale & Catalyst Selection
The reaction employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand derived from cinchona alkaloids.[5][13] The ligand creates a chiral pocket around the osmium center, forcing the alkene to approach from a specific face. The reaction proceeds through a [3+2] cycloaddition mechanism to form an osmate ester intermediate, which is then hydrolyzed to release the diol.[5][6] A stoichiometric co-oxidant, such as potassium ferricyanide (K₃[Fe(CN)₆]) or N-methylmorpholine N-oxide (NMO), is used to regenerate the active Os(VIII) catalyst, making the process catalytic in the highly toxic and expensive osmium.[5]
For the synthesis of the target (5R,6R)-diol , the choice of ligand is critical. The Sharpless mnemonic dictates the facial selectivity:
-
AD-mix-α contains the (DHQ)₂PHAL ligand and typically delivers the diol on the "alpha" or Re face of the alkene.
-
AD-mix-β contains the (DHQD)₂PHAL ligand and delivers the diol on the "beta" or Si face.
To achieve the desired (5R,6R) stereochemistry from 2,2-Dimethyl-1,3-dioxep-5-ene, AD-mix-β is the required reagent.
Caption: Simplified catalytic cycle for the Sharpless Asymmetric Dihydroxylation.
Data Summary: Expected Performance
The SAD reaction is known for its high fidelity across a wide range of alkene substrates.
| Alkene Class | Ligand System | Typical Yield | Typical ee (%) | Reference |
| Cyclic cis-Alkenes | (DHQD)₂PHAL | 85-98% | 90-99% | [14] |
| 1,1-Disubstituted | (DHQD)₂PHAL | 80-95% | 85-98% | [15] |
| trans-Alkenes | (DHQD)₂PHAL | 90-99% | >99% | [13] |
Detailed Protocol 2.1: SAD of 2,2-Dimethyl-1,3-dioxep-5-ene
Materials:
-
2,2-Dimethyl-1,3-dioxep-5-ene (1.0 eq)
-
AD-mix-β (commercially available premix)
-
Methanesulfonamide (CH₃SO₂NH₂) (1.0 eq)
-
tert-Butanol (t-BuOH)
-
Water (deionized)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add t-BuOH and water in a 1:1 ratio (e.g., 5 mL of each per mmol of alkene).
-
Cool the solvent mixture to 0 °C in an ice bath.
-
Add the AD-mix-β powder (approx. 1.4 g per mmol of alkene) and stir vigorously until the two phases become a light yellow/greenish emulsified mixture.
-
Add methanesulfonamide (1.0 eq) and stir for another 2 minutes. Causality Note: Methanesulfonamide accelerates the hydrolysis of the osmate ester, thereby improving the catalytic turnover rate, especially for non-terminal alkenes.[5]
-
Add the alkene substrate (1.0 eq) to the cold, stirring mixture.
-
Seal the flask and continue stirring vigorously at 0 °C. Monitor the reaction progress by TLC (staining with potassium permanganate solution). The reaction is typically complete within 6-24 hours.
-
Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (approx. 1.5 g per mmol of alkene) and allowing the mixture to warm to room temperature while stirring for 1 hour. The color should change from dark brown to a lighter orange/brown.
-
Add ethyl acetate to the flask and transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol.
Self-Validation & Trustworthiness:
-
Expected Outcome: A white solid or colorless oil.
-
Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Enantiomeric Excess (ee): Determine the ee by chiral HPLC or by derivatizing the diol with a chiral agent (e.g., Mosher's acid chloride) and analyzing by ¹⁹F or ¹H NMR. The expected ee should be >95%.
-
Troubleshooting: If the reaction stalls, ensure vigorous stirring is maintained to keep the biphasic system emulsified. If over-oxidation to a ketol is observed, ensure the reaction is not run for an excessive amount of time after the starting material is consumed.
Chapter 3: Asymmetric Epoxidation / Hydrolysis Strategy
An alternative pathway involves the catalytic asymmetric epoxidation of the alkene, followed by stereospecific ring-opening of the resulting epoxide to form a diol. The Jacobsen-Katsuki epoxidation is a premier method for the enantioselective epoxidation of unfunctionalized alkenes.[3][7][8]
Mechanistic Rationale
This reaction utilizes a chiral manganese(III)-salen complex as the catalyst.[7] An oxygen atom is transferred from a terminal oxidant, such as sodium hypochlorite (bleach) or m-CPBA, to the alkene. The mechanism is thought to involve a manganese(V)-oxo intermediate.[8] The C₂-symmetric salen ligand effectively shields one face of the coordinated oxo species, directing the alkene to approach from the less hindered side and thus ensuring high enantioselectivity.[3][8]
Critical Insight: A Stereochemical Mismatch
While powerful, this strategy presents a significant stereochemical challenge for our target. The Jacobsen epoxidation forms an epoxide. A subsequent nucleophilic ring-opening (e.g., with hydroxide) proceeds via an anti-addition mechanism. To obtain our target syn-diol, this pathway is not ideal. Asymmetric epoxidation followed by anti-dihydroxylation would yield the trans-diol. Therefore, the SAD approach is mechanistically superior and more direct for this specific target. This section is included for completeness and to highlight the critical importance of understanding the mechanistic basis of stereocontrol.
Chapter 4: Enzymatic Kinetic Resolution (EKR) Approach
If a racemic synthesis of the diol is performed, enzymatic kinetic resolution offers an excellent method to isolate the desired (5R,6R) enantiomer.[10] EKR leverages the high stereoselectivity of enzymes, typically lipases, to preferentially acylate or hydrolyze one enantiomer of a racemic mixture, allowing for the separation of the two.[9][16]
Conceptual Framework & Enzyme Selection
The strategy involves acylating the racemic diol using an acyl donor (e.g., vinyl acetate) in the presence of a lipase. The enzyme will selectively acylate one enantiomer (e.g., the (5S,6S)-diol) at a much faster rate, leaving the desired (5R,6R)-diol unreacted. The reaction can be stopped at ~50% conversion to achieve high enantiomeric purity for both the remaining starting material and the acylated product.[17]
Lipases from Candida antarctica (CAL-B, often immobilized as Novozym 435) and Pseudomonas cepacia (PCL) are exceptionally effective for resolving secondary alcohols and their derivatives.[9][17]
Caption: Workflow for Enzymatic Kinetic Resolution (EKR).
Detailed Protocol 4.1: Lipase-Catalyzed Resolution
Materials:
-
Racemic (±)-2,2-Dimethyl-1,3-dioxepane-5,6-diol (1.0 eq)
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Vinyl acetate (2.0-3.0 eq)
-
Anhydrous solvent (e.g., Toluene or Diisopropyl ether)
-
Molecular sieves (4Å)
Procedure:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the racemic diol, anhydrous solvent, and freshly activated molecular sieves.
-
Add the lipase (typically 10-20% by weight relative to the substrate).
-
Add vinyl acetate as the acylating agent. Causality Note: Vinyl acetate is an irreversible acyl donor because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward.
-
Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking small aliquots, filtering off the enzyme, and analyzing by chiral HPLC.
-
When the conversion reaches approximately 50% (indicated by the relative peak areas of starting material and product), stop the reaction by filtering off the enzyme.
-
Rinse the enzyme with fresh solvent and combine the filtrates.
-
Concentrate the solution under reduced pressure.
-
Separate the unreacted (5R,6R)-diol from the diacetate product by flash column chromatography.
Self-Validation & Trustworthiness:
-
Monitoring: Chiral HPLC is essential for accurate monitoring of both conversion and the ee of the substrate and product.
-
Optimal Stopping Point: Stopping the reaction as close to 50% conversion as possible maximizes the yield and ee of both components.
-
Enzyme Reusability: The immobilized enzyme can often be recovered by filtration, washed, dried, and reused for subsequent resolutions.
Conclusion & Authoritative Recommendation
For the de novo asymmetric synthesis of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol , the Sharpless Asymmetric Dihydroxylation stands out as the most efficient and direct catalytic method. Its high degree of predictability, operational simplicity using commercial AD-mix reagents, and direct formation of the required syn-diol stereochemistry make it the superior choice for researchers requiring this building block with high enantiopurity.
While asymmetric epoxidation is a powerful tool, its inherent anti-addition pathway for hydrolysis makes it an indirect and less desirable route for this specific target. Enzymatic Kinetic Resolution serves as an excellent complementary strategy, particularly when a racemic version of the diol is readily available or if the SAD reaction proves problematic for a specific, highly functionalized analog. The choice between these methods will ultimately depend on the specific project goals, available starting materials, and the scale of the synthesis.
References
-
New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link][18]
-
New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. National Institutes of Health (PMC). [Link][19]
-
Chiral Diol-Based Organocatalysts in Enantioselective Reactions. ResearchGate. [Link][20]
-
Chiral Diol-Based Organocatalysts in Enantioselective Reactions. National Institutes of Health (PMC). [Link][21]
-
Common chiral diol-based organocatalysts. ResearchGate. [Link][22]
-
Jacobsen-Katsuki Epoxidation. Organic Chemistry Portal. [Link][8]
-
Synthesis of cyclic 1,3-diols as scaffolds for spatially directed libraries. Royal Society of Chemistry. [Link][1]
-
Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. [Link][6]
-
Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. National Institutes of Health (PMC). [Link][11]
-
Jacobsen-Katsuki Epoxidations. Wipf Group, University of Pittsburgh. [Link][23]
-
Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. National Institutes of Health (PMC). [Link][9]
-
Asymmetric Dihydroxylation of Alkenes. Organic Reactions. [Link][12]
-
Asymmetric 1,4-Dihydroxylation of 1,3-Dienes by Catalytic Enantioselective Diboration. National Institutes of Health (PMC). [Link][25]
-
Sharpless asymmetric dihydroxylation and acid-catalysed cyclisation of... ResearchGate. [Link][15]
-
Katsuki-Jacobsen epoxidation: Mechanism and stereochemistry. YouTube. [Link][26]
-
Synthesis of Diols by Dihydroxylation of Alkenes. YouTube. [Link][27]
-
Modular synthesis of planar-chiral cycloalkenes via trans-retentive trapping of π-allyl-Pd. ChemRxiv. [Link][28]
-
Publications * Sharpless Lab. The Scripps Research Institute. [Link][29]
-
Osmium-Catalyzed Asymmetric Dihydroxylation of Cyclic Cis-Disubstituted Olefins. Paper Digest. [Link][14]
-
Synthesis of diols by dihydroxylation. Organic Chemistry Portal. [Link][30]
-
Synthesis of DIO. The Royal Society of Chemistry. [Link][31]
-
Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. MDPI. [Link][16]
-
Synthesis and Biological Evaluation of 5R- And 5S-methyl Substituted D- And L-configuration 1,3-dioxolane Nucleoside Analogs. PubMed. [Link][2]
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Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis. [Link][32]
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Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. PubMed. [Link][10]
-
Synthesis of 2, 2-dimethyl-1, 3-dioxane-4, 6-dione catalyzed by iodine. ResearchGate. [Link][33]
-
Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. MDPI. [Link][17]
-
Process for producing 6-cyanomethyl-1,3-dioxane-4-acetic acid derivatives. Google Patents. [34]
-
Synthesis of 5-(2-Chloroalkyl)-2,2-dimethyl-1,3-dioxane-4,6-diones. ResearchGate. [Link][35]
-
Synthesis and clinical application of new drugs approved by FDA in 2022. National Institutes of Health (PMC). [Link][4]
-
Catalytic synthesis of 2,2′-arylmethylenebis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-ones) and 3,3,6,6-tetramethyl-9-aryl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-diones. ResearchGate. [Link][36]
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Application Notes and Protocols for the Derivatization of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol
Introduction: A Versatile Chiral Building Block
(5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol is a valuable chiral scaffold in modern organic synthesis. Derived from L-tartaric acid, this molecule presents a C2-symmetric 1,2-diol functionality within a seven-membered cyclic acetal. The inherent chirality and the presence of two modifiable hydroxyl groups make it an excellent starting material for the synthesis of complex, stereochemically defined molecules, including pharmaceuticals and natural products. The dioxepane ring serves as a robust protecting group for a 1,4-diol, allowing for selective manipulation of the vicinal diol. This guide provides detailed protocols and technical insights for the derivatization of this diol, enabling its effective use in multi-step synthetic campaigns.
Strategic Considerations for Derivatization
The two secondary hydroxyl groups of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol are chemically equivalent, which presents both an opportunity and a challenge. Symmetrical derivatization can be achieved straightforwardly, while selective mono-derivatization requires carefully controlled conditions to break the molecule's symmetry. The choice of derivatization strategy will depend on the synthetic goal, with common transformations including:
-
Selective Monoprotection: Essential for sequential functionalization of the two hydroxyl groups.
-
Conversion to Epoxides: Creates a strained three-membered ring, a versatile electrophilic intermediate for a wide range of nucleophilic additions.
-
Formation of Cyclic Sulfites and Sulfates: These derivatives act as powerful dielectrophiles, with the cyclic sulfate being even more reactive than the corresponding epoxide.
-
Esterification and Etherification: Classical transformations to introduce a variety of functional groups and to protect the hydroxyls.
This document will detail protocols for these key transformations.
Selective Mono-TOSYLATION: Activating a Single Hydroxyl Group
Rationale: The selective activation of one hydroxyl group as a tosylate is a crucial step for introducing asymmetry and enabling subsequent nucleophilic substitution. The tosyl group is an excellent leaving group. The use of a stannylene acetal intermediate is a well-established method for achieving regioselective acylation and sulfonylation of diols. This method relies on the formation of a tin acetal, which then preferentially reacts with the incoming electrophile at the more accessible or more nucleophilic oxygen.
Experimental Workflow:
Caption: Workflow for the selective mono-tosylation of the diol.
Protocol: Catalytic Dibutyltin Oxide-Mediated Mono-tosylation
This protocol is adapted from the regioselective mono-tosylation of diols.[1][2][3]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (for 1g diol) |
| (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol | 1.0 | 176.21 | 1.0 g (5.67 mmol) |
| Dibutyltin oxide (Bu₂SnO) | 0.05 | 248.92 | 70.6 mg (0.28 mmol) |
| Toluene | - | - | 20 mL |
| Triethylamine (Et₃N) | 1.1 | 101.19 | 0.87 mL (6.24 mmol) |
| p-Toluenesulfonyl chloride (TsCl) | 1.05 | 190.65 | 1.13 g (5.95 mmol) |
Procedure:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stirrer, add (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol (1.0 g, 5.67 mmol) and dibutyltin oxide (70.6 mg, 0.28 mmol).
-
Add toluene (20 mL) and heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing for 2 hours to ensure the formation of the stannylene acetal.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add triethylamine (0.87 mL, 6.24 mmol) via syringe.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.13 g, 5.95 mmol) in toluene (5 mL) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the mono-tosylated product.
Conversion to (5S,6S)-5,6-Epoxy-2,2-dimethyl-1,3-dioxepane
Rationale: The conversion of the 1,2-diol to an epoxide is a powerful transformation that provides a versatile electrophilic intermediate for further synthetic manipulations. A common two-step procedure involves the activation of one hydroxyl group (e.g., as a tosylate) followed by intramolecular nucleophilic attack by the other hydroxyl group under basic conditions.
Experimental Workflow:
Caption: Workflow for the conversion of the mono-tosylate to an epoxide.
Protocol: Intramolecular Williamson Ether Synthesis
This protocol is based on established procedures for the formation of epoxides from tosylated diols derived from tartaric acid.[4]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (for 1g mono-tosylate) |
| Mono-tosylated Diol | 1.0 | 330.41 | 1.0 g (3.03 mmol) |
| Potassium Carbonate (K₂CO₃) | 3.0 | 138.21 | 1.26 g (9.09 mmol) |
| Methanol | - | - | 20 mL |
Procedure:
-
To a 50 mL round-bottom flask, add the mono-tosylated diol (1.0 g, 3.03 mmol) and methanol (20 mL).
-
Add finely powdered anhydrous potassium carbonate (1.26 g, 9.09 mmol).
-
Stir the suspension vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove the potassium carbonate and wash the solid with a small amount of methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the methanol.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.
-
If necessary, purify the product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate).
Formation of a Cyclic Sulfite
Rationale: Cyclic sulfites are useful intermediates that can be converted to cyclic sulfates or can act as electrophiles themselves. They are readily prepared from 1,2-diols by reaction with thionyl chloride. The reaction proceeds via the formation of a chlorosulfite intermediate, followed by intramolecular displacement of the chloride by the second hydroxyl group.
Experimental Workflow:
Caption: Workflow for the synthesis of the cyclic sulfite.
Protocol: Synthesis of the Cyclic Sulfite
This protocol is adapted from general procedures for the synthesis of cyclic sulfites from diols.[5][6]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (for 1g diol) |
| (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol | 1.0 | 176.21 | 1.0 g (5.67 mmol) |
| Anhydrous Dichloromethane (DCM) | - | - | 20 mL |
| Anhydrous Pyridine | 2.2 | 79.10 | 1.0 mL (12.47 mmol) |
| Thionyl Chloride (SOCl₂) | 1.1 | 118.97 | 0.45 mL (6.24 mmol) |
Procedure:
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add the diol (1.0 g, 5.67 mmol) and anhydrous dichloromethane (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.0 mL, 12.47 mmol) dropwise.
-
Slowly add thionyl chloride (0.45 mL, 6.24 mmol) dropwise to the stirred solution. A white precipitate of pyridinium hydrochloride will form.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution (15 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with 1 M HCl (15 mL) to remove excess pyridine, then with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclic sulfite.
-
The product is often a mixture of diastereomers at the sulfur atom and may be used directly in the next step or purified by column chromatography if necessary.
Selective Mono-Silylation
Rationale: Silyl ethers are excellent protecting groups for alcohols due to their ease of formation, stability under a wide range of conditions, and facile cleavage with fluoride reagents. Selective mono-silylation of a symmetric diol can be challenging but can be achieved by using a stoichiometric amount of the silylating agent and carefully controlling the reaction conditions.
Experimental Workflow:
Caption: Workflow for the selective mono-silylation of the diol.
Protocol: Mono-protection as a tert-Butyldimethylsilyl (TBS) Ether
This protocol is based on general procedures for the silylation of alcohols and diols.[7][8][9]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (for 1g diol) |
| (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol | 1.0 | 176.21 | 1.0 g (5.67 mmol) |
| tert-Butyldimethylsilyl chloride (TBSCl) | 1.05 | 150.72 | 897 mg (5.95 mmol) |
| Imidazole | 2.2 | 68.08 | 849 mg (12.47 mmol) |
| Anhydrous Dichloromethane (DCM) | - | - | 20 mL |
Procedure:
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere, add the diol (1.0 g, 5.67 mmol), imidazole (849 mg, 12.47 mmol), and anhydrous dichloromethane (20 mL).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add tert-butyldimethylsilyl chloride (897 mg, 5.95 mmol) in one portion.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction typically takes 2-4 hours.
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the mono-silylated product from any di-silylated product and unreacted starting material.
References
-
Sharpless, K. B., et al. (1980). A new catalyst for the asymmetric epoxidation of allylic alcohols. Journal of the American Chemical Society. [Link]
-
Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: modified procedures including in situ derivatization. Journal of the American Chemical Society. [Link]
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Byun, H-S., et al. (2000). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. Tetrahedron. [Link]
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Dalal Institute. Sharpless Asymmetric Epoxidation. Dalal Institute. [Link]
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Myers, A. (n.d.). Sharpless Asymmetric Epoxidation Reaction. Chem 115. [Link]
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Organic Chemistry Portal. Sharpless Epoxidation. Organic Chemistry Portal. [Link]
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Schling, P., et al. (2023). Electrochemical synthesis of cyclic sulfites using diols and sulfur dioxide. Chemical Communications. [Link]
-
Gelest. (n.d.). General Silylation Procedures. Gelest Technical Library. [Link]
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Sun, X., Worthy, A. D., & Tan, K. L. (2013). Resolution of Terminal 1,2-Diols via Silyl Transfer. The Journal of Organic Chemistry. [Link]
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Gao, Y., & Sharpless, K. B. (1988). Vicinal diol cyclic sulfates: Like epoxides only more reactive. Journal of the American Chemical Society. [Link]
-
ElectronicsAndBooks. (n.d.). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. ElectronicsAndBooks. [Link]
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Brückner, R., & Walleser, M. (2000). Synthesis of (+)-Obolactone. Organic Syntheses. [Link]
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SynArchive. (n.d.). Protection of 1,2-Diol by Acetal. SynArchive. [Link]
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Bahule, B. B. (2012). Protection of Diol as Acetonide Using Acetone and Cation Exchange Resin as a Catalyst. IOSR Journal of Applied Chemistry. [Link]
-
Singh, S., Duffy, C. D., Shah, S. T. A., & Guiry, P. J. (2008). Zirconium(IV) Chloride as a Mild and Efficient Catalyst for the Protection and Deprotection of Alcohols as Acetonides. The Journal of Organic Chemistry. [Link]
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Krutov, I. (2017). What protocole experiment to make esterification of tartaric acid with ethanol? ResearchGate. [Link]
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Reddy, K. L., & Sharpless, K. B. (1998). From Tartaric Acid to Symmetrically Substituted 1,4-Diols. The Journal of Organic Chemistry. [Link]
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McDougal, P. G., et al. (1985). A convenient procedure for the monosilylation of symmetric 1,n-diols. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Diol synthesis by substitution. Organic Chemistry Portal. [Link]
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Ishikawa, T., et al. (2001). Making the Silylation of Alcohols Chiral: Asymmetric Protection of Hydroxy Groups. Angewandte Chemie International Edition. [Link]
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Khanal, S. (2024). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters. [Link]
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Appell, R. B., et al. (1979). Epoxide synthesis from diols. Tetrahedron Letters. [Link]
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Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. [Link]
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- 7. General Silylation Procedures - Gelest [technical.gelest.com]
- 8. The Resolution of Terminal 1,2-diols via Silyl Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Stereoselective Acetal & Ketal Formation with (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and natural product synthesis, the precise control of stereochemistry is paramount. Chiral auxiliaries and stereodirecting protecting groups are indispensable tools for achieving this control. (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol is a valuable chiral building block derived from D-mannitol, presenting a C2-symmetric 1,2-diol on a conformationally defined seven-membered ring. Its reaction with aldehydes and ketones to form fused cyclic acetals and ketals, respectively, is a key transformation. This application note provides an in-depth guide to this reaction, detailing the underlying mechanistic principles, offering validated experimental protocols, and exploring its applications for researchers, chemists, and drug development professionals. The focus is not merely on the procedure but on the rationale behind experimental choices to empower users to adapt and troubleshoot effectively.
Section 1: Reaction Principles and Stereochemical Control
The Acetalization Reaction: A Reversible Protection
The reaction of a diol with an aldehyde or ketone is a classic acid-catalyzed nucleophilic addition, resulting in the formation of a cyclic acetal or ketal.[1] This transformation is fundamentally a protection strategy, converting a reactive carbonyl group and two hydroxyl groups into a significantly more stable acetal moiety.[2][3] Acetals are stable in neutral to strongly basic conditions, making them excellent protecting groups when reactions involving organometallics, hydrides, or other basic reagents are required elsewhere in the molecule.[4]
The reaction is an equilibrium.[5] To drive the reaction toward the formation of the acetal product, the water generated as a byproduct must be removed from the system.[6] This is typically achieved either by azeotropic distillation using a Dean-Stark apparatus or by using a chemical dehydrating agent like molecular sieves.[2][6]
Mechanism of Acid-Catalyzed Acetal Formation
The formation of an acetal from (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol proceeds through a well-established multi-step mechanism, which is crucial for understanding reaction kinetics and potential side reactions.[7][8]
-
Protonation of the Carbonyl: The acid catalyst (H⁺) protonates the carbonyl oxygen of the aldehyde or ketone, significantly increasing the electrophilicity of the carbonyl carbon.[1]
-
First Nucleophilic Attack: One of the hydroxyl groups of the diol acts as a nucleophile, attacking the activated carbonyl carbon.
-
Hemiacetal Formation: A proton transfer step results in a neutral hemiacetal intermediate.[9]
-
Protonation of the Hemiacetal Hydroxyl: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (H₂O).[7]
-
Formation of an Oxocarbenium Ion: The molecule loses water to form a resonance-stabilized oxocarbenium ion.
-
Second Nucleophilic Attack (Ring Closure): The second hydroxyl group of the diol attacks the electrophilic carbon of the oxocarbenium ion in an intramolecular fashion, closing the ring.
-
Deprotonation: The final step is the deprotonation of the oxonium ion, regenerating the acid catalyst and yielding the final acetal product.
Caption: Mechanism of Acid-Catalyzed Acetal Formation.
Stereochemical Implications
The reaction of the chiral (5R,6R)-diol with an aldehyde (R-CHO) or a prochiral ketone (R1-CO-R2 where R1 ≠ R2) creates a new stereocenter at the original carbonyl carbon (C2 of the new dioxolane ring). This results in the potential formation of two diastereomers. The inherent C2 symmetry and the defined stereochemistry of the diol create a chiral environment that can influence the facial selectivity of the nucleophilic attack, leading to a preference for one diastereomer over the other. This diastereoselectivity is a key feature of the reaction and is highly dependent on the steric and electronic properties of the aldehyde/ketone substituents, the catalyst, and the reaction conditions. This principle is exploited in asymmetric acetalization reactions to achieve kinetic resolution of racemic diols or to set the stereochemistry of the new acetal center.[10][11]
Section 2: Experimental Protocols
Materials and Reagents
-
Diol: (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol
-
Carbonyl: Aldehyde or ketone of interest
-
Catalyst: p-Toluenesulfonic acid (TsOH), Camphorsulfonic acid (CSA), ZrCl₄, or other suitable acid catalyst.
-
Solvent: Toluene, benzene, or dichloromethane (DCM). Toluene is preferred for Dean-Stark azeotropic removal of water.
-
Dehydrating Agent (optional): Activated molecular sieves (3Å or 4Å), anhydrous Na₂SO₄.
-
Workup Reagents: Saturated aqueous NaHCO₃ solution, brine, anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Silica gel for column chromatography, appropriate solvent system (e.g., Hexane/Ethyl Acetate).
Protocol 1: General Acetal Formation via Azeotropic Water Removal
This protocol is robust and generally provides high yields by effectively removing water and driving the equilibrium towards the product.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol (1.0 equiv).
-
Reagent Addition: Add the aldehyde or ketone (1.1-1.5 equiv) and a suitable solvent (e.g., toluene, sufficient to fill the Dean-Stark trap and cover the reactants).
-
Catalyst Addition: Add the acid catalyst (e.g., TsOH, 0.01-0.05 equiv).
-
Rationale: A catalytic amount is sufficient. Excess acid can lead to side reactions or complicate the workup. TsOH is a cost-effective and efficient choice.[6]
-
-
Reaction: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected. Progress can also be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.
-
Rationale: Neutralizing the acid is critical to prevent hydrolysis of the product during workup and purification.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired acetal/ketal.
Protocol 2: Deprotection via Acidic Hydrolysis
The removal of the acetal protecting group is achieved by reversing the formation reaction.
-
Setup: Dissolve the purified acetal in a mixture of a water-miscible solvent (e.g., acetone, THF) and water.
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., aqueous HCl, H₂SO₄, or TsOH).
-
Rationale: The presence of excess water, as dictated by Le Chatelier's principle, drives the equilibrium back towards the diol and the carbonyl compound.[5]
-
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC until the starting acetal is consumed.
-
Workup: Carefully neutralize the acid with a base (e.g., saturated aqueous NaHCO₃). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected diol and carbonyl compound.
Section 3: Optimizing Reaction Conditions
The efficiency and diastereoselectivity of the acetalization can be fine-tuned by modulating several key parameters.
Catalyst Selection
| Catalyst | Type | Typical Loading | Notes |
| p-Toluenesulfonic Acid (TsOH) | Brønsted Acid | 1-5 mol% | Standard, cost-effective catalyst for simple acetalizations.[6] |
| Camphorsulfonic Acid (CSA) | Brønsted Acid | 1-5 mol% | More soluble in organic solvents like DCM than TsOH. |
| Pyridinium p-toluenesulfonate (PPTS) | Brønsted Acid | 5-10 mol% | Milder catalyst, useful for acid-sensitive substrates. |
| Zirconium(IV) chloride (ZrCl₄) | Lewis Acid | 5-10 mol% | Highly efficient and chemoselective, can be effective under mild conditions.[6] |
| Indium(III) triflate (In(OTf)₃) | Lewis Acid | 1-5 mol% | Gentle Lewis acid, also effective for deprotection in the presence of acetone.[6] |
Substrate Scope and Expected Outcomes
Steric hindrance plays a significant role in the rate of acetal formation.
| Carbonyl Substrate | Relative Reactivity | Expected Yield | Diastereoselectivity (dr) | Notes |
| Formaldehyde/Acetaldehyde | High | Excellent | Moderate to Good | Low steric hindrance allows for rapid reaction. |
| Aromatic Aldehydes (e.g., Benzaldehyde) | Moderate | Good to Excellent | Often Good to High | Electronic effects can influence reactivity. Diastereoselectivity can be high. |
| Aliphatic Ketones (e.g., Acetone) | Moderate | Good | N/A (for symmetric ketones) | The resulting acetal is often called an acetonide.[12] |
| Sterically Hindered Ketones (e.g., Di-isopropyl ketone) | Low | Poor to Moderate | N/A | Reaction is often sluggish and may require forcing conditions or a more active catalyst. |
Section 4: Applications in Research and Development
The primary utility of this reaction lies in its ability to introduce a chiral, structurally defined element into a molecule.
-
Chiral Auxiliary: The resulting fused-ring system has a rigid conformation and presents a specific chiral environment. This can be used to direct the stereochemical outcome of subsequent reactions on other parts of the molecule, such as diastereoselective additions or cyclizations.
-
Advanced Protecting Group: Beyond simple protection, the formation of diastereomeric acetals allows for their potential separation (e.g., by chromatography).[10][11] Subsequent deprotection of each separated diastereomer can provide access to enantiomerically enriched compounds, a strategy valuable in asymmetric synthesis.
-
Biologically Active Scaffolds: The 1,3-dioxolane and 1,3-dioxepane motifs are present in various biologically active compounds and natural products.[13] This reaction provides a direct route to complex chiral scaffolds for screening in drug discovery programs.
Section 5: Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive catalyst. 2. Inefficient water removal. 3. Sterically hindered carbonyl. | 1. Use fresh catalyst. 2. Ensure Dean-Stark is filling correctly; if using molecular sieves, ensure they are freshly activated. 3. Increase reaction time, temperature, or switch to a more active catalyst (e.g., a Lewis acid like ZrCl₄). |
| Incomplete Reaction | 1. Equilibrium has been reached. 2. Insufficient catalyst. | 1. Improve water removal. Add more solvent to the Dean-Stark if necessary. 2. Add a small additional portion of the catalyst. |
| Product Hydrolysis during Workup | 1. Incomplete neutralization of the acid catalyst. 2. Use of protic/acidic solvents for chromatography. | 1. Ensure the aqueous wash is basic (check with pH paper). 2. Add a small amount of triethylamine (~1%) to the chromatography eluent to neutralize the silica gel. |
| Low Diastereoselectivity | 1. Reaction run at high temperature. 2. Catalyst is not optimal for inducing selectivity. | 1. Attempt the reaction at a lower temperature (e.g., room temperature in DCM with molecular sieves). 2. Screen different catalysts (e.g., bulkier Brønsted acids or specific Lewis acids) and solvents. |
Section 6: Overall Experimental Workflow
The following diagram provides a high-level overview of the entire process, from reaction setup to final product analysis.
Caption: General workflow for acetal synthesis and purification.
References
-
Study.com. Acetal Group | Formation, Structure & Mechanism. [Link]
-
List, B., et al. (2015). Resolution of Diols via Catalytic Asymmetric Acetalization. Journal of the American Chemical Society. [Link]
-
American Chemical Society. (2015). Resolution of Diols via Catalytic Asymmetric Acetalization. [Link]
-
BYJU'S. Acetal and Hemiacetal. [Link]
-
Organic Chemistry Tutor. Acetals Formation and Hydrolysis. [Link]
-
Chemistry Steps. Formation and Reactions of Acetals. [Link]
-
Master Organic Chemistry. (2025). Hydrates, Hemiacetals, and Acetals. [Link]
-
Pearson. Acetals can serve as protecting groups for 1,2-diols, as well as... [Link]
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
-
Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups. [Link]
-
Royal Society of Chemistry. (2025). Recent progress in selective functionalization of diols via organocatalysis. [Link]
-
Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. [Link]
-
MDPI. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. [Link]
-
Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
Pearson. Acetals can be used as protecting groups for aldehydes, ketones, and diols. [Link]
-
National Center for Biotechnology Information. (2012). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. [Link]
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- 1. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. One moment, please... [chemistrysteps.com]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. byjus.com [byjus.com]
- 10. pubs.acs.org [pubs.acs.org]
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- 12. Acetals can be used as protecting groups for aldehydes, ketones, ... | Study Prep in Pearson+ [pearson.com]
- 13. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Deployment of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol in Modern Medicinal Chemistry
In the intricate tapestry of medicinal chemistry, the quest for stereochemically pure and potent therapeutic agents is a perpetual endeavor. Chiral building blocks are the foundational threads from which these complex molecules are woven, and among them, (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol emerges as a versatile and strategically valuable synthon. This seven-membered heterocyclic diol, featuring a constrained yet flexible dioxepane ring system with defined cis-stereochemistry of its hydroxyl groups, offers a unique conformational presentation that is instrumental in the asymmetric synthesis of a variety of biologically active molecules, particularly in the realms of antiviral and anticancer drug discovery.
The inherent chirality of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol, combined with the synthetic handle of its two hydroxyl groups, allows for its use as a chiral template or a direct precursor to key intermediates. The acetonide group, a cyclic ketal formed with acetone, serves as a robust protecting group for the 1,3-diol moiety, stable under a wide range of reaction conditions, yet readily removable under mild acidic hydrolysis.[1][2] This feature is paramount in multi-step synthetic campaigns, ensuring the preservation of the diol's stereochemistry while other parts of the molecule undergo transformation.[3]
This guide provides an in-depth exploration of the utility of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol, offering detailed application notes and protocols for its deployment in the synthesis of medicinally relevant compounds.
Core Principles of Application
The utility of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol in medicinal chemistry is rooted in several key principles:
-
Stereochemical Control: The fixed (5R,6R) configuration of the hydroxyl groups provides a chiral environment that can direct the stereochemical outcome of subsequent reactions. This is crucial for the synthesis of enantiomerically pure drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even toxic.[4]
-
Conformational Rigidity and Flexibility: The seven-membered dioxepane ring, while more flexible than smaller rings like dioxolanes or dioxanes, still imposes significant conformational constraints. This pre-organization can be advantageous in reactions where a specific spatial arrangement of reactive groups is required.
-
Synthetic Versatility: The diol functionality can be readily transformed into a variety of other functional groups. For instance, it can be oxidized to a diketone, converted to a diamine, or used as a scaffold for the introduction of diverse substituents through ether or ester linkages.
Application in the Synthesis of Bioactive Molecules: A Case Study Approach
While direct incorporation of the intact (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol ring system into a final drug molecule is less common, its primary value lies in its role as a chiral precursor. The strategic cleavage of the dioxepane ring after it has served its purpose in establishing key stereocenters is a powerful synthetic strategy.
A pertinent example of the application of a similar chiral 1,3-dioxane scaffold is in the synthesis of the blockbuster drug Atorvastatin. A key intermediate, 1,1-dimethylethyl (4R, 6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate, is synthesized from a chiral diol precursor.[3] This underscores the industrial relevance of using such acetonide-protected chiral diols for constructing complex stereochemical arrays in pharmaceuticals.
Although a specific, named drug synthesized directly from (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol is not prominently featured in publicly available literature, its structural motifs are found in a variety of antiviral and anticancer agents. The following protocols are illustrative of how this chiral building block can be employed in the synthesis of key pharmacophores.
Experimental Protocols
Protocol 1: Synthesis of a Chiral Diamine Precursor for Antiviral Agents
This protocol outlines a hypothetical, yet plausible, synthetic route to a chiral diamine, a common structural feature in many antiviral nucleoside analogs.[5]
Objective: To convert (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol into a protected chiral 1,3-diamine.
Workflow Diagram:
Caption: Synthetic workflow for a chiral diamine.
Step-by-Step Methodology:
-
Mesylation of the Diol:
-
Dissolve (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et3N, 2.5 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (MsCl, 2.2 eq).
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dimesylate.
-
-
Azide Displacement:
-
Dissolve the crude dimesylate from the previous step in dimethylformamide (DMF).
-
Add sodium azide (NaN3, 3.0 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. The reaction proceeds via a double SN2 inversion, resulting in a diazide with (5S,6S) stereochemistry.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude diazide by column chromatography on silica gel.
-
-
Reduction to the Diamine:
-
Dissolve the purified diazide in methanol (MeOH).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 8-12 hours.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the desired protected (4R,5R)-1,3-diamine.
-
Protocol 2: Synthesis of a Chiral Epoxy-alcohol for Anticancer Drug Intermediates
This protocol illustrates the conversion of the diol to a chiral epoxy-alcohol, a valuable intermediate in the synthesis of natural products and anticancer agents.[6]
Objective: To regioselectively transform (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol into a chiral epoxy-alcohol.
Workflow Diagram:
Caption: Synthesis of a chiral epoxy-alcohol.
Step-by-Step Methodology:
-
Regioselective Monotosylation:
-
Dissolve (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol (1.0 eq) in anhydrous pyridine and cool to 0 °C.
-
Slowly add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC to maximize the formation of the mono-tosylated product.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with cold dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired mono-tosylate.
-
-
Intramolecular Epoxidation:
-
Dissolve the purified mono-tosylate in methanol (MeOH).
-
Add potassium carbonate (K2CO3, 1.5 eq) and stir the mixture at room temperature for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate carefully under reduced pressure to yield the volatile epoxy-alcohol.
-
Data Presentation
The following table summarizes expected outcomes for the key transformations described in the protocols. The data is representative and may vary based on specific reaction conditions and scale.
| Protocol | Step | Product | Expected Yield (%) | Key Analytical Data |
| 1 | Mesylation | (5R,6R)-5,6-bis((methylsulfonyl)oxy)-2,2-dimethyl-1,3-dioxepane | 90-95 | ¹H NMR: Appearance of mesyl protons (~3.0 ppm) |
| 1 | Azide Displacement | (5S,6S)-5,6-diazido-2,2-dimethyl-1,3-dioxepane | 75-85 | IR: Strong azide stretch (~2100 cm⁻¹) |
| 1 | Reduction | (5R,6R)-2,2-dimethyl-1,3-dioxepane-5,6-diamine | 85-95 | ¹H NMR: Disappearance of azide signal, appearance of amine protons |
| 2 | Monotosylation | (5R,6R)-6-hydroxy-2,2-dimethyl-1,3-dioxepan-5-yl 4-methylbenzenesulfonate | 60-70 | ¹H NMR: Appearance of tosyl aromatic protons (~7.4-7.8 ppm) |
| 2 | Epoxidation | (2R,3R)-3,4-epoxy-6,6-dimethyl-1,5-dioxacycloheptan-2-ol | 80-90 | ¹H NMR: Appearance of characteristic epoxide protons |
Conclusion
(5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol stands as a testament to the power of chiral building blocks in streamlining the synthesis of complex, stereochemically defined molecules. Its unique seven-membered ring structure and the stereospecific presentation of its diol functionality provide medicinal chemists with a valuable tool for navigating the challenges of asymmetric synthesis. The protocols and conceptual frameworks presented herein serve as a guide for harnessing the synthetic potential of this chiral diol in the ongoing pursuit of novel and effective therapeutic agents. The strategic application of such well-defined chiral synthons will undoubtedly continue to be a cornerstone of innovation in drug discovery and development.
References
- Bera, S., et al. (2004). Synthesis and biological evaluation of 5R- and 5S-methyl substituted d- and l-configuration 1,3-dioxolane nucleoside analogs. Bioorganic & Medicinal Chemistry, 12(23), 6237–6247.
- Panek, J. (Date not available). Asymmetric Synthesis of Antitumor Agents. Grantome.
- Process for producing 6-cyanomethyl-1,3-dioxane-4-acetic acid derivatives. (1998).
- Acetonide. (n.d.). In Wikipedia. Retrieved January 18, 2026.
- A Comparative Guide to Diol Protection Strategies in Organic Synthesis. (n.d.). BenchChem.
Sources
- 1. Sci-Hub. Synthesis and biological evaluation of 5R- and 5S-methyl substituted d- and l-configuration 1,3-dioxolane nucleoside analogs / Bioorganic & Medicinal Chemistry, 2004 [sci-hub.box]
- 2. WO2003053950A1 - New process for the preparation of optically active 2-[6-(substituted alkyl)-1,3-dioxan-4-yl]acetic acid derivatives - Google Patents [patents.google.com]
- 3. US6344569B1 - Process for producing 6-cyanomethyl-1,3-dioxane-4-acetic acid derivatives - Google Patents [patents.google.com]
- 4. grantome.com [grantome.com]
- 5. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Asymmetric Synthesis of 1,2,4-Trioxane Anticancer Agents via Desymmetrization of Peroxyquinols through a Brønsted Acid Catalysis Cascade - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimization of reaction conditions for (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and optimization of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers in successfully navigating this synthesis. While the target molecule is specific, the principles discussed are broadly applicable to the acid-catalyzed formation of cyclic acetonides, particularly for less common seven-membered ring systems (1,3-dioxepanes) derived from 1,4-diols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the chemistry and strategy of the synthesis.
Q1: What is the reaction mechanism for the formation of the 1,3-dioxepane ring?
The formation of a 2,2-dimethyl-1,3-dioxepane is a specific example of acetonide formation, which is an acid-catalyzed acetal exchange or condensation reaction. The mechanism involves several equilibrium steps:
-
Activation: The acid catalyst (H⁺) protonates the carbonyl oxygen of acetone or, more commonly, one of the methoxy groups of 2,2-dimethoxypropane (DMP), making it a better electrophile.
-
Nucleophilic Attack: One of the hydroxyl groups of the starting 1,4-diol attacks the activated carbonyl carbon, forming a hemiketal intermediate.
-
Water/Methanol Elimination: The intermediate is protonated again, leading to the elimination of a molecule of water (if using acetone) or methanol (if using DMP) and forming a resonance-stabilized oxocarbenium ion.
-
Intramolecular Cyclization: The second hydroxyl group of the diol acts as an intramolecular nucleophile, attacking the oxocarbenium ion to form the seven-membered ring.
-
Deprotonation: The final step is the deprotonation of the resulting oxonium ion to regenerate the acid catalyst and yield the neutral 1,3-dioxepane product.
The entire process is reversible, making the removal of the water or methanol byproduct crucial to drive the reaction toward the product.[1][2]
Caption: Figure 1: General Mechanism of Acetonide Formation
Q2: Why is 2,2-dimethoxypropane (DMP) often preferred over acetone?
While acetone is the simplest reagent, reactions using it are heavily reliant on the physical removal of the water byproduct, often requiring a Dean-Stark apparatus and elevated temperatures.[1][2] Using DMP offers a significant advantage: the reaction byproduct is methanol, not water.[3][4] This circumvents the need for water sequestration, allowing the reaction to proceed efficiently under milder conditions, often at room temperature.[3][5] This is particularly beneficial for sensitive substrates that may degrade at higher temperatures.
Q3: How does the stability of a seven-membered 1,3-dioxepane ring compare to the more common five- or six-membered rings?
Thermodynamically, the formation of five-membered (1,3-dioxolane from 1,2-diols) and six-membered (1,3-dioxane from 1,3-diols) rings is generally more favorable than the formation of seven-membered rings.[6] 1,3-Dioxepanes can be subject to greater transannular strain, making their formation less efficient and the resulting ring more susceptible to acid-catalyzed hydrolysis.[2] Consequently, the optimization of reaction conditions—such as catalyst choice and rigorous exclusion of water—is even more critical for successfully synthesizing a 1,3-dioxepane.
Q4: How do I ensure the final product has the desired (5R,6R) stereochemistry?
The stereochemistry of the 5,6-diol in the final product is directly determined by the stereochemistry of the starting material. The acetonide formation reaction does not typically affect existing stereocenters on the diol backbone. Therefore, to synthesize the (5R,6R) product, you must start with a precursor that already contains the (5R,6R) diol moiety or a group that can be converted to it without altering the stereochemistry.
Part 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem: Low or No Product Yield
-
Q: My reaction has stalled, and TLC/NMR analysis shows mostly starting material even after several hours. What should I investigate?
-
A1: Inadequate Water Removal (Critical Issue). The reaction is an equilibrium. If you are using acetone, ensure your Dean-Stark trap is functioning correctly and the solvent is refluxing properly. If using DMP, the issue may be adventitious water. Ensure your starting diol, solvent, and glassware are rigorously dry. Consider adding molecular sieves as a dehydrating agent.[1][2]
-
A2: Inactive or Inappropriate Catalyst. Your acid catalyst may be old or insufficient. For sensitive substrates, a strong acid like H₂SO₄ might cause decomposition, while a very mild one like PPTS may not be active enough. Consider using a freshly opened bottle of a moderate catalyst like p-TsOH or CSA. Heterogeneous catalysts like Amberlyst resin are also excellent options and can be easily filtered off.[7]
-
A3: Steric Hindrance or Ring Strain. The formation of a seven-membered ring from a 1,4-diol is less favorable than smaller rings.[6] The reaction may require more forcing conditions, such as a higher temperature or a longer reaction time, compared to the synthesis of a 1,3-dioxolane or 1,3-dioxane.
-
Problem: Formation of Multiple Byproducts
-
Q: My TLC plate shows the desired product spot, but also several other spots. What are these byproducts?
-
A1: Oligomers/Polymers. If the reaction conditions are too harsh or if one hydroxyl group reacts without subsequent cyclization, intermolecular ether formation can occur, leading to oligomeric byproducts. This is more likely with 1,4-diols. Try using milder conditions or running the reaction at a higher dilution.
-
A2: Incomplete Reaction. You may be seeing the mono-protected intermediate (hemiketal). This can often be resolved by increasing the reaction time or catalyst loading.
-
A3: Degradation/Deprotection. If your starting material contains other acid-sensitive functional groups, they may be reacting or being cleaved under the reaction conditions.[8] Furthermore, the 1,3-dioxepane product itself may be partially hydrolyzing back to the starting diol if trace amounts of water are present during a long reaction.[9][10]
-
Problem: Product Instability During Workup or Purification
-
Q: I successfully formed the product, but it seems to disappear or revert to the starting material after my aqueous workup or during column chromatography. Why?
-
A1: Acidic Residue. You must completely neutralize the acid catalyst before workup and concentration. Add a slight excess of a non-nucleophilic base like triethylamine or pyridine and stir for a few minutes before removing the solvent.[10] An aqueous wash with saturated sodium bicarbonate solution is also effective.
-
A2: Acidic Silica Gel. Standard silica gel is slightly acidic and can be harsh enough to hydrolyze sensitive acetonides like 1,3-dioxepanes. To prevent this, you can use silica gel that has been pre-treated (neutralized) by slurrying it with your eluent containing 1-2% triethylamine, or you can use alternative chromatography media like neutral alumina.
-
Caption: Figure 2: Troubleshooting Workflow
Part 3: Optimized Experimental Protocols
Protocol A: Synthesis using 2,2-Dimethoxypropane (DMP) and a Homogeneous Catalyst
This method is generally preferred for its mild conditions and efficiency.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the starting 1,4-diol (1.0 equiv.) in anhydrous acetone or dichloromethane (DCM). The use of acetone as a solvent can further drive the equilibrium.[10]
-
Reagent Addition: Add 2,2-dimethoxypropane (1.5 - 2.0 equiv.).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, 0.02 - 0.05 equiv.) or camphorsulfonic acid (CSA).[3]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), typically checking every 30-60 minutes. The reaction is often complete within 1-4 hours.
-
Quenching: Once the starting material is consumed, add triethylamine (~1.5 equiv. relative to the acid catalyst) to neutralize the reaction.
-
Workup: Remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate, wash with saturated aqueous NaHCO₃ solution followed by brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: After filtering off the drying agent and concentrating the solvent, purify the crude product by flash column chromatography (using neutralized silica gel if the product is sensitive).
Protocol B: Synthesis using Acetone and a Heterogeneous Catalyst
This method is advantageous for its simple workup and catalyst recyclability.
-
Preparation: To a solution of the 1,4-diol (1.0 equiv.) in acetone, add a cation exchange resin (e.g., Amberlyst-15, Indion) as the catalyst.[7] The amount can range from a catalytic quantity to being used in a packed column through which the diol solution is passed.
-
Reaction: Stir the mixture at room temperature or under gentle reflux. The reaction time can vary from 5 to 10 hours. Monitor progress by TLC.
-
Workup: Upon completion, simply filter the reaction mixture to remove the resin catalyst. The resin can often be washed with solvent, dried, and reused.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by column chromatography if necessary.
Part 4: Data & Visualization
Table 1: Comparison of Common Acid Catalysts for Acetonide Formation
| Catalyst | Type | Typical Loading (mol%) | Advantages | Disadvantages |
| p-TsOH, CSA | Brønsted Acid | 1 - 5% | Inexpensive, effective, readily available.[3] | Can be too harsh for some substrates; requires careful neutralization. |
| ZrCl₄, FeCl₃ | Lewis Acid | 5 - 10% | Effective under very mild conditions.[5][11] | Stoichiometric amounts may be needed; metal traces can be hard to remove. |
| Amberlyst, Indion | Heterogeneous | Varies | Easily removed by filtration; recyclable; mild conditions.[7] | Can be slower than homogeneous catalysts; may require optimization. |
| I₂ (with DMP) | Lewis Acid | 10 - 20% | Neutral reaction conditions, cost-effective.[5] | May not be suitable for all substrates; requires specific conditions. |
References
-
Bahule, B. B., & Nandurkar, Y. M. (2012). Protection of Diol as Acetonide Using Acetone and Cation Exchange Resin as a Catalyst. IOSR Journal of Applied Chemistry, 3(1), 28-29.
-
The Royal Society of Chemistry. (2023). Synthesis of DIO.
-
IOSR Journal. (2012). Protection of Diol as Acetonide Using Acetone and Cation Exchange Resin as a Catalyst.
-
Organic Chemistry Portal. Acetonides.
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes.
-
Mukherjee, S., et al. (2013). Environment friendly chemoselective deprotection of acetonides and cleavage of acetals and ketals in aqueous medium without using any catalyst and organic solvent. Journal of Chemical Sciences, 125(6), 1493–1496.
-
Pearson. Acetals can serve as protecting groups for 1,2-diols, as well as...
-
Common Organic Chemistry. Acetyl Deprotection - Acidic Conditions.
-
Google Patents. US8227628B2 - Method of synthesizing acetonide-protected catechol-containing compounds and intermediates produced therein.
-
TSI Journals. Selective hydrolysis of terminal isopropylidene ketals- an overview.
-
ResearchGate. Table 2 Reaction conditions and yield for acetonide deprotection...
-
BenchChem. A Comparative Guide to Diol Protection Strategies in Organic Synthesis.
-
Thieme. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.
-
Dr. Babasaheb Ambedkar Marathwada University. Acetonide protection of diols using iodine and dimethoxypropane.
-
ChemicalBook. 2,2-DIMETHYL-1,3-DIOXAN-5-ONE synthesis.
-
Skemman. Etherification of vicinal diols using tin(II) halide catalysts and diazo compounds.
-
YouTube. Protection of 1, 2- & 1, 3-Diols.
-
National Institutes of Health. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation.
-
ResearchGate. Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives.
-
Google Patents. US6344569B1 - Process for producing 6-cyanomethyl-1,3-dioxane-4-acetic acid derivatives.
-
Organic Syntheses. 1,2,4,5-Tetrazine-3,6-dicarboxylic acid, dimethyl ester.
-
National Institutes of Health. Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study.
-
BenchChem. An In-depth Technical Guide to the Synthesis of 2,2-dimethyl-(5-¹³C)1,3-dioxane-4,6-dione.
-
ResearchGate. Synthetic return of the Meldrum's acid. 2,2-dimethyl-1,3-dioxane- 4,6-dione assisted formation of tetrahydroquinolin-2-one derivatives.
Sources
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. 2,2-DIMETHYL-1,3-DIOXAN-5-ONE synthesis - chemicalbook [chemicalbook.com]
- 4. Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. online.bamu.ac.in [online.bamu.ac.in]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. tsijournals.com [tsijournals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Acetonides [organic-chemistry.org]
Technical Support Center: Synthesis of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol
Welcome to the technical support center for the synthesis of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chiral building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and improve your product yield and purity.
Introduction to the Synthesis
The synthesis of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol is typically achieved through the acetalization of a corresponding 1,4-diol with either acetone or an acetone equivalent like 2,2-dimethoxypropane. This reaction is acid-catalyzed and results in the formation of a seven-membered 1,3-dioxepane ring, which protects the diol functionality. While the reaction appears straightforward, achieving high yields and maintaining stereochemical integrity can be challenging. This guide will address common issues encountered during this synthesis.
The overall reaction scheme is as follows:
Caption: General reaction scheme for the synthesis of the target 1,3-dioxepane.
Frequently Asked Questions (FAQs)
Q1: What is the best acid catalyst for this reaction?
A1: The choice of acid catalyst can significantly impact the reaction rate and yield. Common choices include p-toluenesulfonic acid (p-TsOH), camphorsulfonic acid (CSA), and pyridinium p-toluenesulfonate (PPTS).[1] For substrates sensitive to strong acids, milder catalysts like PPTS or the use of heterogeneous catalysts such as cation exchange resins can be beneficial.[2] Some methods also report the use of iodine or zirconium tetrachloride as effective catalysts under neutral or mild conditions.[3][4]
Q2: Should I use acetone or 2,2-dimethoxypropane (DMP)?
A2: 2,2-Dimethoxypropane is often preferred over acetone. DMP reacts to form the acetal with the release of methanol, which is less likely to interfere with the reaction than the water produced when using acetone. The removal of water is critical to drive the equilibrium towards the product.[1][5] If using acetone, a dehydrating agent or a Dean-Stark apparatus is often necessary to remove water.[4]
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). The starting diol is significantly more polar than the resulting acetonide-protected product. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The product will have a higher Rf value than the starting material.
Q4: What are the optimal reaction temperatures and times?
A4: This reaction is typically run at room temperature.[1] Reaction times can vary from a few hours to overnight, depending on the reactivity of the diol and the catalyst used. It is crucial to monitor the reaction by TLC to determine the point of completion and avoid potential side reactions from prolonged exposure to acidic conditions.
Troubleshooting Guide
Issue 1: Low or No Product Formation
This is one of the most common issues and can be attributed to several factors related to the reaction equilibrium and reagent quality.
| Potential Cause | Explanation & Solution |
| Presence of Water | Acetal formation is a reversible reaction, and the presence of water will drive the equilibrium back to the starting materials. Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. If using acetone, consider adding molecular sieves or using a Dean-Stark apparatus. Using 2,2-dimethoxypropane is often a better alternative as it does not produce water as a byproduct.[4] |
| Inactive Catalyst | The acid catalyst may be old or deactivated. Solution: Use a fresh batch of the acid catalyst. For catalysts like p-TsOH, which can be hygroscopic, ensure it has been stored properly. |
| Insufficient Catalyst | Too little catalyst will result in a very slow or stalled reaction. Solution: While catalytic amounts are needed, ensure the loading is appropriate. A typical starting point is 0.05-0.1 equivalents of the catalyst.[1] |
| Poor Quality Reagents | The starting diol may be impure, or the acetone/DMP may contain impurities that inhibit the reaction. Solution: Use purified starting materials and reagent-grade solvents and reagents. |
Issue 2: Formation of Byproducts
The appearance of unexpected spots on your TLC plate indicates the formation of side products.
| Potential Cause | Explanation & Solution |
| Intermolecular Reactions | If the reaction concentration is too high, intermolecular reactions can occur, leading to the formation of oligomers or polymers instead of the desired intramolecular cyclization. Solution: Perform the reaction under more dilute conditions to favor the intramolecular cyclization. |
| Formation of Enol Ethers | Under acidic conditions and elevated temperatures, an acid-catalyzed loss of alcohol from the acetal can lead to the formation of enol ethers.[6] Solution: Maintain the reaction at room temperature or below. Upon completion, neutralize the acid catalyst with a mild base (e.g., triethylamine or sodium bicarbonate) before workup and concentration.[1][6] |
| Incomplete Reaction | A mixture of starting material and product can be mistaken for byproduct formation. Solution: Allow the reaction to proceed for a longer duration, or consider a slight increase in catalyst loading. Monitor closely by TLC. |
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}
Caption: Factors influencing product vs. byproduct formation.
Issue 3: Difficulty in Purification
Purification can be challenging due to the properties of the product and potential impurities.
| Potential Cause | Explanation & Solution |
| Product Degradation on Silica Gel | The 1,3-dioxepane ring, like other acetals, is sensitive to acid.[5] Standard silica gel is acidic and can cause the product to hydrolyze back to the diol during column chromatography. Solution: Neutralize the silica gel by preparing a slurry with a small amount of triethylamine (1-2% in the eluent) before packing the column. Alternatively, use neutral alumina for chromatography. |
| Co-elution of Impurities | Non-polar impurities may co-elute with the product. Solution: Optimize your solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) can improve separation. |
| Azeotrope with Water | Related cyclic ethers like dioxolanes can form azeotropes with water, making complete drying difficult.[6] Solution: After aqueous workup, dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate. If residual water is suspected, azeotropic distillation with toluene may be necessary. |
Issue 4: Issues with Stereochemistry
Maintaining the (5R,6R) stereochemistry is critical.
| Potential Cause | Explanation & Solution |
| Epimerization | While the stereocenters are not directly involved in the reaction, harsh acidic conditions could potentially lead to side reactions that might affect stereochemical purity, although this is less common for this specific transformation. Solution: Use the mildest effective acid catalyst and the shortest possible reaction time. Milder catalysts like PPTS are recommended if epimerization is a concern. |
| Diastereomeric Purity of Starting Material | The stereochemistry of the product is entirely dependent on the stereochemistry of the starting 1,4-diol. Solution: Ensure the starting diol is of high enantiomeric and diastereomeric purity before starting the reaction. |
Experimental Protocols
Standard Protocol for Acetonide Protection
-
Dissolve the (5R,6R)-1,4-diol (1.0 equiv) in anhydrous dichloromethane (DCM) or acetone.
-
Add 2,2-dimethoxypropane (1.5-2.0 equiv).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 equiv).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a few drops of triethylamine or a saturated aqueous solution of sodium bicarbonate.[1]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on neutralized silica gel.
Caption: A typical experimental workflow for the synthesis.
References
-
Gawai, V. T., et al. (n.d.). Acetonide protection of diols using iodine and dimethoxypropane. Dr. Babasaheb Ambedkar Marathwada University. Available at: [Link]
-
Bahule, B. B., & Nandurkar, Y. M. (n.d.). Protection of Diol as Acetonide Using Acetone and Cation Exchange Resin as a Catalyst. IOSR Journal. Available at: [Link]
-
Georg Thieme Verlag. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Available at: [Link]
Sources
- 1. Process for purifying 1,3-dioxolane by treatment with nh{hd 3 {l and distillation with cyclohexane (1973) | Fiore Leonardo | 9 Citations [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US3857759A - Process for purifying 1,3-dioxolane by treatment with nh{hd 3 {l and distillation with cyclohexane - Google Patents [patents.google.com]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. RU2039054C1 - Process for recovering and cleaning 1,3-dioxolanes - Google Patents [patents.google.com]
Technical Support Center: Chromatographic Purification of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for the chromatographic purification of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols designed for researchers, scientists, and professionals in drug development. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges associated with purifying this polar, acetonide-protected diol.
Core Principles: Understanding the Molecule and the Method
(5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol is a chiral molecule where a 1,3-diol has been protected as a cyclic acetal (specifically, an acetonide). This structural feature significantly influences its behavior during chromatography. While the acetonide group reduces the overall polarity compared to the parent tetraol, the two remaining free hydroxyl (-OH) groups render the molecule quite polar.
This polarity dictates that normal-phase chromatography is the standard and most effective method for its purification.[1] In this technique, a polar stationary phase (typically silica gel) is used with a non-polar mobile phase. Polar compounds like our diol interact strongly (adsorb) with the stationary phase and require a more polar mobile phase to elute.[1][2] Understanding this adsorption-desorption mechanism is key to troubleshooting purification issues.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific issues you may encounter during the flash column chromatography of your diol in a question-and-answer format.
Question 1: My compound is stuck at the top of the column and won't elute (Rf value of 0). What's happening and how do I fix it?
-
Answer: This is a classic sign that your mobile phase (eluent) is not polar enough. The free hydroxyl groups on your diol are forming strong hydrogen bonds with the silanol groups on the silica gel surface, causing it to be strongly retained.[2][3]
-
Immediate Solution: Gradually increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, systematically increase the percentage of ethyl acetate. For example, move from 90:10 hexane:ethyl acetate to 70:30, 50:50, and so on.
-
Advanced Solution: If even 100% ethyl acetate is insufficient, you may need to add a small percentage of a much more polar solvent, such as methanol. A common strategy is to use a mobile phase like 95:5 ethyl acetate:methanol. Use methanol sparingly, as it can significantly reduce separation resolution.
-
Causality Check: Always develop your method using Thin Layer Chromatography (TLC) first.[4] An ideal Rf value for your target compound on a TLC plate is between 0.2 and 0.4 to ensure good separation on the column.[5]
-
Question 2: My compound is running with the solvent front (Rf value near 1), and I'm getting no separation from non-polar impurities.
-
Answer: This indicates your mobile phase is too polar. The eluent is so effective at dissolving your compound that it doesn't have a chance to interact with the stationary phase, leading to rapid elution and poor separation.
-
Solution: Decrease the polarity of your mobile phase. Increase the proportion of the non-polar component (e.g., hexane or heptane) in your solvent system. Again, use TLC to find a solvent ratio that gives the desired Rf of 0.2-0.4.[5]
-
Question 3: The separation is poor, and my collected fractions show broad, "tailing" bands on TLC. What causes this and how can I improve it?
-
Answer: Tailing (or smearing) is very common for polar compounds containing hydrogen-bonding groups like diols.[6] It's typically caused by non-ideal interactions between your compound and the stationary phase.
-
Cause A: Strong/Irreversible Adsorption: The acidic nature of silica gel's surface silanol groups can lead to very strong, sometimes irreversible, binding of your diol.
-
Solution 1 (Mobile Phase Modifier): Add a small amount (0.5-2%) of a polar modifier like methanol or a basic modifier like triethylamine to your eluent.[5] Methanol competes for the strong binding sites on the silica, while triethylamine neutralizes the acidic sites. This results in faster, more uniform elution and sharper bands.
-
Solution 2 (Alternative Stationary Phase): Consider using a different stationary phase. Neutral alumina can be effective for moderately polar compounds that are sensitive to acid.[1] Diol-bonded silica is another option that can offer different selectivity for polar molecules.[3][7]
-
-
Cause B: Column Overloading: Loading too much crude material onto the column prevents the formation of well-defined bands.
-
Solution: Ensure you are using an appropriate ratio of silica gel to crude sample. For moderately difficult separations, a ratio of 50:1 to 100:1 (by weight) is recommended.[8]
-
-
Cause C: Improper Sample Loading: Dissolving your sample in a solvent that is much more polar than your mobile phase will cause it to spread out into a wide band at the top of the column before the separation even begins.
-
Solution (Dry Loading): This is the preferred method for polar compounds.[8][9] Dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel (2-3 times the mass of your product), and evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully added to the top of your packed column. This technique ensures your compound is introduced in a very narrow, concentrated band.[9][10]
-
-
Question 4: I suspect my compound is decomposing on the column. How can I verify and prevent this?
-
Answer: The acetonide protecting group is known to be labile (unstable) under acidic conditions.[11] Since standard silica gel is acidic, it can catalyze the hydrolysis of the acetonide, cleaving it to reveal the parent tetraol and acetone.
-
Verification: Run a simple stability test using 2D TLC. Spot your compound on a TLC plate, then sprinkle a small amount of silica gel over the spot. Let it sit for 30-60 minutes, then elute the plate in the second dimension (rotated 90 degrees). If a new spot appears (typically at a much lower Rf), your compound is decomposing on silica.[10]
-
Solution 1 (Deactivate Silica): Before running the column, you can neutralize the silica gel. Pack the column as usual, then flush it with a solvent system containing 1-3% triethylamine.[5] Discard this initial solvent, then run the column with your optimized neutral eluent.
-
Solution 2 (Use a Non-Acidic Stationary Phase): The most straightforward solution is to switch to a non-acidic stationary phase like neutral alumina.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for optimizing the separation on TLC?
-
A1: A mixture of hexane and ethyl acetate is an excellent starting point for compounds of moderate polarity.[1] Begin with a 1:1 ratio and adjust as needed. If the compound remains at the baseline, increase the ethyl acetate. If it runs to the top, increase the hexane. For more polar compounds, a dichloromethane/methanol system can also be effective.
Q2: Can I use reversed-phase chromatography for this purification?
-
A2: While possible, reversed-phase chromatography (using a non-polar stationary phase like C18 and a polar mobile phase) is generally not ideal for preparative purification of highly polar compounds like this diol.[13] Such compounds often have poor retention and elute very quickly, leading to inadequate separation.[2] Hydrophilic Interaction Liquid Chromatography (HILIC), a variant of normal-phase, is a more suitable alternative for highly water-soluble compounds if standard normal-phase fails.[7]
Q3: My synthesis produced a mixture of diastereomers. Can flash chromatography separate them?
-
A3: Separating diastereomers by flash chromatography can be challenging and often requires careful optimization.[6] While sometimes possible with a highly optimized eluent system on standard silica, it may not provide baseline separation. For high-purity separation of diastereomers, High-Performance Liquid Chromatography (HPLC) is often the more effective method.[6]
Q4: What is the difference between isocratic and gradient elution, and which should I use?
-
A4: Isocratic elution uses a single, constant mobile phase composition throughout the entire run. It is simple but can lead to long run times if impurities have very different polarities. Gradient elution involves gradually increasing the polarity of the mobile phase during the run (e.g., starting with 10% ethyl acetate in hexane and slowly increasing to 50%).[5] A gradient is often more efficient for separating complex mixtures, as it allows non-polar impurities to elute first in a weak solvent, then pushes more polar compounds like your desired diol off the column as the solvent strength increases. For difficult separations, a shallow gradient is often very effective.[5]
Data Presentation & Recommended Parameters
The following table provides a typical starting point for the purification of a moderately polar diol. These values should be optimized using TLC for your specific crude mixture.
| Parameter | Recommended Value | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective choice for normal-phase chromatography. |
| Silica:Crude Ratio | 50:1 to 100:1 (w/w) | Ensures sufficient surface area for effective separation without overloading.[8] |
| TLC Target Rf | 0.2 - 0.35 | Provides the best balance between resolution and elution time on the column. |
| Starting Eluent | Hexane / Ethyl Acetate (e.g., 70:30) | A common solvent system with tunable polarity.[1] |
| Loading Method | Dry Loading | Minimizes band broadening and is ideal for polar compounds.[8][9] |
| Elution Mode | Gradient Elution | Recommended for complex mixtures to improve separation efficiency and speed. |
Experimental Protocols & Workflows
Protocol 1: Method Development using Thin Layer Chromatography (TLC)
-
Prepare Chambers: Prepare several TLC chambers with different ratios of a hexane/ethyl acetate solvent system (e.g., 9:1, 7:3, 1:1).
-
Spot Plate: Dissolve a tiny amount of your crude reaction mixture in a few drops of solvent (e.g., ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop Plate: Place the TLC plate in a chamber and allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots using a UV lamp (if applicable) and/or by staining (e.g., with potassium permanganate or p-anisaldehyde stain, which are effective for diols).
-
Analyze: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front) for your desired product. The optimal solvent system is the one that provides an Rf value of approximately 0.2-0.35 and shows the best separation between your product and any impurities.[4]
Protocol 2: Flash Column Chromatography (Dry Loading)
-
Column Packing: Select an appropriately sized column. Secure it vertically. Fill it with the initial, least polar solvent of your gradient. Slowly pour silica gel slurry into the column. Gently tap the column to ensure even packing and remove air bubbles. Add a thin layer of sand on top of the settled silica bed.
-
Sample Preparation (Dry Loading): Dissolve your crude product (e.g., 1g) in a suitable solvent like dichloromethane. Add silica gel (e.g., 2-3g) to the solution. Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[8][9]
-
Column Loading: Drain the solvent in the column down to the level of the sand. Carefully add your silica-adsorbed sample onto the top of the column bed, creating a thin, even layer. Gently add another thin layer of sand on top of the sample layer to prevent disturbance.[10]
-
Elution: Carefully add your starting mobile phase to the column. Apply pressure (using a pump or inert gas) to begin elution.
-
Run Gradient & Collect: Start collecting fractions. Gradually increase the polarity of the mobile phase according to your developed gradient.
-
Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Visualization of Workflows
Caption: Method development workflow from TLC to column purification.
Caption: Troubleshooting decision tree for poor chromatographic separation.
References
-
14 , International Journal of Advance and Innovative Research, This source discusses the general synthesis and column chromatography purification of acetonide-protected diols.
-
12 , IOSR Journal of Applied Chemistry, Provides context on the use of neutral alumina for purifying acetonide products.
-
, Waters Blog, Discusses the challenges of retaining and separating polar compounds with various chromatographic techniques, including RP-HPLC and HILIC.
-
11 , Benchchem, Describes the acid-labile nature of acetonide protecting groups and their formation.
-
13 , Separation Science, Highlights the difficulty in retaining polar, water-soluble compounds on reversed-phase columns.
-
15 , Axion Labs, Explains why reversed-phase chromatography often fails for highly polar molecules.
-
3 , Benchchem, Provides troubleshooting for diol purification, including the use of diol-bonded silica.
-
1 , Biotage White Paper, Outlines the principles of normal-phase flash chromatography and common solvent systems.
-
7 , Teledyne Labs Application Note, Describes HILIC as an alternative for purifying highly polar, water-soluble compounds.
-
16 , National Institutes of Health, Details the purification of an acetonide-protected compound via silica-gel flash chromatography.
-
17 , Thesis, Turku University of Applied Sciences, Emphasizes the use of TLC to optimize mobile phase composition for flash chromatography.
-
5 , University of Rochester, Department of Chemistry, Provides practical tips, including using gradient elution and deactivating silica with triethylamine.
-
2 , Quora, Explains the fundamental principle of why polar compounds stick to polar stationary phases.
-
18 , LCGC International, Discusses advanced strategies for analyzing polar compounds, noting that maximum retention in normal phase occurs when compounds are ionized.
-
10 , University of Rochester, Department of Chemistry, Offers solutions for common problems, including compound stability on silica (2D TLC test) and dry loading techniques.
-
19 , Biotage, Discusses the principles of flash purification in a production environment.
-
20 , ResearchGate, Provides general context on protecting groups in organic synthesis.
-
9 , ChemistryViews, Details the practical steps and advantages of dry-loading a sample onto a column.
-
8 , CommonOrganicChemistry.com, Provides rules of thumb for column size, silica-to-product ratios, and dry loading procedures.
-
6 , Benchchem, Explains that tailing of diols on silica is common and that separating diastereomers can be challenging, often requiring HPLC.
Sources
- 1. biotage.com [biotage.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. theseus.fi [theseus.fi]
- 5. Purification [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. teledynelabs.com [teledynelabs.com]
- 8. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. Purification [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. iosrjournals.org [iosrjournals.org]
- 13. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 14. online.bamu.ac.in [online.bamu.ac.in]
- 15. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 16. Convenient Synthesis of Acetonide Protected 3,4-Dihydroxyphenylalanine (DOPA) for Fmoc Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. biotage.com [biotage.com]
- 20. researchgate.net [researchgate.net]
troubleshooting acetal deprotection of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol derivatives
Introduction: The Critical Final Step in Polyol Synthesis
The (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol moiety, commonly known as an acetonide, serves as a crucial protecting group for the C5 and C6 hydroxyls of a 1,2,3,4-tetrol backbone, often derived from chiral pool starting materials like tartaric acid or carbohydrates. This seven-membered ring system provides robust protection throughout multi-step synthetic sequences. However, the final deprotection step to liberate the vicinal diols is often fraught with challenges, including incomplete reactions, low yields, and unexpected side products.
This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals encountering difficulties with this specific transformation. We will delve into the mechanistic underpinnings of the reaction, address frequently asked questions, and offer detailed, actionable protocols to overcome common experimental hurdles.
The Mechanism: Understanding Acid-Catalyzed Acetal Hydrolysis
At its core, acetal deprotection is an acid-catalyzed hydrolysis reaction, the reverse of its formation.[1][2] The reaction is an equilibrium process, and driving it towards the deprotected product requires a key reagent: water.[3] The mechanism proceeds through several distinct, reversible steps:
-
Protonation: The reaction initiates with the protonation of one of the acetal oxygen atoms by an acid catalyst (H-A), converting the alkoxy group into a good leaving group.[4][5]
-
Carbocation Formation: The C-O bond cleaves, and the neighboring oxygen atom uses its lone pair to stabilize the resulting positive charge, forming a resonance-stabilized oxocarbenium ion.
-
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the oxocarbenium ion.[3]
-
Deprotonation: A base (often water) removes a proton from the newly added hydroxyl group, forming a hemiacetal intermediate.
-
Repeat: The process repeats—the second alkoxy oxygen is protonated, leaves as acetone, and the resulting protonated carbonyl is deprotonated to yield the final diol product and regenerate the acid catalyst.[4]
This mechanism can proceed via an A-1 or A-2 pathway. In an A-1 mechanism, the formation of the oxocarbenium ion is the rate-limiting step, whereas in an A-2 mechanism, the nucleophilic attack by water is rate-limiting.[6][7] Understanding that water is a crucial reactant and that the process is reversible is fundamental to troubleshooting.
Frequently Asked Questions (FAQs)
Q1: My deprotection reaction is stalled and won't go to completion. What are the most likely causes?
A1: Incomplete conversion is the most common issue. It typically stems from the equilibrium nature of the reaction. The primary causes are insufficient water, a non-optimal solvent system that poorly solvates the ionic intermediates, or an acid catalyst that is too weak or used in too low a concentration.[8] Temperature can also be a factor, as sluggish reactions can often be accelerated with gentle heating.
Q2: I'm observing significant degradation of my product. How can I mitigate this?
A2: The desired 1,2,3,4-tetrol product can be sensitive to the very acidic conditions used for deprotection. Prolonged exposure to strong acids can lead to side reactions like elimination (dehydration) or rearrangement. The solution is to use milder conditions. This can involve switching to a weaker Brønsted acid (e.g., acetic acid, pyridinium p-toluenesulfonate), using a solid-supported acid catalyst (e.g., Amberlyst-15) that can be easily filtered off, or employing a Lewis acid catalyst which can sometimes offer greater chemoselectivity at lower temperatures.[9][10]
Q3: How can I effectively monitor the reaction's progress to avoid over-running it?
A3: Thin-Layer Chromatography (TLC) is the most straightforward method. Co-spot your reaction mixture with your starting material. The disappearance of the starting material spot and the appearance of a new, more polar spot (the diol) indicates progress. Staining with potassium permanganate (KMnO₄) is effective as the diol will readily oxidize. For more quantitative analysis, LC-MS is ideal for tracking the masses of the starting material and product. In-situ spectroscopic methods like Raman or FT-IR can also be used to track characteristic bands of the reactant and products in real-time.[11]
Q4: Are there non-acidic methods to cleave this acetal?
A4: While acid-catalyzed hydrolysis is standard, some alternative methods exist, though they may not be suitable for all substrates. For example, certain acetals can be cleaved under neutral conditions using iodine in acetone, which operates via a substrate exchange mechanism.[8][9] Electrochemical methods have also been developed for deprotection under neutral conditions.[12] However, for this specific diol protection, these methods are less common and require careful evaluation. Some specialized acetals, designed for orthogonality, can even be cleaved with base, but the 2,2-dimethyl-1,3-dioxepane group is specifically designed for acid lability.[13]
In-Depth Troubleshooting Guide
Problem: Incomplete or Sluggish Reaction
| Potential Cause | Scientific Rationale | Recommended Solution |
| Insufficient Water | Water is a stoichiometric reagent in the hydrolysis reaction.[3] In anhydrous or "wet" organic solvents, its concentration can be the limiting factor, preventing the equilibrium from shifting towards the products. | Use a solvent mixture with a significant water component (e.g., THF/H₂O 4:1, Acetonitrile/H₂O 9:1, or 80% aqueous acetic acid). |
| Inappropriate Solvent | The reaction proceeds through charged intermediates (protonated acetal, oxocarbenium ion). A non-polar solvent will destabilize these intermediates, slowing the reaction. | Switch to a more polar solvent system that can support ionic species, such as THF, dioxane, acetonitrile, or methanol, always in the presence of water. |
| Weak/Insufficient Catalyst | The initial protonation is the first committed step. If the acid is too weak or the concentration is too low, the rate of this step will be exceedingly slow. | Increase the catalyst loading (e.g., from 0.1 eq to 0.3 eq of CSA). If that fails, switch to a stronger acid (e.g., from PPTS to TsOH or a mineral acid like dilute HCl). |
| Low Temperature | Like most reactions, hydrolysis has an activation energy barrier. Insufficient thermal energy can lead to very slow reaction rates. | Gently heat the reaction mixture to 30-50 °C. Monitor carefully by TLC to ensure product degradation does not become an issue at higher temperatures. |
Problem: Low Yields & Product Degradation
| Potential Cause | Scientific Rationale | Recommended Solution |
| Product Instability | The resulting tetrol, with its multiple hydroxyl groups, may be susceptible to acid-catalyzed dehydration, rearrangement, or re-oligomerization under harsh conditions. | 1. Use Milder Acids: Employ catalysts like pyridinium p-toluenesulfonate (PPTS), Amberlyst-15, or Dowex 50WX8 resin.[2]2. Lewis Acids: Consider gentle Lewis acids like bismuth triflate (Bi(OTf)₃) or cerium(III) triflate in wet nitromethane.[8][14]3. Buffer: Run the reaction in an acidic buffer (e.g., acetic acid/sodium acetate) to maintain a controlled pH. |
| Prolonged Reaction Time | The longer the desired product is exposed to acidic conditions, the higher the probability of degradation. | Optimize the reaction to be as fast as possible (see above). Once TLC indicates full conversion, quench the reaction immediately by adding a mild base like saturated sodium bicarbonate solution or triethylamine. |
| Workup Issues | The product is a highly polar polyol and may be water-soluble, leading to losses during aqueous extraction. Emulsions can also be a problem.[15] | After quenching, concentrate the reaction mixture in vacuo to remove organic solvents. Then, either extract exhaustively with a polar organic solvent like ethyl acetate (EtOAc) or use a different purification method like solid-phase extraction (SPE) or direct purification on silica gel after adsorbing the crude material onto Celite or silica. A final brine wash of combined organic layers can help break emulsions.[15] |
Experimental Protocols
Protocol 1: Mild Deprotection with Acetic Acid
This protocol is a good starting point for sensitive substrates.
-
Dissolve the (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol derivative (1.0 eq) in a 4:1 mixture of tetrahydrofuran (THF) and water (to make a 0.1 M solution).
-
Add glacial acetic acid (to a final concentration of 80% v/v if using aqueous acetic acid, or add 5-10 equivalents if using a THF/water system).
-
Stir the reaction at room temperature or warm to 40 °C.
-
Monitor the reaction every 1-2 hours by TLC (Typical mobile phase: 10% Methanol in Dichloromethane; Stain: KMnO₄).
-
Upon completion, carefully add saturated aqueous sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diol.
Protocol 2: Solid-Phase Acid Deprotection with Dowex Resin
This method simplifies workup as the acid catalyst is removed by filtration.
-
To a solution of the acetal-protected substrate (1.0 eq) in a 9:1 mixture of methanol and water (0.1 M), add Dowex® 50WX8 resin (approx. 200 mg per mmol of substrate).
-
Stir the suspension vigorously at room temperature or 40 °C. The use of a stir plate that can handle slurries is recommended.
-
Monitor the reaction by taking small aliquots of the supernatant, filtering through a small cotton plug, and analyzing by TLC.
-
Once the starting material is consumed, filter the reaction mixture through a sintered glass funnel to remove the resin beads.
-
Wash the resin with additional methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for acetal deprotection issues.
References
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, February 15). Acetal Hydrolysis in Acidic Media [Video]. YouTube. Retrieved from [Link]
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. OSTI.GOV. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 74(1), 58–63. Retrieved from [Link]
-
Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Acetyl Protection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
JoVE. (2025). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
Smith, J. A., et al. (2022). Utilizing in situ spectroscopic tools to monitor ketal deprotection processes. International Journal of Pharmaceutics, 613, 121324. Retrieved from [Link]
-
Wentzel Lab. (2020, March 4). Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity [Video]. YouTube. Retrieved from [Link]
-
Farmer, S. (2019, May 10). 17.8: Acetals as Protecting Groups. Chemistry LibreTexts. Retrieved from [Link]
-
Reddit. (2023, April 8). Deprotection of acetal - Stupidly easy ? or complicated story ?. r/chemistry. Retrieved from [Link]
-
Alcaide, B., Almendros, P., & Aragoncillo, C. (2000). New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. Organic Letters, 2(11), 1565–1568. Retrieved from [Link]
-
Yoshida, J., et al. (2020). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry. Retrieved from [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. youtube.com [youtube.com]
- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. osti.gov [osti.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Dimethyl Acetals [organic-chemistry.org]
- 10. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 11. Utilizing in situ spectroscopic tools to monitor ketal deprotection processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
stability of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol under acidic and basic conditions
Welcome to the technical support center for (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability of this acetonide-protected diol under various experimental conditions.
I. Introduction to (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol
(5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol is a cyclic acetal commonly used as a protected form of a chiral diol in multi-step organic synthesis. The acetonide (isopropylidene ketal) protecting group is valued for its ease of installation and its general stability under neutral and basic conditions, which allows for selective reactions at other functional groups within a molecule.[1][2][3][4] However, its lability under acidic conditions is a critical factor that must be carefully managed during synthetic campaigns.[1] This guide will address the nuances of its stability, providing practical solutions to common challenges.
II. Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the acetonide group in (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol?
A1: The acetonide protecting group is classified as acid-labile.[1] It is generally stable under a wide range of non-acidic conditions, including:
-
Basic conditions: Stable to common bases like triethylamine (NEt3), pyridine, and even stronger bases such as tert-butoxide (t-BuOK).[5]
-
Reductive conditions: Stable to many reducing agents, including catalytic hydrogenation (H2/Pd, H2/Ni) and hydride reagents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).[4][5]
-
Oxidative conditions: Generally stable to a variety of oxidizing agents.[5]
-
Nucleophilic conditions: Stable towards organometallic reagents (e.g., Grignard reagents, organolithiums) and other common nucleophiles.[3][5]
However, the acetonide is susceptible to cleavage (deprotection) under acidic conditions, with the rate of hydrolysis being pH-dependent.[6]
Q2: Under what specific acidic conditions will the acetonide group deprotect?
A2: Deprotection is typically achieved using aqueous acidic conditions. The rate of hydrolysis is significant at low pH.[5] Common reagents and conditions for deprotection include:
-
Aqueous solutions of strong mineral acids (e.g., HCl, H2SO4).
-
Organic acids such as p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA) in the presence of water.[7][8]
-
Lewis acids (e.g., ZrCl4, InCl3) in aqueous media can also catalyze the cleavage.[5] Even seemingly mild acidic conditions, such as silica gel chromatography with a slightly acidic mobile phase, can sometimes lead to partial or complete deprotection.
Q3: Is the acetonide group in (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol stable to strong bases?
A3: Yes, the acetonide group is generally considered stable under strongly basic conditions.[1][4] This stability allows for reactions such as base-catalyzed acylations, alkylations, or eliminations to be performed on other parts of the molecule without affecting the protected diol.
Q4: Can I use (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol in reactions involving Grignard reagents?
A4: Absolutely. The acetonide group is inert to Grignard reagents and other organometallic nucleophiles.[3] This makes it an excellent choice for protecting diols in molecules that will undergo such transformations.[3][4]
Q5: What are the products of deprotection under acidic conditions?
A5: Acid-catalyzed hydrolysis of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol will yield the corresponding (5R,6R)-1,2,5,6-tetrahydroxyhexane and acetone. The reaction is reversible, and the presence of a large excess of water drives the equilibrium towards the deprotected diol.[9]
III. Troubleshooting Guide
This section addresses specific issues that may arise during the handling and reaction of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol.
Issue 1: Unexpected Deprotection During a Non-Acidic Reaction
Symptoms:
-
TLC or LC-MS analysis shows the presence of the deprotected diol in addition to or instead of the expected product.
-
The isolated product has a significantly different polarity than the starting material.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Acidic Reagent Contamination | A seemingly neutral or basic reagent may contain acidic impurities from its manufacturing process or degradation over time. | 1. Reagent Purity Check: Use freshly opened or purified reagents. For example, distill liquid amines like triethylamine over a drying agent (e.g., CaH2) to remove acidic impurities. 2. Addition of a Proton Sponge: For highly sensitive substrates, consider adding a non-nucleophilic base, such as a proton sponge, to scavenge any trace acidity. |
| Acidic Reaction Byproducts | The reaction itself might generate acidic byproducts that can catalyze deprotection. | 1. In-situ Quenching: Add a mild, non-interfering base to the reaction mixture to neutralize acidic byproducts as they form. 2. Buffered Conditions: If compatible with the reaction, consider using a buffered solvent system. |
| Latent Acidity in Solvents | Some solvents, like chloroform, can degrade over time to produce acidic species (e.g., HCl). | 1. Use Stabilized Solvents: Employ solvents that contain stabilizers (e.g., amylene in chloroform). 2. Solvent Purification: Distill solvents from appropriate drying agents before use. |
Issue 2: Partial or Complete Deprotection During Workup or Purification
Symptoms:
-
The crude reaction mixture shows the desired protected product, but after workup and/or chromatography, the deprotected diol is observed.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Aqueous Acidic Workup | Washing the organic layer with an acidic aqueous solution (e.g., dilute HCl, NH4Cl) will cause rapid deprotection. | 1. Neutral or Basic Wash: Use neutral (brine) or mildly basic (saturated NaHCO3) aqueous solutions for washing. 2. Minimize Contact Time: If a slightly acidic wash is unavoidable, minimize the contact time and work quickly at low temperatures. |
| Silica Gel Chromatography | Standard silica gel is inherently acidic and can act as a solid-phase acid catalyst, leading to deprotection on the column. | 1. Neutralize Silica Gel: Prepare a slurry of silica gel in the desired eluent and add a small amount of a volatile base (e.g., 0.1-1% triethylamine or pyridine). 2. Use Alternative Stationary Phases: Consider using neutral alumina or treated silica gel (e.g., Florisil®) for chromatography. 3. Flash Chromatography: Perform purification as quickly as possible to minimize the residence time of the compound on the column. |
Visualization of Stability and Degradation Pathways
The following diagrams illustrate the stability of the acetonide under different conditions and the mechanism of acid-catalyzed deprotection.
Caption: Mechanism of acid-catalyzed deprotection.
IV. Experimental Protocols
Protocol 1: Standard Acid-Catalyzed Deprotection
This protocol describes a general method for the removal of the acetonide protecting group.
Materials:
-
(5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol derivative
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
1 M Aqueous Hydrochloric Acid (HCl)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl)
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
-
Dissolve the acetonide-protected compound (1.0 equiv) in a suitable solvent such as THF or MeOH (0.1-0.5 M concentration).
-
Add 1 M aqueous HCl (2-5 equiv) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully neutralize the reaction by adding saturated aqueous NaHCO3 solution until gas evolution ceases.
-
Extract the aqueous layer with an organic solvent (e.g., EtOAc or DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting diol by column chromatography or recrystallization as needed.
Protocol 2: Monitoring Stability Under Specific Conditions
This protocol provides a framework for testing the stability of your acetonide-protected compound to a new set of reaction conditions.
Materials:
-
Your (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol derivative
-
The specific reagents and solvent for the reaction you plan to run
-
An internal standard (a compound that is stable under the reaction conditions and does not interfere with the analysis)
-
Analytical instrument (e.g., HPLC, GC, NMR)
Procedure:
-
In a reaction vial, combine your acetonide-protected compound and the internal standard in the reaction solvent.
-
Take an initial sample (t=0) for analysis.
-
Add the reagent(s) you are testing for compatibility.
-
Stir the reaction under the desired conditions (e.g., temperature, atmosphere).
-
Periodically take aliquots from the reaction mixture, quench them appropriately, and analyze them to determine the ratio of the starting material to the internal standard.
-
A stable ratio over time indicates that the compound is stable under these conditions. A decreasing ratio suggests degradation.
V. References
-
Organic Chemistry Portal. (n.d.). Acetonides. Retrieved from [Link]
-
Science of Synthesis. (2007). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme.
-
Chemistry LibreTexts. (2023, January 4). 16.4: Acetal Formation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]
-
IOSR Journal of Applied Chemistry. (2012). Protection of Diol as Acetonide Using Acetone and Cation Exchange Resin as a Catalyst. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
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- 9. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Scaling Up the Synthesis of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol
Welcome to the dedicated technical support resource for the scale-up synthesis of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol. This chiral diol is a valuable building block in asymmetric synthesis, particularly in the development of pharmaceuticals and other complex molecules.[1][2] Transitioning its synthesis from the laboratory bench to a larger scale introduces a unique set of challenges that require careful consideration of reaction conditions, safety, and purification.[3][4]
This guide is structured to provide both quick answers to common questions and in-depth troubleshooting for specific issues you may encounter during your scale-up campaigns. Our goal is to equip you, our fellow researchers and drug development professionals, with the practical knowledge to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol, and are there any scale-up concerns with it?
A1: The most prevalent and cost-effective starting material is (R,R)-(+)-tartaric acid. The synthesis involves the protection of the vicinal diols as a cyclic acetal. While this is a well-established transformation, on a larger scale, the efficiency of the reaction and the removal of water become critical factors.
Q2: What are the primary challenges when moving from a lab-scale to a pilot-plant or manufacturing scale for this synthesis?
A2: The main hurdles include:
-
Reaction Control: Managing the exothermicity of the reaction, especially during the addition of reagents, becomes more complex at a larger scale due to a lower surface-area-to-volume ratio.[5]
-
Water Removal: Efficiently removing the water generated during the acetal formation is crucial to drive the reaction to completion. Methods like Dean-Stark distillation, which are straightforward in the lab, may require more sophisticated engineering controls at scale.[6]
-
Product Isolation and Purification: Isolating the product from the reaction mixture and achieving the desired purity can be challenging. Direct crystallization may be difficult, and distillation requires careful control to prevent product degradation.
-
Maintaining Stereochemical Integrity: Ensuring that the stereochemistry of the starting material is preserved throughout the process is paramount.
Q3: What are the key safety considerations for the large-scale synthesis of this compound?
A3: Key safety concerns include:
-
Flammable Solvents: The use of flammable solvents like acetone or toluene necessitates appropriate grounding, ventilation, and explosion-proof equipment.[7]
-
Acid Catalysts: Handling strong acid catalysts such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid requires appropriate personal protective equipment (PPE) and containment strategies.
-
Thermal Runaway: As with any exothermic reaction, the potential for a thermal runaway must be assessed and mitigated through proper process design and control.[5]
Troubleshooting Guide
This section provides a more detailed breakdown of potential issues, their root causes, and recommended solutions.
Issue 1: Incomplete Reaction or Low Conversion
Symptoms:
-
TLC or GC analysis shows a significant amount of starting diol remaining.
-
The isolated yield is consistently lower than expected.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Inefficient Water Removal | The formation of the cyclic acetal is a reversible equilibrium reaction. Water is a byproduct, and its presence will shift the equilibrium back towards the starting materials, thus preventing complete conversion.[6] | 1. Optimize Dean-Stark Apparatus: Ensure the Dean-Stark trap is appropriately sized for the scale of the reaction and that the solvent azeotropically removes water effectively. 2. Use a Drying Agent: For smaller scale-up reactions, the addition of a chemical drying agent that does not interfere with the reaction can be beneficial. 3. Continuous Removal of Carbonyl Compound: A patented process suggests that distilling off the aldehyde or ketone during the reaction and replacing it with fresh, dry carbonyl compound can drive the reaction to completion.[8][9] |
| Insufficient Catalyst | The acid catalyst is essential for protonating the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the diol. An insufficient amount of catalyst will result in a slow or incomplete reaction. | 1. Catalyst Loading Study: Perform a small-scale study to determine the optimal catalyst loading. Typically, 0.01 to 0.5 mol % based on the alcohol is used.[9] 2. Catalyst Activity: Ensure the catalyst has not degraded. Use a fresh batch of catalyst if there are any doubts. |
| Suboptimal Reaction Temperature | The rate of reaction is temperature-dependent. A temperature that is too low will result in a slow reaction, while a temperature that is too high may lead to side reactions or decomposition. | 1. Temperature Optimization: Experiment with a range of temperatures to find the optimal balance between reaction rate and selectivity. 2. Ensure Uniform Heating: Use a well-agitated reaction vessel with a reliable heating mantle or oil bath to ensure uniform temperature distribution. |
Issue 2: Product Degradation or Formation of Byproducts
Symptoms:
-
The reaction mixture darkens significantly.
-
TLC or GC analysis shows the presence of multiple, unidentified spots or peaks.
-
The isolated product is discolored or has a low purity.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Excessive Heat or Prolonged Reaction Time | The cyclic acetal product can be susceptible to acid-catalyzed hydrolysis or other degradation pathways, especially at elevated temperatures or with prolonged exposure to acidic conditions.[10] | 1. Monitor Reaction Progress: Closely monitor the reaction by TLC or GC and stop the reaction as soon as the starting material is consumed. 2. Reduce Reaction Temperature: If possible, lower the reaction temperature to minimize degradation. |
| Acid-Catalyzed Side Reactions | Strong acids can catalyze side reactions such as polymerization of the ketone or aldehyde, or other undesired transformations.[11] | 1. Use a Milder Catalyst: Consider using a milder acid catalyst, such as pyridinium p-toluenesulfonate (PPTS) or an acidic ion-exchange resin.[12] 2. Neutralize Promptly: Upon completion of the reaction, quench the acid catalyst by washing with a mild base (e.g., saturated sodium bicarbonate solution). |
| Impure Starting Materials | Impurities in the starting diol or the ketone/aldehyde can lead to the formation of byproducts. | 1. Verify Starting Material Purity: Ensure that the starting materials meet the required purity specifications. 2. Purify Starting Materials: If necessary, purify the starting materials before use. |
Issue 3: Difficulties in Product Isolation and Purification
Symptoms:
-
The product is difficult to crystallize from the reaction mixture.
-
Distillation leads to product decomposition.
-
The final product does not meet the required purity specifications.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Product is an Oil or Low-Melting Solid | The physical properties of the product may make it challenging to handle and purify by standard crystallization techniques. | 1. Solvent Screening for Crystallization: Conduct a thorough solvent screening to identify a suitable solvent or solvent system for crystallization. 2. Chromatographic Purification: For smaller scale-up, column chromatography may be a viable option. For larger scales, alternative purification methods may be necessary.[13] |
| Thermal Instability | The product may be sensitive to heat, leading to decomposition during distillation. | 1. Vacuum Distillation: Purify the product by vacuum distillation to lower the boiling point and minimize thermal stress. 2. Short-Path Distillation: For highly sensitive compounds, a short-path distillation apparatus can further reduce the thermal exposure. |
| Presence of Closely-Related Impurities | Byproducts with similar physical properties to the desired product can be difficult to remove. | 1. Optimize Reaction Conditions: Revisit the reaction conditions to minimize the formation of these impurities. 2. Recrystallization: If the product is a solid, multiple recrystallizations may be necessary to achieve the desired purity. |
Experimental Workflow & Visualization
The general workflow for the synthesis of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol is outlined below.
The troubleshooting process can be visualized as a decision-making tree.
References
- Özçubukçu, S., et al. (2020). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega.
- Google Patents. (1993). Purification of cyclic ketene acetals. EP0572545B1.
- Bergens, S. H., et al. (1992). Asymmetric catalysis. Production of chiral diols by enantioselective catalytic intramolecular hydrosilation of olefins. Journal of the American Chemical Society.
-
ResearchGate. (n.d.). 1,4-Dithiothreitol Mediated Cleavage of Acetal and Ketal Type of Diol Protecting Groups. Request PDF. Retrieved from [Link]
- MDPI. (2022). Catalytic Screening for 1,2-Diol Protection: A Saccharose-Derived Hydrothermal Carbon Showcases Enhanced Performance. Applied Sciences.
- Google Patents. (1997). The preparation of cyclic acetals or ketals. CA2219540A1.
- RIFM. (2018). RIFM fragrance ingredient safety assessment, acetal, CAS Registry Number 105-57-7. Food and Chemical Toxicology.
- ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Organic Process Research & Development.
- Google Patents. (2008). Method for the synthesis of cyclic acetals by the reactive extraction of a polyol in a concentrated solution. WO2008043947A1.
- ACS Publications. (2005).
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. Retrieved from [Link]
- ACS Publications. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega.
- Google Patents. (1999). Preparation of cyclic acetals or ketals. US5917059A.
- PubMed Central. (2019). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. Molecules.
- Thieme. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis.
- Google Patents. (2002). Process for producing 6-cyanomethyl-1,3-dioxane-4-acetic acid derivatives. US6344569B1.
- Google Patents. (2019). Methods for protecting and deprotecting a diol group. EP3521279A1.
-
YouTube. (2021). Protecting Diols. Chemistry university. Retrieved from [Link]
-
Chem-Station. (2014). Protection of 1,2-/1,3-Diols. Retrieved from [Link]
- PubMed Central. (2017). Scalable, enantioselective taxane total synthesis.
-
The Royal Society of Chemistry. (2023). Synthesis of DIO. Retrieved from [Link]
-
PubChem. (n.d.). 2,2-Dimethyl-1,3-dioxane-4,6-dione. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 2,2-Dimethyl-1,3-dioxane-4,6-dione, 98%. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Hydrolysis of 2‐(2,6‐Dichlorophenyl)‐4,6‐Dimethyl‐1,3‐Dioxane. Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of (4R,5S)-(5-methyl-2,2-dimethyl-1,3-dioxolane-4-ylniethyl)- phosphoniuni iodide. A synthetic approach to olguine: Further model studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 2,2-Dimethyl-1,3-dioxan-5-ol. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 6,6-Dimethyltricyclo[5.4.0.02,8]undecane-2,9-diol for (ent-)Longipinane-type Sesquiterpenoids Using Two Types of Radical Cyclization Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic return of the Meldrum's acid. 2,2-dimethyl-1,3-dioxane- 4,6-dione assisted formation of tetrahydroquinolin-2-one derivatives. Short synthetic pathway to the biologically useful scaffold. Retrieved from [Link]
-
National Institutes of Health. (2022). Isolation, Synthesis and Absolute Configuration of the Pericharaxins A and B, Epimeric Hydroxy-Polyene Glycerol Ethers from the Calcarean Sponge Pericharax heteroraphis. Retrieved from [Link]
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alternative catalysts for (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol formation
Technical Support Center: Alternative Catalysts for Cyclic Ketal Formation
Focus Topic: Synthesis of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol and Related Chiral Building Blocks
Introduction for the Modern Researcher
Welcome to the Technical Support Center. As a Senior Application Scientist, I've seen firsthand the challenges and nuances of multi-step organic synthesis. The protection of diols as cyclic ketals, particularly acetonides, is a cornerstone transformation in the synthesis of complex molecules, from natural products to active pharmaceutical ingredients.[1][2] While the target molecule, (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol, presents a unique challenge due to the less favorable kinetics of forming a seven-membered dioxepane ring from a 1,4-diol, the principles of catalyst selection and reaction optimization are universal.[3]
This guide is designed to move beyond standard protocols using p-toluenesulfonic acid (p-TsOH) and to provide you with a robust framework for selecting and troubleshooting alternative catalytic systems. We will address common issues encountered in the lab, from handling acid-sensitive substrates to simplifying large-scale workups, ensuring your synthesis is efficient, high-yielding, and reproducible.
Part 1: Frequently Asked Questions (FAQs) - Catalyst & Reagent Selection
This section addresses the critical decisions made before starting an experiment. Understanding the "why" behind your choice of catalyst and reagents is the first step toward a successful synthesis.
Q1: My substrate is sensitive to strong acids like p-TsOH. What are some milder catalytic systems for acetonide formation?
A: This is a frequent and critical issue, especially when dealing with substrates containing other acid-labile groups (e.g., Boc, TBDMS) or functionalities prone to rearrangement. Standard Brønsted acids can lead to undesired side reactions or decomposition.
Expert Insight: The goal is to find a catalyst that is just acidic enough to promote ketalization without damaging the substrate. Several excellent mild alternatives exist:
-
Iodine (I₂): Molecular iodine is a remarkably effective and mild Lewis acid catalyst for acetonide formation, particularly when using 2,2-dimethoxypropane (DMP) as the acetone source.[4][5] The reaction proceeds under neutral conditions, making it ideal for delicate substrates.[4]
-
Lewis Acids: Mild Lewis acids can catalyze the reaction without the high proton activity of Brønsted acids.
-
Anhydrous Copper(II) Sulfate (CuSO₄): Often used as a catalyst and an in-situ dehydrating agent, CuSO₄ is a reliable choice for acid-sensitive compounds.[4][6][7]
-
Zirconium(IV) Chloride (ZrCl₄): An efficient Lewis acid catalyst for both the protection of diols and the deprotection of the resulting acetonides under different conditions.[8]
-
-
Pyridinium p-toluenesulfonate (PPTS): A mildly acidic salt that is often used when substrates are unstable to stronger acids like p-TsOH.
Q2: I'm working on a large scale and catalyst removal is problematic. Are there heterogeneous options?
A: Absolutely. Simplifying the workup process is crucial for scalability, and heterogeneous catalysts are the premier solution. They can be removed by simple filtration, often allowing for their recovery and reuse, which aligns with green chemistry principles.[1]
Recommended Heterogeneous Catalysts:
-
Cation-Exchange Resins (e.g., Amberlyst-15, Dowex): These sulfonic acid-functionalized polymers are highly effective and are the industrial standard for many acid-catalyzed reactions. They provide localized acidity without contaminating the product stream.[1]
-
Montmorillonite Clays: These natural aluminosilicates are inexpensive, environmentally benign, and effective catalysts for acetal formation, operating under mild conditions.[9]
Q3: What is the advantage of using 2,2-dimethoxypropane (DMP) or 2-methoxypropene over acetone?
A: The choice of your acetone source is as important as the catalyst. While acetone is the simplest reagent, its reaction with a diol produces water as a byproduct. According to Le Châtelier's principle, this water must be removed to drive the reaction equilibrium towards the product.
Causality Explained:
-
Acetone: Requires concurrent water removal, typically via a Dean-Stark apparatus (azeotropic distillation) or the use of dehydrating agents (molecular sieves, MgSO₄).[3][10]
-
2,2-Dimethoxypropane (DMP): This is often the superior choice. It reacts with the diol to form the desired acetonide and methanol as the only byproduct. Since no water is generated, the equilibrium strongly favors the product, often leading to faster reaction times and higher yields without the need for complex water sequestration setups.[2][6][11]
-
2-Methoxypropene: Reacts to form the acetonide and acetone as a byproduct. It is also highly effective at driving the reaction to completion.
Q4: How does the choice of catalyst affect stereoselectivity in chiral diol protection?
A: In substrates with multiple hydroxyl groups or pre-existing stereocenters, the catalyst can influence which diol is protected (regioselectivity) and the stereochemical outcome of the newly formed ketal.
Mechanistic Insight: The formation of the cyclic ketal proceeds through a series of equilibrium steps. The final product distribution is typically under thermodynamic control, meaning the most stable diastereomer will be the major product. For most diols, this is not heavily influenced by the choice of acid catalyst (p-TsOH vs. CSA vs. Lewis acids), as they all facilitate the same mechanistic pathway. However, highly structured or sterically demanding chiral catalysts, such as a chiral confined imidodiphosphoric acid, can be used for kinetic resolutions of diols via asymmetric acetalization, though this is a more specialized application.[12] For standard protections, achieving selectivity often relies more on the inherent structure of the diol substrate, such as protecting the terminal 1,2- and 5,6-diols of D-mannitol over the internal 3,4-diol.[13]
Part 2: Troubleshooting Guide - Common Experimental Issues
Even with the right reagents, experiments can encounter obstacles. This section provides a logical, step-by-step approach to diagnosing and solving common problems.
Q1: Problem: Low or Incomplete Conversion. My reaction stalls or gives a low yield. What should I investigate?
A: This is the most common issue. The root cause is almost always related to the reaction equilibrium.
Troubleshooting Protocol:
-
Verify Water Removal: If using acetone, ensure your dehydrating method is effective. Are your molecular sieves activated? Is your Dean-Stark apparatus functioning correctly? If the problem persists, switch to 2,2-dimethoxypropane (DMP).[3][10]
-
Check Reagent Quality: Ensure all reagents are anhydrous. DMP and acetone should be of high purity. Solvents like dichloromethane or THF should be dry.
-
Assess Catalyst Activity: Has your catalyst been deactivated? Heterogeneous catalysts may need regeneration. Strong acids can be neutralized by basic functionalities on the substrate. A slight increase in catalyst loading may be necessary.
-
Consider Reaction Time and Temperature: Some sterically hindered diols require longer reaction times or gentle heating to proceed to completion. Monitor the reaction by TLC to confirm that it has truly stalled.
Q2: Problem: Formation of Side Products. I'm observing acyclic intermediates or polymeric material. How can I improve selectivity?
A: Side product formation often points to a reaction that is either not going to completion or is being driven by an overly harsh catalyst.
Solutions:
-
Incomplete Cyclization: The presence of mono-protected, acyclic intermediates suggests the second nucleophilic attack to close the ring is slow. This can be due to steric hindrance. Switching to DMP and allowing for a longer reaction time can help drive the reaction to the fully cyclized product.
-
Polymerization/Decomposition: If you observe baseline material on your TLC plate or an intractable mixture, your catalyst is likely too strong. Switch to a milder system immediately, such as iodine or CuSO₄.[4][6]
-
Regioselectivity Issues (for poly-ols): If the wrong diol is being protected, this is a thermodynamic issue. The desired product may be the less stable isomer. This may require a more advanced protecting group strategy involving sequential protection and deprotection steps.
Q3: Problem: Difficult Workup & Purification. How can I simplify the post-reaction process?
A: A complicated workup can lead to significant product loss. The key is neutralizing the catalyst efficiently and choosing the right extraction and purification method.
Streamlining Your Workflow:
-
Catalyst Removal: If using a homogeneous acid catalyst (p-TsOH, CSA), quench the reaction with a mild base like triethylamine or a saturated sodium bicarbonate solution before extraction.[6] For the simplest workup, use a heterogeneous catalyst like a cation-exchange resin, which can be filtered off.[1]
-
Purification: Acetonides are generally non-polar. Column chromatography on silica gel is standard. If your compound is sensitive to silica (which is slightly acidic), you can neutralize the silica by eluting the column with your solvent system containing a small amount of triethylamine (~1%) before loading your sample.
Q4: Problem: Unstable Product. The acetonide decomposes during workup or purification. What precautions should I take?
A: Acetonides are, by design, labile to acid.[3][10] Accidental exposure to acidic conditions during workup is the primary cause of decomposition.
Self-Validating Protocol Steps:
-
Thorough Quenching: Ensure the reaction is fully neutralized before concentrating the solvent. A quick pH check of the aqueous layer after extraction can confirm this.
-
Avoid Acidic Media: Do not use acidic washing steps (e.g., 1M HCl) in your workup. Use water and brine.
-
Neutralize Chromatography Media: As mentioned above, if you suspect your silica gel is causing degradation, pre-treat it with a basic eluent.
-
Temperature Control: Avoid excessive heat during solvent evaporation, as this can sometimes promote decomposition, especially if trace acid remains.
Part 3: Protocols & Data
To provide actionable guidance, this section includes a comparative data table and detailed experimental protocols for alternative catalytic methods.
Table 1: Comparative Overview of Catalysts for Acetonide Formation
| Catalyst | Typical Conditions | Substrate Scope | Advantages | Disadvantages |
| p-TsOH / CSA | 0.05-0.1 equiv; Acetone or DMP; RT to reflux | Broad, for robust substrates | Inexpensive, effective, well-documented[6][10] | Can cause degradation of acid-sensitive substrates; requires aqueous workup. |
| Iodine (I₂) | 0.1-0.2 equiv; DMP; RT | Excellent for acid-sensitive substrates | Very mild, neutral conditions, simple workup[4][5] | More expensive than p-TsOH; requires DMP as acetone source. |
| Cation-Exchange Resin | 10-20% w/w; Acetone or DMP; RT to 50°C | Broad, suitable for scale-up | Easily removed by filtration, recyclable, simplifies workup[1] | Slower reaction times than homogeneous catalysts; mass transfer limitations. |
| Anhydrous CuSO₄ | 0.1-0.5 equiv; Acetone; RT | Good for acid-sensitive substrates | Acts as both catalyst and dehydrating agent[6][7] | Heterogeneous reaction can be slow; requires filtration. |
| ZrCl₄ | 0.05-0.1 equiv; DMP; RT | Effective for various diols | Efficient Lewis acid catalyst[8] | Moisture sensitive; requires careful handling. |
Experimental Protocol 1: Acetonide Formation Using Iodine as a Mild Catalyst
This protocol is ideal for substrates containing acid-sensitive functional groups.
-
Preparation: To a solution of the diol (1.0 equiv) in 2,2-dimethoxypropane (DMP, 5-10 equiv), add molecular iodine (I₂, 0.2 equiv).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume the excess iodine.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired acetonide.[4][5]
Experimental Protocol 2: Acetonide Formation Using a Recyclable Cation-Exchange Resin
This protocol is designed for clean, scalable synthesis with a simplified workup.
-
Catalyst Preparation: Wash the cation-exchange resin (e.g., Amberlyst-15, 20% w/w) with methanol, then dry under vacuum before use.
-
Reaction: To a mixture of the diol (1.0 equiv) and the activated resin in acetone (10-20 volumes), stir at room temperature or warm gently (40-50 °C) to increase the reaction rate.
-
Monitoring: Follow the reaction progress by TLC. Reactions may take longer (5-10 hours) compared to homogeneous methods.[1]
-
Workup: Once complete, simply filter the reaction mixture to remove the resin. Wash the resin with fresh acetone to recover any adsorbed product.
-
Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude product is often of high purity, but can be further purified by column chromatography or recrystallization if necessary. The recovered resin can be washed and reactivated for future use.
Part 4: Visualized Workflows & Mechanisms
Visual aids are essential for quickly understanding complex decision-making processes and reaction pathways.
Diagram 1: Catalyst Selection for Diol Protection
Caption: Decision tree for selecting an appropriate catalyst system.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: A logical workflow for diagnosing low-yield reactions.
References
- Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis.
- A Comparative Guide to Diol Protection Strategies in Organic Synthesis. BenchChem.
- Bahule, B. B., & Nandurkar, Y. M. Protection of Diol as Acetonide Using Acetone and Cation Exchange Resin as a Catalyst. IOSR Journal of Applied Chemistry.
-
Uyanik, M., et al. Resolution of Diols via Catalytic Asymmetric Acetalization. Journal of the American Chemical Society. Available from: [Link]
- 1,3-Dioxanes and 1,3-Dioxolanes. Organic Chemistry Portal.
- Acetonide protection of diols using iodine and dimethoxypropane. Dr. Babasaheb Ambedkar Marathwada University.
-
Acetonide. Wikipedia. Available from: [Link]
-
Mild and Facile Procedure for Clay-Catalyzed Acetonide Protection and Deprotection of N(Boc)Amino Alcohols and Protection of 1,2-Diols. ResearchGate. Available from: [Link]
- Protection of 1,2-Diol by Acetal. SynArchive.
- Acetonides. Organic Chemistry Portal.
-
Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study. National Institutes of Health (NIH). Available from: [Link]
-
A high yield synthesis of 1,2:5,6-DI-O-isopropylidene-d-mannitol. ResearchGate. Available from: [Link]
- 1,3-dioxolane Formation Using 2,2- Dimethoxypropane as a Protecting Group for Diols. BenchChem.
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol Purity Assessment
Welcome to the technical support center for the analytical assessment of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the purity of this critical chiral building block. This resource will navigate you through common analytical challenges, offering troubleshooting guides and frequently asked questions to support the integrity of your experimental work.
Introduction: The Criticality of Purity for a Chiral Intermediate
(5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Its stereochemical integrity and purity are paramount, as impurities can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a structured approach to selecting and troubleshooting the analytical methods necessary to confidently assess the purity of this acetonide-protected diol.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for assessing the purity of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol?
A1: A multi-pronged approach is recommended to ensure a comprehensive purity profile. The primary techniques include:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the compound and detecting non-volatile impurities. A reversed-phase C18 column is a common starting point.
-
Gas Chromatography (GC): Suitable for assessing volatile impurities and can also be used for purity determination. Due to the polar nature of the diol, derivatization might be necessary to improve volatility and peak shape.
-
Chiral Chromatography (HPLC or GC): Essential for determining the enantiomeric purity and ensuring the correct stereochemistry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides unambiguous structural confirmation and can detect impurities with different chemical structures.
-
Mass Spectrometry (MS): Used for molecular weight confirmation and identification of unknown impurities when coupled with a chromatographic technique (LC-MS or GC-MS).
Q2: How do I choose between HPLC and GC for routine purity analysis?
A2: The choice depends on the likely impurities. If you anticipate non-volatile impurities from the synthesis (e.g., salts, starting materials), HPLC is the preferred method. If volatile organic solvents or byproducts are the main concern, GC is more appropriate. For a comprehensive analysis, both techniques may be necessary.
Q3: What are some common impurities I should be aware of during the synthesis of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol?
A3: Potential impurities can arise from starting materials, side reactions, or degradation. These may include:
-
The corresponding (5S,6S) enantiomer or diastereomers.
-
Incompletely reacted starting materials.
-
Byproducts from the acetonide protection or deprotection steps.
-
Residual solvents from purification.
Q4: Is derivatization necessary for the analysis of this diol?
A4: For GC analysis, derivatization to a less polar species (e.g., silylation) is often beneficial to prevent peak tailing and improve thermal stability. For HPLC, derivatization is generally not required.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
HPLC Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing | 1. Interaction with active silanols on the column.[1] 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Use a high-purity, end-capped column. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. 2. Reduce the injection volume or sample concentration. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Split Peaks | 1. Column void or contamination. 2. Sample solvent incompatible with the mobile phase.[2] | 1. Reverse and flush the column. If the problem persists, replace the column. 2. Dissolve the sample in the mobile phase or a weaker solvent. |
| Erratic Retention Times | 1. Air trapped in the pump. 2. Changes in mobile phase composition. 3. Column temperature fluctuations. | 1. Purge the pump to remove air bubbles. 2. Prepare fresh mobile phase and ensure proper mixing. 3. Use a column oven to maintain a consistent temperature. |
GC Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Broad, Tailing Peaks | 1. Strong interaction of hydroxyl groups with the stationary phase. 2. Active sites in the GC system (e.g., inlet liner). | 1. Use a polar column with a modified polyethylene glycol phase or consider derivatization. 2. Use a deactivated inlet liner and ensure all system components are inert. |
| No Peak or Very Small Peak | 1. Analyte is not volatile enough at the set temperatures. 2. Thermal degradation in the injector. | 1. Increase the injector and oven temperatures. Consider derivatization to increase volatility. 2. Use a lower injector temperature or a gentler injection technique (e.g., cool on-column). |
| Poor Enantiomeric Resolution | 1. Incorrect chiral stationary phase. 2. Suboptimal temperature program. | 1. Select a chiral column specifically designed for diol separations, such as one based on cyclodextrin derivatives.[3][4] 2. Optimize the oven temperature ramp rate; a slower ramp often improves resolution. |
Experimental Protocols
Protocol 1: HPLC-UV Purity Method
This protocol provides a general starting point for assessing the purity of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol. Method validation is crucial for ensuring the reliability of results.[5][6][7][8]
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm (as the analyte lacks a strong chromophore, low UV is necessary).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Protocol 2: Chiral GC Method for Enantiomeric Purity
This method is designed to separate the (5R,6R) and (5S,6S) enantiomers.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Chiral capillary column (e.g., based on a cyclodextrin derivative).[3][4]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 5°C/min to 200°C.
-
Injector Temperature: 220°C.
-
Detector Temperature: 250°C.
-
Injection Volume: 1 µL (split injection, e.g., 50:1).
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
Visualization of Workflows
General Workflow for Purity Analysis
Caption: A general workflow for comprehensive purity analysis.
Troubleshooting Decision Tree for HPLC Peak Tailing
Sources
- 1. hplc.eu [hplc.eu]
- 2. realab.ua [realab.ua]
- 3. agilent.com [agilent.com]
- 4. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. particle.dk [particle.dk]
- 7. wjarr.com [wjarr.com]
- 8. qbdgroup.com [qbdgroup.com]
Validation & Comparative
validation of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol structure by X-ray crystallography
An In-Depth Technical Guide to the Structural Validation of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol: A Comparative Analysis
Prepared by a Senior Application Scientist
Introduction: The Imperative of Stereochemical Integrity
In the landscape of modern drug development and chiral synthesis, the precise three-dimensional arrangement of atoms within a molecule is not an academic detail—it is a critical determinant of biological activity, efficacy, and safety. The molecule (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol, a chiral building block, presents a classic challenge in stereochemical assignment. Its utility as a synthetic intermediate is entirely dependent on the unambiguous confirmation of the absolute and relative stereochemistry of its two chiral centers at the C5 and C6 positions.
This guide provides a comprehensive comparison of analytical techniques for the structural validation of this target molecule. We will focus on single-crystal X-ray crystallography as the definitive method, providing a detailed experimental workflow and explaining the causality behind each procedural choice. Furthermore, we will objectively compare its performance against powerful spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—to equip researchers with the insights needed to select the appropriate analytical strategy.
The Gold Standard: Single-Crystal X-ray Crystallography
For the unequivocal determination of a molecule's three-dimensional structure, including its absolute stereochemistry, single-crystal X-ray crystallography is the unparalleled gold standard.[1] This technique provides a direct visualization of the atomic arrangement in the solid state, yielding precise bond lengths, bond angles, and torsional angles, thereby leaving no ambiguity about the molecule's constitution and conformation.
Experimental Protocol: From Synthesis to Structure
The journey from a synthesized powder to a validated crystal structure is a multi-step process where each stage is critical for success. This protocol is designed as a self-validating system, with checkpoints to ensure the highest quality data.
Step 1: Synthesis and Purification The synthesis of the target diol typically involves the protection of a precursor tetrol with acetone or a related acetal-forming reagent. For instance, a common route involves the reaction of a suitable 1,2,4,5-tetrol with 2,2-dimethoxypropane in the presence of an acid catalyst, such as p-toluenesulfonic acid (TsOH).[2]
-
Rationale: The choice of 2,2-dimethoxypropane is strategic; it acts as both the acetone source and a water scavenger (by producing methanol), driving the equilibrium towards the desired 7-membered dioxepane ring.
-
Purification: Following synthesis, rigorous purification is paramount. Column chromatography on silica gel is typically employed to isolate the product from starting materials and side products. Purity should be assessed by ¹H NMR and LC-MS before proceeding.
Step 2: Crystal Growth This is often the most challenging, yet crucial, step. Obtaining a single crystal of sufficient size and quality for diffraction is essential.
-
Methodology (Slow Evaporation):
-
Dissolve a small amount (5-10 mg) of the highly purified (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol in a minimal volume of a suitable solvent (e.g., ethyl acetate, isopropanol, or a hexane/ethyl acetate mixture) in a small, clean vial.
-
Loosely cap the vial to allow for slow solvent evaporation over several days to weeks at a constant, undisturbed temperature.
-
-
Causality: Slow evaporation allows molecules to deposit onto a growing crystal lattice in an ordered fashion, minimizing defects. The diol functionality provides hydrogen bonding capabilities which can aid in forming a well-ordered crystal lattice.
Step 3: Data Collection and Structure Solution Once a suitable crystal is obtained, it is mounted and analyzed using an X-ray diffractometer.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution: The diffraction data is used to calculate an electron density map of the unit cell.
-
Structure Refinement: An atomic model is fitted to the electron density map and refined to achieve the best agreement with the experimental data.
-
Absolute Stereochemistry: For chiral molecules like our target, the absolute configuration is determined using anomalous dispersion effects, typically by calculating the Flack parameter. A value close to zero for the correct enantiomer confirms the (5R,6R) assignment with high confidence.[3]
The final output is a detailed crystallographic information file (CIF) containing the precise atomic coordinates, which can be visualized and analyzed. Such data is typically deposited in a public repository like the Cambridge Structural Database (CSD) for verification.[4][5]
Workflow for X-ray Crystallography Validation
Caption: Experimental workflow for structural validation by X-ray crystallography.
Comparative Analysis: Spectroscopic Alternatives
While X-ray crystallography provides the definitive answer, it requires a suitable single crystal, which is not always attainable. In such cases, or for routine analysis, other spectroscopic methods are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for determining the connectivity and relative stereochemistry of organic molecules in solution.
-
Connectivity: ¹H and ¹³C NMR spectra will confirm the presence of all expected functional groups: the two methyl groups of the acetonide, the dioxepane ring protons, and the hydroxyl protons. 2D NMR techniques (like COSY and HSQC) can be used to map out the complete proton-carbon framework, confirming the molecular constitution.
-
Relative Stereochemistry: For acetonide-protected 1,3-diols, a well-established correlation exists between the relative stereochemistry (syn vs. anti) and the ¹³C NMR chemical shifts of the acetonide methyl groups.[6][7] Although our target is a 1,4-diol protected as a 1,3-dioxepane, similar conformational principles apply. The cis or trans relationship of the hydroxyl groups dictates the conformation of the seven-membered ring, which in turn influences the chemical shifts of the ring carbons and protons. Detailed analysis of coupling constants (J-values) between protons on the chiral centers can also provide strong evidence for their relative orientation.
-
Limitations: Standard NMR does not reveal the absolute stereochemistry. To determine this, one must use chiral derivatizing agents (e.g., Mosher's acid esters) to form diastereomers that can be distinguished by NMR, a process that requires additional synthetic steps.[8][9]
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about a molecule's mass and fragmentation pattern.
-
Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can determine the molecular weight of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol with high accuracy, confirming its elemental composition.
-
Structural Clues from Fragmentation: Cyclic acetals exhibit characteristic fragmentation patterns under electron ionization (EI) or chemical ionization (CI).[10][11] Common fragmentation pathways include the loss of a methyl group from the acetonide or cleavage of the dioxepane ring. While these fragments can support the proposed structure, they are generally insufficient to determine stereochemistry.[12][13]
-
Limitations: MS is "stereochemically blind." Enantiomers and often diastereomers produce identical mass spectra, providing no information about the spatial arrangement of atoms.
Data Summary: A Head-to-Head Comparison
The table below summarizes the capabilities of each technique for the structural validation of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | 3D Atomic Coordinates | Molecular Connectivity, Relative Stereochemistry | Molecular Weight, Fragmentation Pattern |
| Absolute Stereochemistry | Definitive (via anomalous dispersion) | Indirect (requires chiral derivatizing agents) | Not Possible |
| Relative Stereochemistry | Definitive | Strongly Indicative (via J-coupling, NOE, shift correlation) | Not Possible |
| Sample Requirement | High-quality single crystal (0.1-0.5 mm) | Solution (1-10 mg in deuterated solvent) | Solution or solid (µg to ng quantities) |
| Throughput | Low (days to weeks for crystallization and analysis) | High (minutes to hours per sample) | High (minutes per sample) |
| Data Interpretation | Specialized, but yields an unambiguous model | Complex, requires expertise for stereochemical assignment | Relatively straightforward for mass confirmation |
Conclusion and Recommendation
For the unequivocal validation of the (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol structure, single-crystal X-ray crystallography is the definitive and authoritative method. It provides an unambiguous three-dimensional model, confirming connectivity, conformation, and, most critically, the absolute stereochemistry at both chiral centers.
NMR spectroscopy serves as an essential and powerful complementary technique. It is the primary tool for confirming the molecular structure in solution and provides strong evidence for the relative stereochemistry, which must be consistent with the X-ray data. Mass spectrometry plays a vital supporting role by confirming the molecular weight and elemental composition. A truly validated structure relies on the corroborative evidence from all three techniques, with X-ray crystallography acting as the ultimate arbiter of stereochemical truth.
Caption: Information derived from different analytical techniques.
References
-
Identification of cyclic acetals in polyols by mass spectrometry. American Chemical Society. Available at: [Link]
-
Mass Spectrometry of the Acetal Derivatives. ACS Publications. Available at: [Link]
-
13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Implications for the Stereochemical Assignment of Propionate-Derived Polyols. ACS Publications. Available at: [Link]
-
Stereochemistry of alternating polyol chains: 13C NMR analysis of 1,3-diol acetonides. Semantic Scholar. Available at: [Link]
-
Mass Spectra of Acetal-Type Compounds. ACS Publications. Available at: [Link]
-
Identification of cyclic acetals in polyols by mass spectrometry. Analytical Chemistry. Available at: [Link]
-
13C NMR chemical shift correlations in 1,3-diol acetonides. Implications for the stereochemical assignment of propionate-derived polyols. Semantic Scholar. Available at: [Link]
-
Analysis of Two 13C NMR Correlations for Determining the Stereochemistry of 1,3-Diol Acetonides. ElectronicsAndBooks. Available at: [Link]
-
Determining the Absolute Stereochemistry of Secondary/Secondary Diols by 1H NMR: Basis and Applications. ResearchGate. Available at: [Link]
-
Convenient Synthesis of Acetonide Protected 3,4-Dihydroxyphenylalanine (DOPA) for Fmoc Solid-Phase Peptide Synthesis. National Institutes of Health (NIH). Available at: [Link]
-
Stereochemistries for 1,2-diols with two secondary alcohol groups. ResearchGate. Available at: [Link]
-
Analytical Techniques for Stereochemistry. Chiralpedia. Available at: [Link]
-
Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis. Available at: [Link]
- Process for producing 6-cyanomethyl-1,3-dioxane-4-acetic acid derivatives.Google Patents.
-
Diols: Nomenclature, Preparation, and Reactions. Chemistry Steps. Available at: [Link]
-
The Largest Curated Crystal Structure Database. Cambridge Crystallographic Data Centre (CCDC). Available at: [Link]
-
Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives. ResearchGate. Available at: [Link]
-
2-{4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]phenyl}acetonitrile. ResearchGate. Available at: [Link]
-
Crystal structure of 2,2-dimethyl-5-(3,4,5-trimethoxybenzylidene)-1,3-dioxane-4,6-dione, C16H18O7. ResearchGate. Available at: [Link]
-
Synthesis of 2, 2-dimethyl-1, 3-dioxane-4, 6-dione catalyzed by iodine. ResearchGate. Available at: [Link]
-
Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
-
Structural Chemistry Data, Software, and Insights. Cambridge Crystallographic Data Centre (CCDC). Available at: [Link]
-
Access Structures. Cambridge Crystallographic Data Centre (CCDC). Available at: [Link]
-
(5R,6R)-2,2-diméthyl-1,3-dioxépane-5,6-diol, Thermo Scientific. Fisher Scientific. Available at: [Link]
-
5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. ResearchGate. Available at: [Link]
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A Comparative Guide to Chiral Diols in Asymmetric Catalysis: Evaluating the Untapped Potential of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol
Introduction
In the landscape of asymmetric catalysis, the rational selection of a chiral ligand is a cornerstone for achieving high enantioselectivity and reaction efficiency. Among the pantheon of privileged ligand classes, chiral diols have established themselves as remarkably versatile and powerful tools.[1][2] Their utility spans from acting as chiral auxiliaries to forming potent chiral Lewis acids with various metals, and even serving as organocatalysts in their own right through hydrogen bonding interactions.[3][4] Esteemed members of this family, such as TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols), BINOLs (1,1'-bi-2-naphthols), and hydrobenzoins, are celebrated for their ability to create a well-defined chiral environment, leading to exceptional levels of stereocontrol in a multitude of chemical transformations.[5][6][7]
This guide ventures into a comparative analysis of a lesser-known, commercially available chiral diol, (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol , against these well-established benchmarks. To date, the catalytic applications of this dioxepane-based diol have not been reported in the peer-reviewed literature, representing a significant knowledge gap and a potential opportunity for innovation. By dissecting its structural attributes in comparison to its celebrated counterparts and providing a backdrop of their proven performance, this guide aims to equip researchers, scientists, and drug development professionals with a framework for evaluating its potential and to catalyze further investigation into this intriguing molecule.
Structural Analysis of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol: A Molecule of Untapped Potential
(5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol is a C₂-symmetric vicinal diol. Its core structure features a seven-membered dioxepane ring, which is formed by the protection of a putative (2R,3R)-1,4-butanediol derivative with an acetonide group. The synthesis of this diol is not documented in readily available literature, but its structure suggests it could be derived from a chiral pool starting material, such as a carbohydrate, or via methods like the Sharpless asymmetric dihydroxylation of a corresponding 1,3-diene.[8][9][10]
Several structural features of this diol are noteworthy for their potential influence in a catalytic setting:
-
C₂-Symmetry: This is a highly desirable feature in chiral ligands, as it reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity.[11]
-
Seven-Membered Ring Backbone: Unlike the five-membered dioxolane ring of TADDOLs or the rigid bi-aryl scaffold of BINOLs, the seven-membered dioxepane ring is conformationally more flexible. This could be a double-edged sword. Increased flexibility might allow the diol to accommodate a wider range of substrates or metals, but it could also lead to a less well-defined chiral pocket, potentially lowering enantioselectivity.
-
Acetonide Protection: The gem-dimethyl groups of the acetonide provide steric bulk relatively close to the coordinating hydroxyl groups. This could influence the binding of substrates and reagents, playing a role in the stereochemical outcome.
-
1,2-Diol Configuration: The vicinal diol arrangement is ideal for chelating to a single metal center, which is a common mode of action for many chiral diol-metal complexes. The "bite angle" of this chelation will be dictated by the conformation of the dioxepane ring.
Figure 1: Structures of the target diol and benchmark chiral diols.
The Benchmarks: TADDOL, BINOL, and Hydrobenzoin
To contextualize the potential of our target diol, we must first appreciate the capabilities of the current state-of-the-art.
-
TADDOLs: Derived from tartaric acid, TADDOLs are characterized by a C₂-symmetric 1,3-dioxolane backbone bearing two diarylhydroxymethyl groups.[7] The bulky aryl groups create a well-defined chiral pocket, making TADDOL-metal complexes, particularly with titanium, highly effective Lewis acid catalysts for a range of reactions, including Diels-Alder cycloadditions, aldol additions, and enantioselective fluorinations.[12][13]
-
BINOLs: Possessing axial chirality due to restricted rotation around the C-C bond connecting the two naphthyl units, BINOL and its derivatives are among the most versatile and widely used chiral ligands.[14] They form effective catalysts with a broad spectrum of metals (e.g., Al, Ti, Zn, lanthanides) and are also precursors to highly effective chiral Brønsted acids (e.g., phosphoric acids).[3][15] Their applications are vast, including carbonyl reductions, additions of organometallics to aldehydes, and various cycloaddition reactions.[2]
-
Hydrobenzoin: As a simple, inexpensive C₂-symmetric 1,2-diol, hydrobenzoin is a valuable chiral building block.[6] While its direct use as a ligand sometimes results in modest enantioselectivity, its derivatives, particularly those with ortho-substituents on the phenyl rings, can be highly effective.[6] It has found utility in asymmetric allylborations, aldol reactions, and as a chiral auxiliary.[6]
Performance Comparison of Benchmark Chiral Diols
The following table summarizes the performance of these benchmark diols in selected, representative asymmetric reactions, providing a quantitative measure of their effectiveness.
| Chiral Diol | Reaction Type | Substrate/Reagent | Catalyst/Conditions | Yield (%) | ee (%) / dr | Reference |
| TADDOL | Hetero-Diels-Alder | Danishefsky's diene, Benzaldehyde | Ti(OiPr)₂Cl₂-TADDOL | 96 | 91 | [12] |
| TADDOL | Allylation | Aldehyde, Allyltributyltin | TiCl₂(TADDOL) | up to 95 | up to 98 | [16] |
| BINOL | Carbonyl-Ene | Ethyl glyoxylate, α-methylstyrene | (R)-BINOL-TiCl₂ | 97 | 98 | [17] |
| BINOL | Allylboration | Ketone, Allylboronate | (S)-BINOL | up to 93 | up to 99 | [3] |
| Hydrobenzoin | Allylboration | Hydrocinnamaldehyde, Allylboronic acid pinacol ester | (R,R)-Hydrobenzoin-SnCl₄ | - | 26 | [6] |
| Vivol (Hydrobenzoin derivative) | Allylboration | Hydrocinnamaldehyde, Allylboronic acid pinacol ester | (R,R)-Vivol-SnCl₄ | 95 | 93 | [6] |
Comparative Analysis and Future Directions
By comparing the structural features of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol with the established benchmarks, we can hypothesize its potential applications and areas for initial investigation.
-
Similarity to TADDOLs: The acetal-protected vicinal diol motif is reminiscent of the TADDOL scaffold. This suggests that the target diol could be a competent ligand for early transition metals like titanium. It would be logical to first explore its use in Ti-catalyzed reactions such as Diels-Alder and aldol-type reactions. The key difference will be the conformational flexibility of the seven-membered ring compared to the more rigid five-membered ring of TADDOLs.
-
Potential as an Organocatalyst: Like other diols, it could function as a Brønsted acid or hydrogen-bond donor catalyst.[3] Its less sterically hindered backbone compared to TADDOLs or BINOLs might be advantageous for reactions involving smaller substrates.
-
A Platform for Derivatization: The diol could serve as a scaffold for further modification. For example, the synthesis of corresponding phosphoramidite or phosphite ligands could open up applications in transition-metal catalysis (e.g., with Rh, Ir, Pd).
The logical workflow for evaluating a new chiral ligand like our target diol is outlined below.
Figure 2: Logical workflow for the evaluation of a new chiral ligand.
Experimental Protocols: A Starting Point for Investigation
To facilitate the investigation of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol, the following protocol for a Ti-TADDOLate catalyzed hetero-Diels-Alder reaction is provided as a robust starting point. This protocol can be adapted by substituting the TADDOL ligand with the target diol.
Protocol: Asymmetric Hetero-Diels-Alder Reaction[12]
Objective: To catalyze the enantioselective [4+2] cycloaddition between Danishefsky's diene and benzaldehyde.
Materials:
-
Chiral Diol (e.g., TADDOL or (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Titanium(IV) chloride (TiCl₄)
-
Danishefsky's diene ((1E)-1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
Catalyst Preparation (in situ):
-
To a flame-dried Schlenk flask under an argon atmosphere, add the chiral diol (0.1 mmol).
-
Add anhydrous toluene (5 mL).
-
Cool the solution to 0 °C and add Ti(OiPr)₄ (0.1 mmol). Stir for 10 minutes.
-
Slowly add TiCl₄ (0.1 mmol) and stir the resulting mixture at room temperature for 1 hour to form the chiral Lewis acid catalyst.
-
-
Diels-Alder Reaction:
-
Cool the catalyst solution to -78 °C (dry ice/acetone bath).
-
Add freshly distilled benzaldehyde (1.0 mmol) to the solution.
-
Slowly add Danishefsky's diene (1.5 mmol) dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
-
Work-up and Analysis:
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and analyze the enantiomeric excess (ee) of the product by chiral HPLC.
-
Self-Validation: The success of this protocol is validated by achieving high conversion to the desired dihydropyranone product. The trustworthiness of the chiral induction is confirmed by the measurement of a significant enantiomeric excess, which should be reproducible under the same conditions.
Figure 3: Generalized catalytic cycle for a chiral diol-metal catalyzed reaction.
Conclusion and Future Outlook
While TADDOLs, BINOLs, and hydrobenzoin derivatives have rightfully earned their place as mainstays in the asymmetric synthesis toolkit, the exploration of new chiral scaffolds is essential for advancing the field. (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol presents itself as an intriguing, yet completely unexplored, candidate. Its C₂-symmetry and vicinal diol functionality make it a prime subject for investigation as a chiral ligand. The key question that remains is how its conformational flexibility, governed by the seven-membered ring, will translate into catalytic performance.
This guide has laid out a comparative framework and a logical path forward for the scientific community to unravel the potential of this diol. The true measure of its utility will, of course, be determined by experimental validation. We strongly encourage researchers to undertake the synthesis and catalytic evaluation of this promising molecule. The results of such studies will undoubtedly provide valuable insights and could potentially add a new, effective, and readily accessible tool to the arsenal of the synthetic chemist.
References
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Cho, I., Meimetis, L., & Britton, R. (2011). Directed ortho,ortho'-dimetalation of hydrobenzoin: Rapid access to hydrobenzoin derivatives useful for asymmetric synthesis. Beilstein Journal of Organic Chemistry, 7, 1315–1322. [Link]
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Nguyen, T. N., Chen, P.-A., Setthakarn, K., & May, J. A. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules, 23(9), 2317. [Link]
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BINOL-Al Catalysed Asymmetric Cyclization and Amplification: Preparation of Optically Active Menthol Analogs. (2015). Scientific Reports, 5, 9632. [Link]
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Brunel, J. M. (2005). BINOL: A Versatile Chiral Ligand. Chemical Reviews, 105(3), 857–898. [Link]
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Cho, I., Meimetis, L., & Britton, R. (2009). Bidirectional Metalation of Hydrobenzoin: Direct Access to New Chiral Ligands and Auxiliaries. Organic Letters, 11(9), 1903–1906. [Link]
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Narasaka, K., Inoue, M., & Yamada, T. (1986). Asymmetric Diels-Alder reaction catalyzed by a chiral titanium reagent. Chemistry Letters, 15(11), 1967-1970. [Link]
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Soni, R., & Kumar, A. (2020). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 25(15), 3352. [Link]
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Wikipedia. Sharpless asymmetric dihydroxylation. [Link]
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Seebach, D., Beck, A. K., & Heckel, A. (2001). TADDOLs, their derivatives, and TADDOL analogues: versatile chiral auxiliaries. Angewandte Chemie International Edition, 40(1), 92-138. [Link]
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Morken, J. P., & Kablaoui, N. M. (1996). Asymmetric 1,4-Dihydroxylation of 1,3-Dienes by Catalytic Enantioselective Diboration. Journal of the American Chemical Society, 118(49), 12349-12350. [Link]
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Nguyen, T. N., Chen, P.-A., Setthakarn, K., & May, J. A. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Odessa National University Chemical Journal. [Link]
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Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to nonsymmetric P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723–5726. [Link]
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Seebach, D., et al. (1997). Polymer-Grafted Ti-TADDOL Complexes. Preparation and Use as Catalysts in Diels-Alder Reactions. The Journal of Organic Chemistry, 62(10), 3126–3134. [Link]
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Rawal, V. H., & Huang, Y. (2002). Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding. Proceedings of the National Academy of Sciences, 99(26), 16541–16543. [Link]
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Patel, R. N. (2015). Biocatalyzed asymmetric reduction of benzils to either benzoins or hydrobenzoins: pH dependent switch. Catalysis Science & Technology, 5(11), 4966-4979. [Link]
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Singh, R., & Singh, O. V. (2016). Enantioselective Diels-Alder reactions of carboxylic ester dienophiles catalysed by titanium-based chiral Lewis acid. Oriental Journal of Chemistry, 32(2), 1063-1070. [Link]
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Aggarwal, V. K., & Stenson, K. (2001). Enantioselective Allylboration of Aldehydes using α‑Substituted Allyl/Crotyl Pinacol Boronic Esters via In Situ Formed Borinic Esters. Journal of the American Chemical Society, 123(8), 1642–1643. [Link]
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A Comparative Guide to Tartaric Acid-Derived Chiral Auxiliaries: The Case of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol
In the landscape of asymmetric synthesis, the quest for efficient, reliable, and cost-effective methods to control stereochemistry is paramount. Chiral auxiliaries, temporary stereogenic units that guide the formation of a new chiral center, remain a cornerstone of this endeavor. Among the myriad of available auxiliaries, those derived from the chiral pool, particularly from readily available and inexpensive tartaric acid, have garnered significant attention. This guide provides an in-depth technical comparison of one such auxiliary, (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol, and its class of tartaric acid-derived acetals, with other established methods in asymmetric synthesis. While direct, extensive experimental data for this specific dioxepane in common asymmetric transformations is limited in the published literature, we can infer its potential efficacy and compare its underlying principles with widely adopted alternatives.
Introduction to (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol: A Tartaric Acid-Based Chiral Auxiliary
(5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol is a C₂-symmetric chiral diol derived from L-(+)-tartaric acid. Its structure features a seven-membered dioxepane ring formed by the ketalization of the two carboxyl groups of tartaric acid with acetone, leaving the two hydroxyl groups free. This structural motif offers a rigid chiral scaffold that can be exploited to induce stereoselectivity in a variety of chemical transformations. The underlying principle of its application as a chiral auxiliary involves the temporary attachment of a prochiral substrate to the diol, subsequent diastereoselective reaction, and finally, cleavage of the auxiliary to yield the desired enantiomerically enriched product.
The rationale for exploring tartaric acid-derived auxiliaries like this dioxepane lies in several key advantages inherent to their parent molecule:
-
Availability and Cost-Effectiveness: Both enantiomers of tartaric acid are commercially available at a relatively low cost, making it an attractive starting material for large-scale synthesis.[1]
-
C₂-Symmetry: The C₂-symmetric nature of the tartaric acid backbone can simplify the analysis of transition states and often leads to higher levels of stereochemical induction.
-
Versatility: The diol functionality allows for the formation of various derivatives, such as acetals, ketals, and esters, enabling its application in a wide range of reactions.[2][3]
Synthesis of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol
The synthesis of the title compound is a straightforward procedure starting from L-(+)-tartaric acid. A general protocol is outlined below:
Experimental Protocol: Synthesis of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol
Materials:
-
L-(+)-Tartaric acid
-
2,2-Dimethoxypropane
-
Anhydrous acetone
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Hexane
Procedure:
-
A suspension of L-(+)-tartaric acid (1 equiv.) in anhydrous acetone is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
2,2-Dimethoxypropane (2.5 equiv.) is added to the suspension.
-
A catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equiv.) is added to the mixture.
-
The reaction mixture is heated to reflux and stirred for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
The reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The acetone is removed under reduced pressure.
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol as a white solid.
Caption: Synthetic workflow for (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol.
Comparative Analysis with Other Chiral Auxiliaries
The efficacy of a chiral auxiliary is judged by several key criteria: the level of stereocontrol it imparts (diastereoselectivity), the scope of its application, the ease of its attachment and removal, and its cost and availability. Below is a comparative overview of the tartaric acid-derived acetal class, represented by our title compound, against well-established chiral auxiliaries.
| Chiral Auxiliary Class | Representative Structure | Typical Applications | Diastereoselectivity (de) | Advantages | Disadvantages |
| Tartaric Acid-Derived Acetals | (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol | Aldol Additions, Diels-Alder Reactions, Alkylations | Generally Moderate to High (inferred) | Inexpensive, readily available from chiral pool, C₂-symmetric. | Limited direct data, may require chelation control for high selectivity. |
| Evans Oxazolidinones | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Aldol Additions, Alkylations, Conjugate Additions | Often >95% | High diastereoselectivity, predictable stereochemical outcome, well-studied. | More expensive than tartaric acid, requires strong bases (e.g., n-BuLi, LDA). |
| Oppolzer's Sultams | (1S)-(-)-2,10-Camphorsultam | Diels-Alder Reactions, Conjugate Additions, Alkylations | Often >95% | High diastereoselectivity, crystalline derivatives aid purification. | Can be expensive, cleavage sometimes requires harsh conditions. |
| Meyers' Chiral Oxazolines | (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline | Asymmetric Grignard Additions, Alkylations | Variable, can be high | Effective for specific transformations. | Scope can be limited, synthesis of the auxiliary can be multi-step. |
Aldol Reactions
In asymmetric aldol reactions, tartaric acid-derived auxiliaries, particularly those forming dioxolane or dioxane structures with a substrate, have shown considerable promise. The stereochemical outcome is often rationalized by the formation of a rigid, chelated transition state.
Inferred Mechanism of Stereocontrol: For an aldol reaction of an enolate derived from a substrate attached to the dioxepane diol, the stereoselectivity would likely arise from a chair-like transition state where the bulky groups orient themselves to minimize steric interactions. The C₂-symmetry of the auxiliary would favor one facial approach of the aldehyde over the other.
Comparison with Evans Auxiliaries: Evans oxazolidinones are the gold standard for asymmetric aldol reactions, consistently providing very high diastereoselectivities.[4] This is attributed to the formation of a well-defined six-membered transition state involving chelation of the metal cation (e.g., boron or lithium) by the carbonyl oxygen and the oxazolidinone oxygen. While tartaric acid-derived auxiliaries can also form chelated transition states, the flexibility of the seven-membered dioxepane ring might lead to a less rigid transition state and potentially lower diastereoselectivities compared to the five-membered ring of the oxazolidinone system.
Diels-Alder Reactions
Chiral auxiliaries attached to the dienophile are a common strategy for asymmetric Diels-Alder reactions. Tartrate-derived auxiliaries have been successfully employed in this context.[5] The chiral environment created by the auxiliary blocks one face of the dienophile, leading to a diastereoselective cycloaddition.
Comparison with Oppolzer's Sultams: Oppolzer's camphorsultam is a highly effective chiral auxiliary for Diels-Alder reactions, providing excellent levels of stereocontrol. The rigidity of the camphor backbone and the shielding effect of the sulfonyl group lead to high facial selectivity. A tartaric acid-derived auxiliary like our title compound would rely on the steric bulk of the acetal and the overall conformation of the seven-membered ring to direct the approach of the diene. While potentially effective, it may not offer the same level of rigidity and predictable shielding as the camphorsultam.
Experimental Protocols: A Comparative Workflow
To provide a practical comparison, the following section outlines a general experimental workflow for an asymmetric aldol reaction using a tartaric acid-derived auxiliary (inferred from related systems) and a well-established Evans aldol reaction.
Protocol 1: Asymmetric Aldol Reaction with a Tartrate-Derived Auxiliary (Hypothetical)
This protocol is based on procedures for similar tartaric acid-derived chiral auxiliaries.
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A Spectroscopic Guide to Differentiating (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol and its Enantiomer
In the landscape of pharmaceutical development and chemical synthesis, the absolute configuration of a chiral molecule is not a trivial detail; it is a critical determinant of biological activity. Enantiomers, non-superimposable mirror-image isomers, can exhibit remarkably different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol and its (5S,6S) enantiomer, offering a robust framework for their differentiation using chiroptical spectroscopic techniques. While standard spectroscopic methods like NMR and IR are identical for enantiomers, chiroptical methods provide a definitive means of distinction.[1][2]
The Imperative of Enantiomeric Differentiation
The story of thalidomide serves as a stark reminder of the importance of stereochemistry in drug design. One enantiomer of thalidomide was an effective sedative, while the other was a potent teratogen. This dichotomy underscores the necessity for analytical methods that can not only confirm the chemical structure but also unambiguously determine the absolute stereochemistry of a chiral drug candidate.[3] For molecules like (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol, which may serve as a chiral building block in the synthesis of more complex active pharmaceutical ingredients, ensuring enantiomeric purity is paramount.
Chiroptical Spectroscopy: A Window into Three-Dimensional Structure
Chiroptical spectroscopic techniques are uniquely sensitive to the three-dimensional arrangement of atoms in a molecule.[4] These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light.[5] The primary techniques employed for this purpose are Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Raman Optical Activity (ROA).
-
Electronic Circular Dichroism (ECD): This technique measures the differential absorption of left and right circularly polarized light in the UV-visible region, corresponding to electronic transitions.[5][6]
-
Vibrational Circular Dichroism (VCD): VCD extends the principles of circular dichroism to the infrared region, probing the differential absorption of circularly polarized light by vibrational transitions within the molecule.[7][8][9]
-
Raman Optical Activity (ROA): ROA is a complementary vibrational technique that measures the small difference in the intensity of Raman scattered right and left circularly polarized light.[1][10][11]
For a pair of enantiomers, the chiroptical spectra are expected to be perfect mirror images of each other, exhibiting equal magnitude but opposite signs for their respective signals.[12]
Experimental Design: A Comparative Analysis of (5R,6R) and (5S,6S)-2,2-Dimethyl-1,3-dioxepane-5,6-diol
The following protocols outline the experimental approach for a comprehensive chiroptical analysis of the enantiomers of 2,2-Dimethyl-1,3-dioxepane-5,6-diol. The causality behind the choice of solvents and concentrations is to ensure sufficient signal-to-noise while avoiding intermolecular interactions that could complicate spectral interpretation.
Experimental Workflow
Caption: Interaction of circularly polarized light with enantiomers.
Conclusion
The spectroscopic comparison of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol and its (5S,6S) enantiomer relies on the application of chiroptical techniques. ECD, VCD, and ROA provide a powerful and definitive means of distinguishing between these mirror-image isomers. The expected mirror-image spectra serve as a direct and unambiguous confirmation of their enantiomeric relationship. For researchers and professionals in drug development, a thorough understanding and application of these techniques are essential for ensuring the stereochemical integrity and, ultimately, the safety and efficacy of chiral molecules.
References
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comparative study of different synthetic routes to (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol
Introduction
(5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol is a valuable chiral building block in modern organic synthesis. Its vicinal diol motif, locked in a specific conformation by the seven-membered dioxepane ring, makes it a strategic intermediate for the synthesis of complex molecules, including pharmaceuticals and natural products. The stereochemical purity of this diol is paramount, and its efficient synthesis is a topic of significant interest for researchers in drug development and chemical synthesis.
This guide provides an in-depth comparative analysis of two plausible and strategic synthetic routes to (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol. We will explore a chiral pool-based approach starting from D-mannitol and a modern catalytic approach leveraging Ring-Closing Metathesis (RCM) followed by Sharpless Asymmetric Dihydroxylation (SAD). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the methodologies, their underlying principles, and practical considerations to aid in selecting the most appropriate route for their specific needs.
Route 1: Chiral Pool Synthesis from D-Mannitol
This classical approach utilizes a readily available and inexpensive chiral starting material, D-mannitol, to establish the desired stereochemistry from the outset. The synthesis relies on a sequence of protection, cleavage, and functional group manipulation to arrive at the target molecule.
Synthetic Strategy Overview
The core principle of this route is to use the inherent chirality of D-mannitol to set the stereocenters of the final product. The synthesis begins with the protection of the 1,2- and 5,6-diols of D-mannitol. The resulting intermediate's central 3,4-diol is then cleaved. Subsequent steps would involve building the seven-membered ring from a precursor derived from the cleaved product. A plausible, albeit lengthy, pathway involves the transformation of the protected glyceraldehyde derivatives into a C4-synthon which can then be cyclized. A more direct, though less commonly documented, approach would involve a selective acetal exchange to form the seven-membered ring from a suitable tetraol precursor derived from D-mannitol through a series of protection and deprotection steps[1].
Caption: Workflow for the synthesis of the target diol from D-mannitol.
Causality Behind Experimental Choices
-
Starting Material: D-mannitol is chosen for its C2 symmetry and multiple stereocenters that can be manipulated to achieve the desired (5R,6R) configuration[2][3].
-
Protection Strategy: The initial protection of the 1,2- and 5,6-diols with acetone (to form isopropylidene acetals, or acetonides) is a well-established method that yields 1,2:5,6-Di-O-isopropylidene-D-mannitol in high yield[4]. This step is crucial as it isolates the central 3,4-diol for selective reaction. Acetals are stable in neutral to strongly basic conditions, making them excellent protecting groups for subsequent reactions[5][6].
-
Ring Formation: The formation of the seven-membered dioxepane ring is the most challenging step. It requires the selective reaction of a 1,4-diol with an acetone equivalent. This transformation is driven by the formation of a stable cyclic acetal, typically under acidic conditions with continuous removal of water[7][8].
Advantages and Disadvantages
| Feature | Analysis |
| Stereocontrol | Excellent. The stereochemistry is derived directly from the chiral pool starting material. |
| Cost | The starting material, D-mannitol, is inexpensive. However, the multi-step nature of the synthesis can increase overall cost. |
| Scalability | Generally good, as the reactions involved (protection, cleavage) are well-understood and scalable. The final cyclization may require optimization for large-scale production. |
| Number of Steps | High. This route involves several protection, deprotection, and functional group interconversion steps, which can lead to a lower overall yield. |
Route 2: Asymmetric Dihydroxylation via Ring-Closing Metathesis
This modern approach constructs the seven-membered ring first, using a powerful carbon-carbon bond-forming reaction, and then introduces the chiral diol in a highly controlled, catalytic step.
Synthetic Strategy Overview
This route begins with the synthesis of an acyclic diene precursor containing a pre-installed acetal. This diene then undergoes Ring-Closing Metathesis (RCM) to form the unsaturated seven-membered ring, (Z)-2,2-dimethyl-1,3-dioxep-5-ene. The final and key step is the Sharpless Asymmetric Dihydroxylation (SAD) of the double bond to install the vicinal diol with the desired (5R,6R) stereochemistry.
Caption: Workflow for the synthesis of the target diol via RCM and SAD.
Causality Behind Experimental Choices
-
Ring-Closing Metathesis (RCM): RCM is a highly efficient method for the synthesis of unsaturated rings, including seven-membered rings[9][10]. The use of Grubbs' or other ruthenium-based catalysts allows for high functional group tolerance and generally good yields[11]. The reaction is driven by the formation of volatile ethylene gas[9].
-
Sharpless Asymmetric Dihydroxylation (SAD): The SAD is one of the most reliable methods for the enantioselective synthesis of vicinal diols from alkenes[12][13]. The choice of the chiral ligand (derivatives of dihydroquinidine (DHQD) vs. dihydroquinine (DHQ)) dictates the facial selectivity of the dihydroxylation, allowing for precise control over the product's stereochemistry[14]. The commercially available "AD-mix" reagents, which contain the osmium catalyst, the chiral ligand, and a stoichiometric oxidant, simplify the experimental procedure[12][15].
Advantages and Disadvantages
| Feature | Analysis |
| Stereocontrol | Excellent. The stereochemistry is introduced in the final step with high enantioselectivity, governed by the choice of the SAD ligand. |
| Convergence | This route is more convergent, meaning the key structural features are assembled in fewer steps. |
| Cost | The ruthenium catalysts for RCM and the osmium tetroxide/chiral ligands for SAD can be expensive, which may be a consideration for large-scale synthesis. |
| Reagent Toxicity | Osmium tetroxide is highly toxic and requires careful handling. However, the catalytic nature of the SAD reaction minimizes the amount used[12]. |
Comparative Analysis Summary
| Metric | Route 1: Chiral Pool (from D-Mannitol) | Route 2: RCM/SAD |
| Starting Materials | D-mannitol, acetone | Acyclic diene precursor |
| Key Reagents | Acetal protection reagents, oxidizing agents | Ruthenium RCM catalyst, OsO₄, chiral ligand (AD-mix) |
| Stereocontrol | Substrate-controlled (from D-mannitol) | Reagent-controlled (SAD ligand) |
| Typical Yield | Moderate overall yield due to multiple steps | Potentially higher overall yield due to fewer steps |
| Scalability | Good, but may be lengthy | Can be limited by catalyst cost and reagent handling |
| Flexibility | Less flexible; committed to the stereochemistry of the starting material | More flexible; the opposite enantiomer can be synthesized by simply changing the SAD ligand |
| Primary Challenge | Multiple protection/deprotection steps and final ring formation | Synthesis of the diene precursor and cost of catalysts |
Expert Recommendation
For academic research and small-scale synthesis where flexibility and access to both enantiomers are desired, Route 2 (RCM/SAD) is highly attractive. Its convergent nature and the predictable, high enantioselectivity of the Sharpless dihydroxylation make it a powerful and elegant approach.
For large-scale industrial production where cost is a primary driver, Route 1 (from D-Mannitol) may be more economically viable, despite its length. The low cost of the starting material and the use of more traditional, less expensive reagents could outweigh the lower overall yield and longer synthesis time. However, significant process optimization would be required to make this route efficient on a large scale.
Detailed Experimental Protocols
Key Experiment for Route 1: Acetonide Protection of D-Mannitol
-
Objective: To synthesize 1,2:5,6-Di-O-isopropylidene-D-mannitol.
-
Procedure (adapted from established methods[4]):
-
Suspend D-mannitol (1 eq.) in anhydrous acetone.
-
Add a catalytic amount of a Lewis acid (e.g., anhydrous zinc chloride) or a Brønsted acid (e.g., p-toluenesulfonic acid).
-
Stir the mixture at room temperature until the D-mannitol has completely dissolved and TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a base (e.g., triethylamine or aqueous sodium bicarbonate).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., petroleum ether/diethyl ether) to yield pure 1,2:5,6-Di-O-isopropylidene-D-mannitol.
-
Key Experiment for Route 2: Sharpless Asymmetric Dihydroxylation
-
Objective: To synthesize (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol from (Z)-2,2-dimethyl-1,3-dioxep-5-ene.
-
Procedure (based on standard SAD protocols[16]):
-
Prepare a solvent system of t-butanol and water (1:1).
-
Add AD-mix-β (for the (R,R)-diol) and a catalytic amount of methanesulfonamide to the solvent and stir at room temperature until dissolved.
-
Cool the mixture to 0 °C.
-
Add (Z)-2,2-dimethyl-1,3-dioxep-5-ene (1 eq.) to the cooled mixture.
-
Stir the reaction vigorously at 0 °C until TLC analysis shows complete consumption of the starting alkene.
-
Quench the reaction by adding solid sodium sulfite and stir for 1 hour.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol.
-
References
-
National Center for Biotechnology Information.
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-
National Institutes of Health.
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Chemistry LibreTexts.
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A Cost-Benefit Analysis of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol in Synthesis: A Comparison of Chiral Pool and Asymmetric Dihydroxylation Strategies
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure molecules for pharmaceuticals and fine chemicals, the choice of chiral building blocks is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and scalability of a synthetic route. This guide provides an in-depth cost-benefit analysis of utilizing (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol , a versatile chiral synthon, by comparing two divergent synthetic philosophies for accessing chiral vicinal diols: the Chiral Pool Approach starting from D-mannitol, and the Sharpless Asymmetric Dihydroxylation , a cornerstone of de novo asymmetric synthesis.
Introduction: The Strategic Value of Chiral Diols
Chiral diols are fundamental building blocks in organic synthesis, serving as precursors to a vast array of complex molecules.[1][2] Their stereochemistry is often crucial for the biological activity of the final product. The featured molecule, (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol, is a protected diol where the seven-membered dioxepane ring provides a specific conformational rigidity that can be advantageous in certain synthetic transformations. Its utility lies in its ability to be deprotected to reveal a vicinal diol with a defined stereochemistry, ready for further elaboration.
The central question for the synthetic chemist is not just how to obtain the desired chirality, but how to do so in the most economical and practical way. This guide will dissect the two primary strategies for generating such chiral diols, using the synthesis of a generic chiral vicinal diol as a comparative framework.
The Chiral Pool Approach: Leveraging Nature's Starting Materials
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products like carbohydrates, amino acids, and terpenes.[3] (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol is conceptually derived from D-mannitol, a C6 sugar alcohol that is abundant and affordable.[4][5]
The general strategy involves the selective protection of D-mannitol's hydroxyl groups, followed by oxidative cleavage and further functionalization to yield the desired chiral building block.
Synthetic Workflow: From D-Mannitol to a Protected Chiral Diol
The synthesis of a protected chiral diol from D-mannitol typically involves the following key steps, illustrated in the workflow diagram below.
Caption: Synthetic workflow from D-mannitol to a protected chiral diol.
Experimental Protocol: Acetonide Protection of D-Mannitol
The protection of D-mannitol as a diacetonide is a well-established and high-yielding reaction.[1][6]
Materials:
-
D-Mannitol
-
Acetone (anhydrous)
-
Zinc chloride (anhydrous) or other suitable acid catalyst (e.g., H₂SO₄, Aquivion-H)[7]
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
Procedure:
-
To a stirred suspension of D-mannitol in anhydrous acetone, add a catalytic amount of anhydrous zinc chloride.
-
Stir the mixture at room temperature. The reaction progress can be monitored by the dissolution of D-mannitol.
-
Once the reaction is complete (typically several hours), neutralize the catalyst by the slow addition of a saturated aqueous solution of sodium bicarbonate.[8]
-
Extract the product into dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,2:5,6-Di-O-isopropylidene-D-mannitol.
Expected Yield: Yields for this reaction are typically high, often in the range of 85-95%.[6]
Cost-Benefit Analysis of the Chiral Pool Approach
| Metric | Analysis |
| Cost of Starting Materials | Low. D-mannitol is a bulk chemical with a relatively low cost.[5] Acetone and common acid catalysts are also inexpensive. |
| Reagent & Catalyst Cost | Low. The reagents for protection and subsequent cleavage (e.g., sodium periodate) are commodity chemicals. |
| Process Complexity | Moderate. This is a multi-step process involving protection, cleavage, and further functionalization. Each step requires workup and purification. |
| Scalability | High. The protection and cleavage reactions are generally robust and scalable. |
| Stereocontrol | Excellent. The stereochemistry is predetermined by the starting material (D-mannitol). There is no need for an asymmetric catalyst. |
| Environmental Impact | Moderate. While the starting material is renewable, the use of organic solvents and reagents for protection and cleavage contributes to the waste stream. |
The De Novo Approach: Sharpless Asymmetric Dihydroxylation
An alternative to the chiral pool is the de novo creation of chirality from an achiral starting material using a chiral catalyst. The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and widely used method for the enantioselective synthesis of vicinal diols from prochiral alkenes.[9][10][11]
Synthetic Workflow: Sharpless Asymmetric Dihydroxylation
The Sharpless AD reaction is a single-step transformation to introduce the chiral diol functionality.
Caption: Synthetic workflow for a protected chiral diol via Sharpless AD.
Experimental Protocol: Representative Sharpless Asymmetric Dihydroxylation
Materials:
-
Prochiral alkene
-
AD-mix-α or AD-mix-β (commercially available mixtures containing the osmium catalyst, chiral ligand, co-oxidant, and base)
-
tert-Butanol
-
Water
Procedure:
-
To a stirred mixture of tert-butanol and water at room temperature, add the appropriate AD-mix.
-
Cool the mixture to 0 °C and add the prochiral alkene.
-
Stir the reaction vigorously at 0 °C until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding sodium sulfite and stir for 1 hour.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude diol by column chromatography.
Expected Yield and Enantioselectivity: Yields are typically high (70-99%), and enantiomeric excess is often excellent (>95% ee).[10]
Cost-Benefit Analysis of the Sharpless Asymmetric Dihydroxylation
| Metric | Analysis |
| Cost of Starting Materials | Variable. Depends on the complexity of the prochiral alkene. |
| Reagent & Catalyst Cost | High. The osmium tetroxide catalyst and the chiral cinchona alkaloid-derived ligands are expensive.[2] Although used in catalytic amounts, their cost can be significant, especially on a large scale. |
| Process Complexity | Low to Moderate. The dihydroxylation is a single step, but the subsequent protection adds a step. The reaction setup is relatively straightforward. |
| Scalability | Moderate to High. While scalable, the cost of the catalyst can be a limiting factor for very large-scale industrial processes. |
| Stereocontrol | Excellent. The stereochemical outcome is highly predictable and controllable by the choice of the chiral ligand (AD-mix-α or AD-mix-β).[9] |
| Environmental Impact | High. Osmium tetroxide is highly toxic, and while used catalytically, its handling and disposal require stringent safety precautions. |
Comparative Summary and Recommendations
| Feature | Chiral Pool Approach (via D-Mannitol) | Sharpless Asymmetric Dihydroxylation |
| Overall Cost | Lower | Higher |
| Number of Steps | More | Fewer |
| Stereocontrol Source | Inherent in starting material | Chiral catalyst |
| Key Advantage | Low cost of starting materials | High enantioselectivity for a wide range of alkenes |
| Key Disadvantage | Potentially longer synthetic route | High cost and toxicity of the catalyst |
Decision-Making Framework:
Caption: Decision-making framework for selecting a synthetic strategy.
Conclusion
The cost-benefit analysis of using (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol, and by extension, other chiral diols, reveals a classic strategic choice in organic synthesis.
-
The Chiral Pool Approach , exemplified by the synthesis from D-mannitol, is highly attractive for its low cost of starting materials and inherent stereocontrol. This makes it a compelling option for large-scale industrial synthesis where cost is a major driver.
-
The Sharpless Asymmetric Dihydroxylation offers a more direct and often more versatile route to a wide range of chiral diols with excellent enantioselectivity. It is an invaluable tool in research and development and for the synthesis of high-value products where the cost of the catalyst is justifiable.
Ultimately, the optimal choice depends on the specific goals of the project, including the target molecule's complexity, the scale of the synthesis, budgetary constraints, and environmental considerations. For drug development professionals, a thorough evaluation of both approaches is essential for designing a robust and economically viable synthetic route.
References
- BenchChem. (2025). Application Notes and Protocols: Utilizing D-Mannitol as a Chiral Pool for the Enantioselective Synthesis of (-)-Cleistenolide.
- BenchChem. (2025). A Comparative Guide to the Synthesis of Chiral Diepoxides: A Cost-Benefit Analysis of (2s,3s)-1,4-Dibromobutane-2,3-diol.
- Silva, F. O., et al. (Date not available). A high yield synthesis of 1,2:5,6-DI-O-isopropylidene-d-mannitol.
- BenchChem. (2025). Preventing isotopic exchange of D-Mannitol-d1 during sample prep.
- Maeng, Y. H., & Jun, J.-G. (2004). Asymmetric Alkylation and Aldol Reactions of D-Mannitol-Derived Chiral Oxazolidin-2-one Derivatives.
- (2006). Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary.
- Bolchi, C., et al. (2021).
- (2005). Stereoselective Synthesis of β‐Lactams by Using D‐Mannitol‐Derived Oxazolidin‐2‐one as a Chiral Auxiliary.
- (2015). D-mannitol in organic synthesis.
- Organic Syntheses Procedure. (n.d.). Notes.
- (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit.
- Wikipedia. (n.d.).
- BenchChem. (2025).
- Organic Syntheses. (2022). Preparation of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol and 2,3-Cyclohexylidene-D-glyceraldehyde.
- (2002). Synthesis of D-mannitol and L-iditol derivatives as monomers for the preparation of new regioregular AABB-type polyamides. PubMed.
- (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.
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- MDPI. (2023).
- SYNTHETIKA. (n.d.). Mannitol Pure ( D-Mannitol ).
- (2006). Synthesis and Biological Evaluation of 5R- And 5S-methyl Substituted D- And L-configuration 1,3-dioxolane Nucleoside Analogs. PubMed.
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- RSC Publishing. (n.d.). Synthesis of (3R,4R)
- MacMillan Group. (2002). The Career of K. Barry Sharpless.
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literature review of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol applications
An In-Depth Guide to (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol: A Versatile Chiral Building Block
Introduction: Unveiling a Niche Chiral Synthon
In the landscape of asymmetric synthesis and drug discovery, the library of available chiral building blocks is the wellspring of innovation. While many scaffolds are well-explored, certain molecules with unique stereochemical and functional attributes remain underutilized. (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol (CAS 1151512-26-3) is one such compound.[1][2] This molecule presents a fascinating convergence of functionalities: a seven-membered dioxepane ring acting as a protecting group for a 1,4-diol, and an appended, stereochemically defined syn-1,2-diol.
This guide provides a comprehensive analysis of the potential applications of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol. Due to the limited specific literature on this exact molecule, this document leverages established principles of related structures—namely 1,3-dioxanes and other chiral diols—to build a predictive and practical framework for its use. We will objectively compare its core structural motifs to more common alternatives, provide hypothetical but robust experimental protocols, and explore its potential in modern synthetic challenges. This guide is intended for researchers and drug development professionals seeking to leverage novel chiral synthons for a competitive edge.
Part 1: The 1,3-Dioxepane Ring - A Comparative Analysis of Acetal Protecting Groups
The primary structural feature of the title compound, beyond its chirality, is the 2,2-dimethyl-1,3-dioxepane ring. This moiety serves as a ketal protecting group, typically for a 1,4-diol. The choice of a cyclic acetal or ketal is a critical decision in a multi-step synthesis, governed by factors of stability, ease of formation, and conformational influence. The seven-membered dioxepane is less common than its five-membered (dioxolane) and six-membered (dioxane) counterparts, and this relative obscurity belies its unique properties.
The formation of 1,3-dioxanes and larger ring O/O acetals is a standard transformation in organic synthesis, primarily for the protection of 1,3-diols or carbonyl compounds.[3] These groups are generally stable to basic, oxidative, and reductive conditions but are readily cleaved by acid.[3]
Comparative Performance vs. Dioxolanes and Dioxanes
The stability of a cyclic ketal towards acid-catalyzed hydrolysis is highly dependent on ring size. This is a direct consequence of ring strain and the stability of the intermediate oxocarbenium ion.
-
1,3-Dioxolanes (from 1,2-diols): Formed rapidly from 1,2-diols. They are generally the most acid-labile of the common cyclic ketals, making them ideal for mild deprotection conditions.
-
1,3-Dioxanes (from 1,3-diols): Kinetically slower to form than dioxolanes but are significantly more stable to hydrolysis.[3] The gem-dimethyl substitution, as seen in "Meldrum's acid" derivatives (2,2-dimethyl-1,3-dioxane-4,6-dione), is a common strategy to increase stability and introduce conformational rigidity.[4][5]
-
1,3-Dioxepanes (from 1,4-diols): Formation requires the cyclization of a 1,4-diol. Thermodynamically, seven-membered rings can be challenging to form compared to their 5- and 6-membered cousins due to entropic factors and potential transannular strain. However, once formed, their stability can be comparable to or even greater than dioxanes, depending on the substitution pattern.
The following diagram illustrates the relationship between common diols and their corresponding acetonide protecting groups.
Caption: Formation of cyclic acetonides from diol precursors.
Quantitative Comparison of Acetal Stability
| Protecting Group | Ring Size | Diol Precursor | Relative Hydrolysis Rate (approx.) | Key Features |
| 1,3-Dioxolane | 5 | 1,2-Diol | Fast | Kinetically favored formation; most acid-labile. |
| 1,3-Dioxane | 6 | 1,3-Diol | Medium | Thermodynamically stable; conformationally rigid.[3] |
| 1,3-Dioxepane | 7 | 1,4-Diol | Slow | Entropically disfavored formation; highly stable once formed. |
Protocol 1: General Formation of a 2,2-Dimethyl-1,3-dioxepane
This protocol describes a general method for protecting a 1,4-diol, the core reaction for forming the dioxepane ring of the title compound.
Objective: To protect a generic 1,4-diol substrate using 2,2-dimethoxypropane.
Materials:
-
1,4-Diol Substrate (1.0 eq)
-
2,2-Dimethoxypropane (2.0-3.0 eq)
-
Acetone (as solvent)
-
Pyridinium p-toluenesulfonate (PPTS) or Camphorsulfonic acid (CSA) (0.05-0.1 eq)
-
Triethylamine (Et3N)
-
Ethyl acetate, Saturated aq. NaHCO3, Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Setup: Dissolve the 1,4-diol substrate (1.0 mmol) in anhydrous acetone (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add 2,2-dimethoxypropane (3.0 mmol, 3 eq). Causality: 2,2-dimethoxypropane serves as both the acetone source and a water scavenger, driving the equilibrium towards the product.
-
Catalysis: Add the acid catalyst, such as PPTS (0.1 mmol, 0.1 eq). Causality: PPTS is a mild acid catalyst that minimizes the risk of side reactions or premature cleavage of other acid-sensitive groups.[6]
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding triethylamine (0.15 mL) to neutralize the acid catalyst.
-
Workup: Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash sequentially with saturated aqueous NaHCO3 (10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 1,3-dioxepane.
Part 2: The (5R,6R)-diol Moiety as a Chiral Auxiliary
The true synthetic potential of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol lies in its exposed syn-1,2-diol functionality, which is held in a specific stereochemical orientation. This feature allows the molecule to act as a potent chiral auxiliary or ligand in asymmetric catalysis. Chiral diols are a cornerstone of asymmetric synthesis, creating a chiral environment that directs the stereochemical outcome of a reaction.[7]
Comparison with Other Chiral Diols
While BINOL and TADDOL are renowned for their C2-symmetry and broad applicability, the diol in our title compound is asymmetric. Its performance can be compared to other widely used chiral diols based on structural features and potential applications.
| Chiral Diol | Symmetry | Source | Common Applications |
| (+)-Pinanediol | C2 | Chiral Pool | Boronate esters for asymmetric aldol and hetero-Diels-Alder reactions.[7] |
| TADDOL | C2 | Synthetic | Lewis acid catalysis (Diels-Alder, reductions), host-guest chemistry. |
| (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol | Asymmetric | Synthetic | Potential: Asymmetric reductions, epoxidations, ligand for metal catalysis. |
The asymmetry of our target diol, combined with the bulky dioxepane backbone, could offer unique steric and electronic properties, potentially leading to novel reactivity or selectivity in cases where traditional C2-symmetric ligands are less effective.
Proposed Application: Ligand for Asymmetric Transfer Hydrogenation
The 1,2-diol can be readily converted into a bidentate ligand, for example, by reaction with chlorophosphines to form a phosphinite. Such ligands are effective in metal-catalyzed reactions like asymmetric hydrogenation.
The diagram below outlines a hypothetical workflow for employing the title compound as a ligand precursor in a ruthenium-catalyzed asymmetric transfer hydrogenation of a prochiral ketone.
Caption: Proposed workflow for asymmetric transfer hydrogenation.
Part 3: Synthetic Strategies and Protocols
The bifunctional nature of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol—a stable protecting group on one end and a reactive chiral diol on the other—enables sophisticated synthetic strategies.
Strategy 1: Orthogonal Derivatization
The key advantage of this molecule is the ability to perform chemistry on the 1,2-diol while the 1,4-diol backbone remains protected. Subsequently, the dioxepane can be cleaved under acidic conditions to reveal the 1,4-diol, enabling further transformations at a different stage of the synthesis. This represents a powerful orthogonal protection strategy.
Protocol 2: Selective Monobenzoylation and Subsequent Deprotection
This protocol demonstrates the selective manipulation of the 1,2-diol followed by the cleavage of the dioxepane ring.
Objective: To selectively mono-protect the 1,2-diol and then cleave the core ketal to unmask the 1,4-diol.
Materials:
-
(5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol (1.0 eq)
-
Benzoyl chloride (1.05 eq)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
1M HCl (aq)
-
Trifluoroacetic acid (TFA), Water
Procedure - Step A: Selective Monobenzoylation
-
Setup: Dissolve the title diol (1.0 mmol) in anhydrous pyridine (5 mL) in a flask and cool to 0 °C. Causality: Pyridine acts as a nucleophilic catalyst and an acid scavenger. The low temperature improves selectivity for mono-acylation.
-
Acylation: Add benzoyl chloride (1.05 mmol) dropwise. Stir at 0 °C for 2 hours, then allow to warm to room temperature overnight.
-
Workup: Pour the reaction mixture into 1M HCl (20 mL) and extract with DCM (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.
-
Purification: Purify by flash chromatography to isolate the mono-benzoylated product.
Procedure - Step B: Dioxepane Deprotection
-
Setup: Dissolve the purified mono-benzoate from Step A (1.0 mmol) in a 9:1 mixture of TFA and water (10 mL). Causality: TFA is a strong acid required to cleave the highly stable dioxepane ring.
-
Reaction: Stir at room temperature for 1-3 hours, monitoring by TLC.
-
Workup: Carefully neutralize the mixture by slow addition to a cooled, saturated solution of NaHCO3. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over Na2SO4, concentrate, and purify by chromatography to yield the deprotected tetraol mono-benzoate.
Conclusion and Future Outlook
(5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol is a chiral building block with significant, albeit largely untapped, potential. While direct applications in the literature are sparse, its structural components suggest a powerful dual utility. By comparing its 1,3-dioxepane ring to more common protecting groups, we can appreciate its value in strategies requiring robust protection of a 1,4-diol. More importantly, the stereodefined syn-1,2-diol moiety positions this molecule as a promising candidate for the development of novel chiral ligands and auxiliaries.
The experimental frameworks provided herein offer a starting point for researchers to explore its utility. Future investigations should focus on generating empirical data for its performance in asymmetric catalysis and its incorporation into the total synthesis of complex natural products. As the demand for novel chemical diversity in drug discovery continues to grow[8][9], the exploration of such unique chiral synthons will be paramount.
References
- A Comparative Guide to Chiral Diols in Synthesis: (+)-Pinanediol vs. The Field. Benchchem. [URL: https://www.benchchem.com/b-210182]
- Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis. [URL: https://science-of-synthesis.thieme.com/app/toc/?id=10.1055/sos-SD-029-00487]
- US Patent 6344569B1, Process for producing 6-cyanomethyl-1,3-dioxane-4-acetic acid derivatives. Google Patents. [URL: https://patents.google.
- Application of chiral building blocks to the synthesis of drugs. Pure and Applied Chemistry. [URL: https://www.degruyter.com/document/doi/10.1351/pac199668071517/pdf]
- 1151512-26-3|(5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol. BLDpharm. [URL: https://www.bldpharm.com/products/1151512-26-3.html]
- Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives. ResearchGate. [URL: https://www.researchgate.
- New Chiral Building Blocks. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/paper/140]
- 2,2-DIMETHYL-1,3-DIOXAN-5-ONE synthesis. ChemicalBook. [URL: https://www.chemicalbook.
- Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI. [URL: https://www.mdpi.com/1420-3049/9/5/405]
- TRC - (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol. LGC Standards. [URL: https://www.lgcstandards.com/US/en/p/TRC-D490675]
- Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. [URL: https://www.researchgate.net/publication/8504098_Synthesis_of_Chiral_Building_Blocks_for_Use_in_Drug_Discovery]
- Application of 2-Ethyl-5,5-dimethyl-1,3-dioxane in Natural Product Synthesis. Benchchem. [URL: https://www.benchchem.
- Discovery and development of 5-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl-methyl]-3-thiophenecarboxylic acid (BMS-587101)--a small molecule antagonist of leukocyte function associated antigen-1. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17125246/]
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assessing the enantiomeric excess of products synthesized using (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol
A Senior Application Scientist's Guide to Assessing Enantiomeric Excess in Asymmetric Synthesis
Focus Topic: Products Synthesized Using (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol as a Chiral Auxiliary
Introduction: The Imperative of Chiral Purity
In the landscape of modern drug discovery and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise; it is a critical determinant of biological activity, safety, and therapeutic efficacy. Chiral auxiliaries are powerful tools that guide chemical reactions to favor the formation of one enantiomer over its mirror image. (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol, a C₂-symmetric diol often derived from tartaric acid, serves as an effective chiral auxiliary in a variety of asymmetric transformations, including alkylations, cycloadditions, and aldol reactions.[1][2]
Once the reaction is complete and the auxiliary is cleaved, the synthetic chemist is faced with a crucial question: how successful was the stereochemical control? The answer lies in the quantitative determination of the enantiomeric excess (e.e.), a measure of the purity of the final chiral product.[3][4] An e.e. of 0% represents a racemic mixture (a 50:50 ratio of enantiomers), while an e.e. of 100% signifies an enantiomerically pure compound.[5]
This guide provides a comparative analysis of the primary analytical techniques used to determine the e.e. of chiral molecules, with a focus on products likely derived from syntheses employing (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven comparisons to empower researchers in selecting the most appropriate method for their specific analytical challenge.
Core Analytical Techniques for Enantiomeric Excess Determination
The most robust and widely accepted methods for e.e. determination are chromatographic and spectroscopic.[6] These techniques rely on differentiating the two enantiomers, either by physically separating them or by converting them into diastereomers with distinct physical properties. The three principal methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for its versatility and accuracy.[7]
-
Chiral Gas Chromatography (GC): A high-resolution technique ideal for volatile and thermally stable analytes.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful method that uses chiral auxiliaries to induce distinguishable signals for each enantiomer.[9]
Chiral High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
Chiral HPLC is the most common strategy for measuring e.e. values due to its broad applicability and high reliability.[10][11] The technique achieves separation by passing the enantiomeric mixture through a column containing a Chiral Stationary Phase (CSP). The differential, transient interactions between each enantiomer and the CSP lead to different retention times, allowing for their separation and quantification.[7]
Causality of Method Choice: Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are exceptionally effective for a wide range of chiral compounds, including the alcohols and diols often produced after cleaving auxiliaries like the one in our topic.[12] This is due to their ability to form multiple hydrogen bonds and engage in dipole-dipole interactions, which are crucial for chiral recognition.
Experimental Protocol: Chiral HPLC Analysis
This protocol outlines the general steps for analyzing a chiral alcohol product.
-
Column Selection: Select a suitable polysaccharide-based CSP, such as a Chiralcel® OD-H column (cellulose tris(3,5-dimethylphenylcarbamate)).[13]
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of n-hexane and a polar modifier like 2-propanol (e.g., 90:10 v/v). The optimal ratio must be determined experimentally to achieve baseline separation (Resolution, Rₛ > 1.5).[13]
-
System Equilibration: Equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is observed in the UV detector (e.g., at 220 nm).[13]
-
Sample Preparation:
-
Accurately weigh and dissolve ~1 mg of the analyte in the mobile phase to create a stock solution of ~1 mg/mL.
-
Prepare a racemic standard of the analyte if available to confirm peak identity and separation.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Injection and Analysis: Inject 10 µL of the sample onto the column and record the chromatogram for a sufficient duration to allow both enantiomeric peaks to elute.
-
Data Analysis: Integrate the peak areas for each enantiomer. Calculate the enantiomeric excess using the following formula:
-
ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100[14]
-
Data Presentation: Sample HPLC Results
| Parameter | Enantiomer 1 (R) | Enantiomer 2 (S) |
| Retention Time (min) | 12.54 | 14.82 |
| Peak Area | 985,430 | 15,210 |
| Resolution (Rₛ) | - | 2.1 |
| Calculated e.e. | \multicolumn{2}{ | c |
Workflow for Chiral HPLC Analysis
Chiral Gas Chromatography (GC): Precision for Volatile Compounds
Chiral GC operates on a similar principle to HPLC but is used for analytes that are volatile and thermally stable.[6] Enantiomers are separated on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[15]
Causality of Method Choice: This method is particularly advantageous when reaction products are of low to medium polarity and can be easily vaporized without decomposition. For many chiral alcohols, aldehydes, or esters, direct analysis is possible, offering faster run times compared to HPLC.[8] For less volatile compounds like diols, derivatization (e.g., silylation) may be required to increase volatility, which adds a step to the sample preparation process.
Experimental Protocol: Chiral GC Analysis
This protocol is for a direct analysis of a volatile chiral alcohol.
-
Column Selection: Install a chiral capillary column, such as a β-cyclodextrin-based column (e.g., β-dex 225).[8]
-
Instrument Setup:
-
Injector: Set to 220 °C (Split/Splitless mode).
-
Detector (FID): Set to 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 5 °C/min to 160 °C, and hold for 5 minutes. This program should be optimized for the specific analyte.[8]
-
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg) in a suitable volatile solvent (e.g., dichloromethane or hexane) to a final concentration of ~1 mg/mL.
-
Injection and Analysis: Inject 1 µL of the sample and acquire the chromatogram.
-
Data Analysis: Integrate the peak areas and calculate the e.e. as described for the HPLC method.
Data Presentation: Sample GC Results
| Parameter | Enantiomer 1 (S) | Enantiomer 2 (R) |
| Retention Time (min) | 15.21 | 15.58 |
| Peak Area | 8,950 | 450,110 |
| Resolution (Rₛ) | - | 1.8 |
| Calculated e.e. | \multicolumn{2}{ | c |
NMR Spectroscopy: A Chromatogram-Free Approach
NMR spectroscopy offers a distinct alternative to chromatography. Since enantiomers are indistinguishable in a standard NMR spectrum, a chiral auxiliary must be added to the sample. This auxiliary interacts with the enantiomers to form transient diastereomers (with a Chiral Solvating Agent, CSA) or new diastereomeric compounds (with a Chiral Derivatizing Agent, CDA).[9] These diastereomers have different spatial arrangements and, therefore, exhibit distinct, resolvable signals in the NMR spectrum.[16]
Causality of Method Choice: For products containing diol functionalities, chiral boronic acids are highly effective CDAs.[17] They react quickly and selectively with the diol to form stable diastereomeric boronate esters. This covalent modification results in significant differences in the chemical shifts (ΔΔδ) of protons near the chiral center, allowing for accurate integration and e.e. determination without requiring chromatographic separation.[12][17]
Experimental Protocol: NMR Analysis with a Chiral Derivatizing Agent
This protocol describes the use of a chiral boronic acid to determine the e.e. of a 1,2-diol product.
-
Sample Preparation:
-
In a clean NMR tube, dissolve the chiral diol product (~5 mg) in deuterated chloroform (CDCl₃, ~0.6 mL).
-
Add an equimolar amount of an enantiopure chiral derivatizing agent (e.g., a chiral boronic acid). The reaction to form diastereomeric esters is typically rapid at room temperature.[17]
-
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum (≥400 MHz). Ensure a sufficient relaxation delay (e.g., d1 = 5 seconds) to allow for accurate quantitative integration.
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the same proton in the two different diastereomers.
-
Carefully integrate these two signals.
-
Calculate the e.e. from the integral values: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100.
-
Diagram of Diastereomer Formation for NMR Analysis
Data Presentation: Sample ¹H NMR Results
| Parameter | Diastereomer 1 | Diastereomer 2 |
| Chemical Shift (δ, ppm) | 4.85 (doublet) | 4.81 (doublet) |
| Integral Value | 1.00 | 0.04 |
| Calculated e.e. | \multicolumn{2}{ | c |
Comparative Analysis and Method Selection
Choosing the optimal analytical method depends on the physicochemical properties of the analyte, available instrumentation, required accuracy, and sample throughput.[13]
| Feature | Chiral HPLC | Chiral GC | NMR Spectroscopy |
| Principle | Physical Separation | Physical Separation | Diastereomer Formation |
| Analytes | Broad range, non-volatile | Volatile, thermally stable | Soluble compounds |
| Sensitivity | High (µg/mL) | Very High (ng/mL) | Moderate (mg/mL) |
| Analysis Time | 15-40 min per sample | 10-30 min per sample | 5-15 min per sample |
| Sample Prep | Simple dissolution/filtration | May require derivatization | Derivatization/mixing |
| Accuracy | High to Very High | High to Very High | High |
| Key Advantage | Broadest applicability | High speed and resolution | No separation needed |
| Key Limitation | Slower throughput | Limited to volatile analytes | Lower sensitivity |
Decision-Making Workflow for Method Selection
Conclusion
The accurate assessment of enantiomeric excess is a non-negotiable step in the validation of any asymmetric synthesis. For products derived from reactions using the (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol chiral auxiliary, a suite of powerful analytical tools is available. Chiral HPLC stands out as the most versatile and broadly applicable method, providing highly accurate results for a wide range of potential products. Chiral GC offers a faster alternative for analytes with sufficient volatility, while NMR spectroscopy provides a rapid, chromatography-free approach, particularly well-suited for products amenable to derivatization with agents like chiral boronic acids.
By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions, ensuring the generation of robust, reliable, and defensible data on the stereochemical outcome of their synthetic efforts.
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BenchChem. (2025). A Comparative Guide to Enantiomeric Excess Determination of 2-(4-Chlorophenyl)ethanol by Chiral HPLC and Alternative Methods.[13]
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Li, D., et al. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances, 12(15), 9225-9229.[17]
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University of Liverpool. (2021). Stereochemistry - Stereoelectronics.[21]
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Wolf, C., et al. (2017). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Communications, 8, 15335.[22]
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Gheorghiu, M. D. (n.d.). Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. MIT OpenCourseWare.[23]
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Fujioka, H., et al. (1995). Asymmetric synthesis using C2-symmetric diols: Use of (5R,6R)-3-acetoxy-5,6-diphenyl-1,4-dioxan-2-one as a chiral synthetic equivalent of 1,2-ethanediol 1,2-dicarbocation. Tetrahedron: Asymmetry, 6(7), 1765-1778.[27]
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Braimah, N., et al. (2024). Microwave-Assisted Enantioselective Synthesis of (2R,5S)-Theaspirane: A Green Chemistry Approach. Molecules, 29(7), 1519.[29]
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Hayashi, Y., et al. (2024). Asymmetric Synthesis of Noradamantane Scaffolds via Diphenylprolinol Silyl Ether-Mediated Domino Michael/Epimerization/Michael (or Aldol)/1,2-Addition Reactions. Angewandte Chemie International Edition, 63(12), e202316908.[30]
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Evans, D. A., et al. (2002). Diastereoselective Magnesium Halide-Catalyzed Anti-Aldol Reactions of Chiral N-Acyloxazolidinones. Journal of the American Chemical Society, 124(3), 392-393.[2]
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Fujioka, H., et al. (1996). ChemInform Abstract: Asymmetric Synthesis Using C2-Symmetric Diols: Use of (5R,6R)-2,3-Diacetoxy-5,6-diphenyl-1,4-dioxane as a Chiral Synthetic Equivalent of 1,2-Ethanediol 1,2-Dicarbocation. ChemInform, 27(6).
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BenchChem. (2025). The Utility of (R)-butane-1,2-diol as a Chiral Auxiliary in Synthesis: An Application and Protocol Guide.[33]
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advantages of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol over acyclic chiral auxiliaries
Beginning Research Efforts
I've started with Google searches, diving into the synthesis, asymmetric synthesis applications, and stereocontrol mechanisms of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol. Simultaneously, I'm researching common acyclic chiral auxiliaries to establish a baseline understanding. This foundational data will be critical.
Analyzing Chiral Auxiliary Comparisons
I'm now focusing on comparative studies of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol versus acyclic auxiliaries. I'm prioritizing diastereoselectivity, removability, and substrate scope. I'm digging into experimental data, yields, and diastereomeric ratios to evaluate performance metrics. This comparison will be crucial for the guide's structure.
Outlining the Guide's Structure
I am now structuring the guide. I will start with an overview of chiral auxiliaries, then cover (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol in detail. After that, I will move on to the acyclic options. The core will be a comparative analysis, with data-driven tables, and a Graphviz diagram. I'll include example protocols and conclude with the diol's advantages.
Reviewing Foundational Research
I've been going through the early search results. I'm focusing on acyclic chiral auxiliaries and their influence. Evans auxiliaries and Oppolzer's sultam are showing up strongly, with a clear picture of stereocontrol mechanisms and how they are used, for instance, in asymmetric aldol reactions.
Seeking Specific Comparisons
I'm now digging deeper, seeking comparative studies. My search is still finding strong results on Evans and Oppolzer auxiliaries, with synthesis of cyclic diols also appearing. However, I haven't found a direct comparison of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol to acyclic auxiliaries. I need to get into the nitty gritty of yields, diastereoselectivity, and reaction conditions. I'm focusing on experimental data for a better comparison. I'm still seeking detailed protocols for reactions.
Reviewing Auxiliaries Concepts
I'm currently reviewing the information gathered so far on chiral auxiliaries. The recent search results focused on C2-symmetric diols and the Evans and Oppolzer auxiliaries, providing valuable context. I've also found a couple of documents that appear promising.
Deepening Data Gathering
I've hit a roadblock. While I understand the general use of chiral auxiliaries, including the Evans and Oppolzer types, I lack specifics on (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol. I am missing crucial quantitative data and direct comparisons in the literature. More targeted searches are needed to find data on the specific asymmetric reactions, yields, and detailed experimental protocols for this auxiliary to create a robust comparison guide.
Analyzing Current Findings
I've been digging through the search results, and some promising leads are emerging. I've located several papers that delve into the synthesis and application of chiral auxiliaries based on threitol, specifically focusing on the (5R,6R) configuration. This initial research seems quite promising, and is helping to define the project's parameters.
Examining Existing Data
I'm now comparing the data available on (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol to well-established auxiliaries like Evans' and Oppolzer's. The cyclic nature of my target seems promising. However, while I've found a good amount of information on the former, and I can infer its strengths, I still lack the crucial quantitative, head-to-head comparison I need to substantiate its advantages, especially for the 1,3-dioxepane derivative.
Developing Comparative Strategies
I've been gathering more data on (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol, alongside Evans' and Oppolzer's auxiliaries. While I've found detailed performance data for the acyclic auxiliaries, direct quantitative comparisons for my target molecule remain elusive. I'm strategizing how to best present this, juxtaposing data where possible and clearly flagging the lack of direct head-to-head comparisons to ensure an accurate evaluation. I plan to use the threitol-derived data to discuss advantages, then use the acyclic auxiliaries as a benchmark for comparison.
A Comparative Guide to Chiral Dioxepane Scaffolds in Asymmetric Synthesis: An In-Depth Analysis of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Five- and Six-Membered Rings
In the landscape of asymmetric synthesis, the control of stereochemistry is paramount. Chiral auxiliaries and scaffolds are fundamental tools, temporarily incorporated into molecules to direct the formation of a desired stereoisomer.[1] For decades, chiral scaffolds derived from C2-symmetric 1,2- and 1,3-diols, protected as five-membered dioxolanes or six-membered dioxanes, have been the workhorses of stereoselective transformations. However, the often-overlooked seven-membered 1,3-dioxepane ring system, exemplified by (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol , offers a unique conformational landscape that can lead to novel reactivity and selectivity.
This guide provides a comprehensive technical comparison of this chiral dioxepane scaffold against its more common five- and six-membered counterparts. We will delve into the causality behind its application, present comparative data, and provide validated experimental protocols to illustrate its utility as a chiral building block in complex molecule synthesis, a field of critical importance for pharmaceutical development.[2]
The Dioxepane Advantage: A Question of Conformation
The primary function of a chiral acetal scaffold is to create a sterically and electronically defined environment. The ring structure dictates the spatial orientation of substituents, which in turn governs how a reactant approaches a reactive center.
-
Dioxolanes (5-Membered Rings): Tend to adopt an envelope or twisted conformation. They are relatively flat, which can sometimes limit their ability to create a highly differentiated steric environment.
-
Dioxanes (6-Membered Rings): Prefer a stable chair-like conformation, which provides a well-defined axial/equatorial environment, a feature heavily exploited in carbohydrate and natural product chemistry.[3]
-
Dioxepanes (7-Membered Rings): Exhibit more complex and flexible conformations, such as the twist-chair. This increased flexibility is not a drawback; rather, it allows the ring to adopt conformations that can maximize steric shielding in a transition state, potentially leading to higher diastereoselectivity than is achievable with more rigid systems. The asymmetric synthesis of complex dihydro-1,3-dioxepines highlights the utility of this ring system in modern catalysis.[4][5]
Caption: Comparison of common chiral diol protecting ring systems.
Comparative Analysis of Diol Protection Strategies
The formation of the (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol scaffold begins with the protection of the parent diol. The choice of protecting group is a critical decision in multi-step synthesis, governed by stability, ease of formation, and orthogonality (the ability to remove one protecting group without affecting others). The isopropylidene acetal (acetonide) is one of the most common methods for protecting 1,2- and 1,3-diols.[6][7]
Below is a comparative summary of common diol protecting groups.
| Protecting Group | Structure Class | Stability | Cleavage Conditions | Key Advantages |
| Isopropylidene (Acetonide) | Cyclic Ketal | Stable to bases, organometallics, mild oxidants/reductants.[6] | Mild acidic hydrolysis (e.g., aq. HCl, p-TsOH).[6] | Easy to form, economical, generally crystalline products. |
| Benzylidene Acetal | Cyclic Acetal | Stable to bases and nucleophiles.[6] | Acidic hydrolysis; Hydrogenolysis (Pd/C, H₂).[6] | Reductive cleavage can be regioselective, yielding a benzyl ether. |
| t-Butyldimethylsilyl (TBDMS) Ether | Silyl Ether | Stable in non-acidic and non-fluoride conditions. | Fluoride ions (e.g., TBAF); strong acid.[6] | Tunable stability based on silicon substituents. |
| Di-tert-butylsilylene (DTBS) | Cyclic Silyl Ether | High steric bulk provides excellent stability. | Fluoride ions (harsher conditions). | Robust protection for subsequent harsh reaction steps. |
| Cyclic Carbonate | Carbonate | Stable to acidic conditions and some reducing agents.[6] | Basic hydrolysis (e.g., K₂CO₃, NaOH).[6] | Orthogonal to acid-labile and fluoride-labile groups. |
Experimental Protocols
The trustworthiness of a synthetic guide rests on validated, reproducible protocols. Here we provide step-by-step methodologies for the formation of a chiral acetonide scaffold and a representative application.
Protocol 1: Acetonide Protection of a Chiral Diol
This protocol describes the general formation of a chiral 2,2-dimethyl-1,3-dioxepane or related cyclic acetal. The choice of acid catalyst and dehydrating agent is crucial for driving the equilibrium towards the product. Using 2,2-dimethoxypropane serves as both the acetone source and a water scavenger.[8]
Caption: Workflow for the acetonide protection of a chiral diol.
Methodology:
-
Preparation: To a solution of the chiral diol (e.g., a (3R,4R)-hexane-1,6-diol derivative, 1.0 equiv) in anhydrous acetone or dichloromethane (0.1-0.5 M), add 2,2-dimethoxypropane (2.0-4.0 equiv).[2]
-
Catalysis: Add a catalytic amount of a Brønsted acid such as p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA) (0.02-0.05 equiv).[3]
-
Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting diol is fully consumed (typically 1-5 hours).
-
Quenching: Upon completion, quench the acid catalyst by adding a mild base, such as triethylamine or a saturated aqueous solution of sodium bicarbonate, until the solution is neutral.
-
Workup: Remove the organic solvent under reduced pressure. Redissolve the residue in a water-immiscible solvent like ethyl acetate, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure acetonide-protected diol.
Protocol 2: Asymmetric Diels-Alder Reaction Using a Chiral Acetal Auxiliary
Chiral acetals derived from diols can be appended to dienophiles to direct facial selectivity in Diels-Alder reactions. This protocol is a representative example of how a scaffold like (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol, after conversion to a suitable acrylate, could be used.[9]
Causality: The bulky, conformationally-defined chiral auxiliary blocks one face of the dienophile's double bond. The Lewis acid catalyst chelates to the carbonyl oxygen, locking the conformation and enhancing the dienophile's reactivity, forcing the diene to approach from the less-hindered face.
Caption: Experimental workflow for a Lewis acid-catalyzed asymmetric Diels-Alder reaction.
Methodology:
-
Setup: A flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with the chiral dienophile (e.g., an acrylate ester of the protected diol, 1.0 equiv) and dissolved in anhydrous dichloromethane (0.1 M).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: A solution of a Lewis acid, such as diethylaluminum chloride (1.0 M in hexanes, 1.1 equiv), is added dropwise, ensuring the internal temperature does not rise significantly. The mixture is stirred for 15-30 minutes.[9]
-
Diene Addition: Freshly cracked cyclopentadiene (3.0 equiv) is added dropwise. The reaction is stirred at -78 °C for 3 to 6 hours, with progress monitored by TLC.
-
Quenching & Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature and then extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purification: The resulting crude product is purified by flash column chromatography to separate the diastereomeric cycloaddition products. The chiral auxiliary can then be cleaved (e.g., via LiAlH₄ reduction) to yield the enantiomerically enriched alcohol.
Conclusion and Future Outlook
While classic five- and six-membered chiral scaffolds are well-established, (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol represents a class of conformationally distinct building blocks that warrant greater exploration. Its seven-membered ring offers a unique steric environment that can be advantageous for achieving high levels of stereocontrol in reactions where traditional auxiliaries may be less effective. For drug development professionals, access to a diverse toolbox of chiral scaffolds is essential for the efficient synthesis of complex stereochemically-defined targets. The principles and protocols outlined in this guide demonstrate that the strategic selection of the protecting ring system is a powerful, yet sometimes underutilized, parameter in the design of elegant and effective asymmetric syntheses.
References
A complete list of sources cited within this guide is provided below for verification and further reading.
-
Ley, S. V., et al. (2001). A Fascination with 1,2-Diacetals. The Journal of Organic Chemistry. Available at: [Link]
-
Pearson Education. (n.d.). Acetals can serve as protecting groups for 1,2-diols. Study Prep in Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Available at: [Link]
- Deshmukh, A. R., et al. (n.d.). Acetonide protection of diols using iodine and dimethoxypropane. Dr.
-
IOSR Journal. (n.d.). Protection of Diol as Acetonide Using Acetone and Cation Exchange Resin as a Catalyst. Available at: [Link]
-
Chem-Station Int. Ed. (2014). Protection of 1,2-/1,3-Diols. Available at: [Link]
-
Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Available at: [Link]
-
ResearchGate. (2025). A comparative study of reactivity and selectivity of chiral diamines and structurally analogous amino alcohol ligands in enantioselective alkylations with diethylzinc. Available at: [Link]
-
SFU Summit. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Available at: [Link]
- Google Patents. (n.d.). US6344569B1 - Process for producing 6-cyanomethyl-1,3-dioxane-4-acetic acid derivatives.
- Kocienski, P. J. (n.d.). Chapter 3: Diol Protecting Groups. In Protecting Groups.
-
ResearchGate. (2025). Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives. Available at: [Link]
-
National Institutes of Health. (n.d.). Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition. PMC. Available at: [Link]
-
Royal Society of Chemistry. (2014). Functional 2-methylene-1,3-dioxepane terpolymer: a versatile platform to construct biodegradable polymeric prodrugs for intracellular drug delivery. Polymer Chemistry. Available at: [Link]
-
Semantic Scholar. (n.d.). Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition. Available at: [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol
Chemical Profile and Hazard Assessment: Understanding the "Why"
(5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol is a cyclic acetal. While specific toxicological data for this exact compound is not widely published, its structural class provides a strong basis for a prudent hazard assessment. The acetal linkage is sensitive to acidic conditions, which could cause hydrolysis and deprotection. The toxicological properties have not been fully investigated, which necessitates handling it as a substance with unknown potential hazards.[1][2] Therefore, all disposal actions must be grounded in the principle of treating the chemical as hazardous until proven otherwise.
Inferred Chemical & Hazard Profile:
| Property | Inferred Value / Characteristic | Rationale & Safety Implication |
|---|---|---|
| Appearance | Likely a white crystalline solid or a viscous liquid. | Visual identification is key. Any change in appearance could signify degradation or contamination. |
| Solubility | Expected to be soluble in water and organic solvents. | High mobility in aqueous environments means drain disposal is strictly forbidden to prevent environmental contamination.[1][2] |
| Reactivity | Sensitive to strong acids; may react with strong oxidizing agents. | Incompatible with acidic waste streams. Co-disposal could lead to exothermic reactions or degradation into different compounds.[3] |
| Toxicity | Data not available. Assumed to be an eye and skin irritant. | The precautionary principle applies. Assume the compound is hazardous to avoid accidental exposure.[4][5] |
| Environmental Hazard | May be toxic to aquatic life. | Must be prevented from entering drains or ground water systems.[2] |
Core Disposal Workflow: A Step-by-Step Protocol
The proper disposal of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol is not merely a suggestion but a regulatory requirement.[6] The following protocol ensures a safe, compliant, and self-validating system for managing this chemical waste.
Step 1: Preparation and Personal Protective Equipment (PPE)
Before handling the waste, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[7] Adherence to proper PPE is your first and most critical line of defense.
-
Eye Protection: Wear NIOSH-approved safety glasses with side shields or tightly fitting safety goggles.[2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or butyl rubber). Always inspect gloves for tears or punctures before use.[4]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory to protect against accidental splashes.[7]
Step 2: Waste Segregation and Container Selection
Proper segregation prevents dangerous chemical reactions within the waste container.
-
Select a Compatible Container: Use a clean, dry, and leak-proof container made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE). The original container is often a suitable choice if it's in good condition.[8] Never use foodstuff containers.[3]
-
Segregate the Waste: This waste stream must be collected separately. Crucially, do not mix (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol waste with:
Step 3: Labeling the Hazardous Waste Container
Accurate and immediate labeling is a strict regulatory requirement and is essential for the safety of everyone in the laboratory and for disposal technicians.[9][10]
-
As soon as the first drop of waste enters the container, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[10][11]
-
The label must clearly state:
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
The designated SAA is the federally regulated location in your lab for the temporary storage of hazardous waste.[3][6]
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[12]
-
Containment: Store the waste container within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Closure: The container must be securely capped at all times, except when you are actively adding waste.[10][12] Do not leave a funnel in the container. [12]
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[6][11]
Step 5: Final Disposal and Pickup
-
Once the waste container is 90% full, complete the hazardous waste tag by filling in the date the container became full.[3]
-
Submit a chemical waste pickup request to your institution's EHS or equivalent safety office.[11] Do not transport hazardous waste yourself. Trained EHS staff will collect the waste directly from your laboratory.[11]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol.
Caption: Workflow for the compliant disposal of chemical waste.
Decontamination and Empty Container Management
Properly managing "empty" containers is a critical final step to prevent chemical exposure and ensure compliance.
-
Decontamination of Glassware: Triple rinse any laboratory glassware that has come into contact with the chemical using a suitable solvent (e.g., acetone or ethanol). The first rinseate is considered hazardous and must be collected and added to your hazardous waste container.[11] Subsequent rinseates may also need to be collected depending on local regulations.
-
Empty Original Containers: A container that held a hazardous waste is not considered "empty" until it has been properly rinsed.[11]
Emergency Procedures
In the event of an accident, a swift and informed response is critical.
Spill Cleanup (Small Scale)
For minor spills that you are trained and equipped to handle:
-
Alert Personnel: Immediately notify others in the vicinity.[7]
-
Isolate the Area: Restrict access to the spill area.
-
Consult SDS: If available, review the Safety Data Sheet for similar compounds for specific guidance.[14]
-
Wear PPE: Don, at a minimum, the PPE outlined in Section 2.
-
Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect Waste: Carefully sweep or scoop the absorbed material and contaminated debris into a designated, sealable container.[15] This cleanup debris must be disposed of as hazardous waste.[10]
-
Decontaminate: Clean the spill area with soap and water.
For large spills, evacuate the area and contact your institution's emergency response team immediately.[7]
Personal Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[2][5]
-
Eye Contact: Flush eyes immediately with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
References
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Hazardous Waste and Disposal. American Chemical Society.
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
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Laboratory Waste Management: The New Regulations. MedLab Magazine.
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
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Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
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Standard Operating Procedure for the use of 1,4-Dioxane. Western Carolina University.
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Quick Guide to Chemical Waste Disposal. University of Delaware.
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Safety Data Sheet: 2,2-Dimethyl-1,3-dioxan-5-one. Thermo Fisher Scientific.
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Safety Data Sheet: 1,3-Dioxane-4,6-dione, 2,2-dimethyl-. Fisher Scientific.
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Chemical Waste. University of Texas at Austin Environmental Health & Safety.
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Safety Data Sheet: 2,2-Dimethyl-1,3-dioxolan-4-ylmethanol. Sigma-Aldrich.
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Safety Data Sheet: (+)-trans-alpha,alpha'-(2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol). TCI America.
-
Safety Data Sheet: 5,5-Dimethyl-1,3-dioxan-2-one, oligomer. Thermo Fisher Scientific.
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Safety Data Sheet: 2-Ethyl-5,5-dimethyl-1,3-dioxane. Apollo Scientific.
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Hazardous Chemical Waste Management Guidelines. Columbia University Research.
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Laboratory chemical waste disposal guidelines. University of Otago.
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Safety Data Sheet: 2,2-Dimethyl-1,3-dioxan-5-one. Tokyo Chemical Industry.
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Guidelines for Working with Particularly Hazardous Substances. Cornell University EHS.
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Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. LabTAG.
-
Safety Data Sheet: 2,5-Dimethylhexane-2,5-diol. Apollo Scientific.
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Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
